4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPQOYGZVAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154312-86-4 | |
| Record name | 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Properties, Synthesis, and Applications
Introduction
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole scaffold itself is a privileged structure, found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The addition of a reactive chloromethyl group to the 1-methyl-1H-pyrazole core creates a versatile electrophilic intermediate, enabling chemists to readily introduce the pyrazole moiety into a wide range of molecular architectures.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The hydrochloride salt form of 4-(chloromethyl)-1-methyl-1H-pyrazole enhances its stability and solubility in aqueous media compared to its free base, facilitating its use in various reaction conditions.[4] Key identifying and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 154312-86-4 | [5] |
| Molecular Formula | C₅H₈Cl₂N₂ | [5] |
| Molecular Weight | 167.04 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | DDGPQOYGZVAPAN-UHFFFAOYSA-N | [5] |
| SMILES String | Cl.Cn1cc(CCl)cn1 | [5] |
Note: The free base, 4-(chloromethyl)-1-methyl-1H-pyrazole, has a CAS number of 735241-98-2 and a molecular weight of 130.58 g/mol .[4][6]
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of this compound involves the chloromethylation of a 1-methyl-1H-pyrazole precursor. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl group onto the pyrazole ring.
General Synthetic Pathway
The synthesis is typically achieved by reacting 1-methyl-1H-pyrazole with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or a combination of formaldehyde and hydrochloric acid, in the presence of a strong acid catalyst.[3] The acid catalyst is crucial for activating the chloromethylating agent and facilitating the electrophilic attack on the electron-rich pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chloromethylation
The following is a representative, self-validating protocol for the synthesis.
-
Vessel Preparation: To a jacketed glass reactor inerted with dry nitrogen, add the chosen solvent (e.g., 1,2-dichloroethane). Begin stirring and cool the vessel to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly add the starting material, 1-methyl-1H-pyrazole, to the cooled solvent. In a separate, dry addition funnel, prepare the chloromethylating agent (e.g., thionyl chloride or chloromethyl methyl ether).[7]
-
Reaction Execution: Add the chloromethylating agent dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10°C. The causality for this slow, cooled addition is to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
Reaction Monitoring & Quenching: Allow the reaction to stir at room temperature for several hours (typically 12-16 hours).[7] Monitor the reaction's completion via an appropriate analytical method (e.g., TLC or LC-MS). Once complete, the reaction can be carefully quenched by pouring it over ice.
-
Workup & Isolation: The resulting mixture is concentrated under reduced pressure. The residue is then washed with a non-polar solvent like tert-butyl methyl ether to precipitate the hydrochloride salt and remove non-polar impurities.[7]
-
Purification: The crude solid is collected by vacuum filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) is performed to yield the final, purified this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity makes the compound an excellent alkylating agent, specifically for introducing the "1-methyl-1H-pyrazol-4-ylmethyl" moiety into other molecules.[3]
Nucleophilic Substitution (Sₙ2) Reactions
The primary reaction pathway is nucleophilic substitution, most often following an Sₙ2 mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.
Caption: Generalized Sₙ2 reaction at the chloromethyl group.
Common nucleophiles used in reactions with this substrate include:
-
Amines (R-NH₂): To form aminomethyl-pyrazoles.
-
Thiols (R-SH): To form thiomethyl-pyrazoles.
-
Alcohols/Phenols (R-OH): To form ether linkages.
-
Cyanide (CN⁻): To extend the carbon chain.
Applications in Research and Development
The pyrazole core is a bioisostere for benzene and other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[8] This makes this compound a valuable starting material in several R&D areas.
-
Pharmaceuticals: The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]
-
Agrochemicals: Its derivatives are utilized in the development of novel insecticides and herbicides.[3] The pyrazole moiety can interfere with biological processes in target pests.[3]
-
Materials Science: It can be used in the synthesis of specialty polymers and functional materials where the pyrazole group can impart specific electronic or coordination properties.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its reactive nature and potential hazards.
Hazard Profile
Based on available safety data, the compound and its structural analogs are classified with the following hazards.[9][10][11]
| Hazard Type | GHS Statement | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[9][11] |
| Skin | H315 | Causes skin irritation.[9][10][11] |
| Eyes | H319 | Causes serious eye irritation.[9][10][11] |
| Respiratory | H335 | May cause respiratory irritation.[9][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9][12]
-
Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat to prevent skin exposure.[9][12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
General Hygiene: Avoid breathing dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[7]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[7][13]
-
Container: Keep in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated place.[10][12]
Conclusion
This compound is a highly valuable and versatile reagent in chemical synthesis. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and efficient method for incorporating the 1-methyl-pyrazole scaffold into novel molecules. For researchers in drug discovery and agrochemical development, this compound serves as a fundamental building block for creating new chemical entities with potentially significant biological activity. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.
References
- Benchchem. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.
- CymitQuimica. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride.
- Sigma-Aldrich. This compound AldrichCPR 154312-86-4.
- ChemicalBook. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE.
- LookChem. 4-(Chloromethyl)
- Sigma-Aldrich. 4-(Chloromethyl)
- Biosynth.
- Thermo Fisher Scientific.
- TCI Chemicals.
- CymitQuimica. Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole.
- PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole.
- BLDpharm. 735241-98-2 | 4-(Chloromethyl)-1-methyl-1H-pyrazole.
- PharmaBlock. Pyrazoles in Drug Discovery.
- Advanced ChemBlocks. 4-(chloromethyl)-1-methyl-1H-pyrazole 97%.
- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Asati, V., et al. (2022).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 5. This compound AldrichCPR 154312-86-4 [sigmaaldrich.com]
- 6. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock [achemblock.com]
- 7. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. biosynth.com [biosynth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 735241-98-2|4-(Chloromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
The Synthetic Keystone: A Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole in Modern Medicinal Chemistry
The pyrazole nucleus stands as a "privileged scaffold" in contemporary drug discovery, a testament to its remarkable metabolic stability and versatile physicochemical properties.[1][2] This five-membered aromatic heterocycle is a cornerstone in the architecture of numerous clinically approved therapeutics, from blockbuster kinase inhibitors to agents targeting neuroinflammation.[1][3] Its capacity for diverse substitution patterns allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[3][4]
Within this vital class of building blocks, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS No: 154312-86-4) has emerged as a particularly valuable synthetic intermediate.[5] The presence of a reactive chloromethyl group at the C4 position provides a crucial electrophilic handle for the strategic introduction of the 1-methyl-1H-pyrazole moiety into complex molecular frameworks.[4] This guide, intended for the discerning researcher, will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the development of next-generation therapeutics.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions at the chloromethyl carbon. This SN2-type reactivity allows for the facile formation of new carbon-heteroatom bonds, making it an ideal reagent for linking the pyrazole core to various pharmacophores.
Nucleophilic Substitution: The Workhorse Reaction
The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of a primary alkyl chloride, renders the methylene carbon of this compound highly susceptible to attack by a wide range of nucleophiles. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred. These solvents can solvate the cation of the base while leaving the nucleophile relatively "bare" and thus more reactive. They are also generally inert to the electrophile and nucleophile.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed. The choice of base depends on the strength of the nucleophile and the desired reaction temperature. For instance, a weaker nucleophile might require a stronger base to facilitate the reaction.
-
Temperature: Reactions are often carried out at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive nucleophiles.
Below is a summary of typical nucleophilic substitution reactions with this compound:
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Type | Representative Yield (%) |
| Primary Amines | Piperazine | K₂CO₃ | MeCN | 4-((Piperazin-1-yl)methyl)-1-methyl-1H-pyrazole | >90 |
| Secondary Amines | Morpholine | Et₃N | THF | 4-((Morpholino)methyl)-1-methyl-1H-pyrazole | 85-95 |
| Thiols | Thiophenol | K₂CO₃ | DMF | 1-Methyl-4-((phenylthio)methyl)-1H-pyrazole | >90 |
| Alkoxides | Sodium methoxide | N/A | Methanol | 4-(Methoxymethyl)-1-methyl-1H-pyrazole | 80-90 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
A prominent and therapeutically relevant application of this compound is in the synthesis of potent and selective inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to elevated levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2), exerting analgesic, anti-inflammatory, and neuroprotective effects.[3]
The patent WO2019134985A1 details the synthesis of a series of octahydropyrido[1,2-a]pyrazines as MAGL inhibitors, wherein this compound is used as a key building block.
Experimental Protocol: Synthesis of a MAGL Inhibitor Intermediate
The following protocol is adapted from the general procedures outlined for the synthesis of MAGL inhibitors and demonstrates the practical application of this compound.
Step 1: N-Alkylation of a Piperazine Derivative
-
To a stirred solution of a suitable piperazine derivative (1.0 eq.) in acetonitrile (MeCN, 10 mL per mmol of piperazine), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a solution of this compound (1.1 eq.) in MeCN dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired N-alkylated piperazine intermediate.
Self-Validating System: The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio. The final product's structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the N-alkylation of a piperazine derivative.
The MAGL Signaling Pathway and Therapeutic Rationale
Inhibition of MAGL by molecules synthesized using this compound has profound effects on neuroinflammatory signaling cascades. The primary mechanism involves the preservation of 2-AG, which then acts on cannabinoid receptors.
Key aspects of the MAGL signaling pathway:
-
2-AG Degradation: Under normal physiological conditions, MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.
-
Pro-inflammatory Mediator Production: Arachidonic acid is a precursor to pro-inflammatory prostaglandins, which are implicated in neuroinflammation and pain.
-
Endocannabinoid Signaling: 2-AG is an agonist for both CB1 and CB2 cannabinoid receptors. Activation of these receptors generally leads to a reduction in neurotransmitter release and a dampening of inflammatory responses.
-
Effect of MAGL Inhibition: By blocking MAGL, the concentration of 2-AG increases, leading to enhanced activation of CB1 and CB2 receptors. This simultaneously reduces the production of pro-inflammatory prostaglandins from arachidonic acid. This dual action makes MAGL inhibitors a promising therapeutic strategy for neurodegenerative diseases, chronic pain, and certain cancers.[1][3]
Diagram of the MAGL Signaling Pathway:
Caption: The dual-action mechanism of MAGL inhibition.
Synthesis of this compound
The reliable synthesis of the title compound is a prerequisite for its use in drug discovery programs. A common and efficient method involves a three-step sequence starting from readily available precursors.
Recommended Synthetic Protocol
Step 1: Vilsmeier-Haack Formylation of a Hydrazone
-
Prepare the Vilsmeier reagent in situ by the slow addition of phosphorus oxychloride (POCl₃, 1.5 eq.) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq.).
-
To this reagent, add the appropriate hydrazone precursor (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
-
The resulting precipitate, 1-methyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Aldehyde to the Alcohol
-
Suspend 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol (MeOH).
-
Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-pyrazol-4-yl)methanol.
Step 3: Chlorination of the Alcohol
-
Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
The resulting residue is 4-(chloromethyl)-1-methyl-1H-pyrazole, which can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.
Diagram of the Synthesis of the Title Compound:
Caption: Synthetic route to this compound.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its straightforward reactivity, coupled with the desirable properties of the pyrazole scaffold, makes it an essential tool for the synthesis of complex bioactive molecules. The successful application of this intermediate in the development of MAGL inhibitors for neuroinflammatory disorders underscores its significance in the quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.
References
-
Nomura, D. K., et al. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science, 334(6057), 809–813. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
LookChem. (2017). This compound Safety Data Sheet. [Link]
-
Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. [Link]
- WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors. (2019).
-
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth., 90, 251-260. [Link]
-
PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
Sources
- 1. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a critical building block in pharmaceutical and agrochemical research. The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of a reactive chloromethyl group at the C4-position provides a versatile handle for further molecular elaboration.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. We will delve into the strategic rationale behind the chosen pathway, provide in-depth experimental procedures, and discuss critical parameters for process optimization and safety.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5] The versatility of the pyrazole ring system allows for substitution at various positions, enabling fine-tuning of a molecule's physicochemical properties and biological activity.
The target molecule, this compound, is a particularly valuable synthetic intermediate. The N1-methyl group provides metabolic stability and modulates the electronic properties of the ring. The key feature is the chloromethyl group at the C4-position, which acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[2] This reactivity allows for the straightforward introduction of the 1-methyl-1H-pyrazole moiety into more complex molecular architectures, a common strategy in the design of novel therapeutic agents and functional materials. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, often rendering it a more soluble, crystalline solid.[2]
Strategic Synthesis Pathway: A Retrosynthetic Approach
The chosen synthetic strategy hinges on a robust and logical sequence starting from a commercially available precursor. The most direct and reliable pathway involves the chlorination of a hydroxymethyl intermediate, which itself is readily prepared.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear path from the target molecule to simple starting materials. The key disconnection is at the C-Cl bond, pointing to (1-methyl-1H-pyrazol-4-yl)methanol as the immediate precursor. This alcohol can be synthesized from the corresponding aldehyde, which in turn is accessible from 1-methyl-1H-pyrazole via a Vilsmeier-Haack formylation reaction.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Workflow
The forward synthesis, therefore, comprises three primary stages:
-
Formylation: Introduction of a formyl group (-CHO) onto the C4-position of the 1-methyl-1H-pyrazole ring.
-
Reduction: Conversion of the formyl group to a hydroxymethyl group (-CH₂OH).
-
Chlorination & Salt Formation: Substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent, followed by formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis pathway.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems like pyrazoles. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile.
Protocol:
-
Equip a three-necked, round-bottomed flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
In an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring. Allow the Vilsmeier reagent to form over 30 minutes.
-
Dissolve 1-methyl-1H-pyrazole in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography on silica gel.
Stage 2: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
This step involves the straightforward reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH).
Protocol:
-
Dissolve the 1-methyl-1H-pyrazole-4-carbaldehyde from Stage 1 in methanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target alcohol, which is often pure enough for the next step.
Stage 3: Synthesis of this compound
The conversion of the alcohol to the corresponding alkyl chloride is effectively achieved using thionyl chloride (SOCl₂). This reagent is highly advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed, simplifying the work-up. The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism. The in-situ generated HCl gas reacts with the product's free base to form the final hydrochloride salt. A similar procedure is documented for the synthesis of 1-(4-(chloromethyl)phenyl)-1H-pyrazole.[6]
Protocol:
-
Equip a dry, three-necked, round-bottomed flask with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution trap).
-
Dissolve the (1-methyl-1H-pyrazol-4-yl)methanol from Stage 2 in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise via the dropping funnel. Caution: The reaction is exothermic and releases toxic SO₂ and HCl gases.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the hydrochloride salt should form.
-
The product can be isolated by filtration. If it remains in solution, concentrate the mixture under reduced pressure.
-
Wash the resulting solid residue with cold tert-butyl methyl ether (TBME) or diethyl ether to remove any non-polar impurities and unreacted thionyl chloride.
-
Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.
Key Reaction Parameters and Data Summary
| Parameter | Stage 1: Formylation | Stage 2: Reduction | Stage 3: Chlorination |
| Key Reagents | 1-methyl-1H-pyrazole, POCl₃, DMF | 1-methyl-1H-pyrazole-4-carbaldehyde, NaBH₄ | (1-methyl-1H-pyrazol-4-yl)methanol, SOCl₂ |
| Molar Ratio (vs. Substrate) | POCl₃: ~1.1 eq. | NaBH₄: ~1.0-1.5 eq. | SOCl₂: ~1.1-1.5 eq. |
| Solvent | Anhydrous DMF | Methanol | Anhydrous DCM |
| Temperature | 0 °C then 60-70 °C | 0 °C then RT | 0 °C then RT |
| Reaction Time | 2-4 hours | 1-2 hours | 2-3 hours |
| Typical Yield | 75-85% | 90-98% | 85-95% |
| Work-up | Aqueous quench & extraction | Aqueous quench & extraction | Filtration or concentration & wash |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with acid-resistant gloves and safety goggles.
-
Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Reacts with water. Handle with the same precautions as thionyl chloride.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas. Add portion-wise to control the reaction rate.
-
Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure and use appropriate ventilation.
Conclusion
The synthesis pathway detailed in this guide represents a robust, scalable, and efficient method for producing high-purity this compound. By leveraging well-established and high-yielding reactions—Vilsmeier-Haack formylation, selective aldehyde reduction, and thionyl chloride-mediated chlorination—this protocol provides a reliable foundation for accessing this key synthetic building block. The insights into reaction mechanisms, parameter optimization, and safety considerations are intended to empower researchers to confidently and successfully incorporate this valuable intermediate into their drug discovery and development programs.
References
-
Faria, R. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Aggarwal, N., & Kumar, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Cogent Chemistry, 1(1). Available at: [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole. Slideshare. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]
-
PubChemLite. (n.d.). 4-(chloromethyl)-1h-pyrazole hydrochloride. PubChemLite. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1435. Available at: [Link]
-
RSC Publishing. (2020). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
Dong, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567. Available at: [Link]
-
Rostom, S. A. F., et al. (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]
An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology drug discovery, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, play a pivotal role in regulating cell division.[1][2][3] Their dysregulation, particularly the overexpression of Aurora B and C, is a common feature in a wide array of human cancers, making them attractive targets for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of GSK1070916 (CAS number for the associated research compound is often cited as 735241-98-2, though more definitively linked to its chemical structure), a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[2][3] Developed by GlaxoSmithKline, GSK1070916 has demonstrated significant anti-proliferative activity in numerous cancer cell lines and preclinical xenograft models, positioning it as a valuable tool for cancer research and a potential candidate for clinical development.[1][3][4]
Chemical Structure and Properties
GSK1070916 is a complex heterocyclic molecule belonging to the 7-azaindole class of compounds.[2][5] Its intricate structure is key to its high affinity and selectivity for the ATP-binding pocket of Aurora B and C kinases.
-
IUPAC Name: 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea
-
Molecular Formula: C₃₀H₃₃N₇O
-
Molecular Weight: 507.63 g/mol
-
SMILES: CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C
The key structural features contributing to its potent activity include the 7-azaindole core, which serves as a scaffold, and the introduction of a 2-aryl group with a basic amine, a modification that significantly enhances its cellular activity.[2]
Mechanism of Action: Targeting Mitotic Progression
GSK1070916 exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of Aurora B and Aurora C kinases.[1][2] These kinases are crucial components of the chromosomal passenger complex (CPC), which orchestrates key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
As an ATP-competitive inhibitor, GSK1070916 binds to the ATP-binding site of Aurora B and C, preventing the phosphorylation of their downstream substrates.[2][6] A critical substrate of Aurora B is histone H3 at serine 10 (H3S10ph), the phosphorylation of which is a hallmark of mitotic cells. Treatment of cancer cells with GSK1070916 leads to a dose-dependent decrease in H3S10ph levels.[1]
The inhibition of Aurora B and C by GSK1070916 disrupts the proper alignment of chromosomes at the metaphase plate and interferes with the spindle assembly checkpoint. Consequently, treated cells fail to complete mitosis correctly, leading to endoreduplication and the formation of polyploid cells.[1] This aberrant cell division ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
A noteworthy characteristic of GSK1070916 is its extremely slow dissociation from Aurora B, with a half-life of over 480 minutes, which contributes to its sustained cellular activity.[2]
Signaling Pathway Diagram
Caption: Inhibition of Aurora B by GSK1070916 disrupts multiple stages of mitosis.
Quantitative Biological Activity
GSK1070916 exhibits potent inhibitory activity against Aurora B and C kinases, with significantly lower potency against the closely related Aurora A kinase, highlighting its selectivity.[2][6] Its anti-proliferative effects have been demonstrated across a broad range of human cancer cell lines.[1]
| Target/Assay | IC50 / Ki (nM) | Cell Line | EC50 (nM) |
| Enzymatic Activity | |||
| Aurora B | Ki: 0.38 ± 0.29 | ||
| Aurora C | Ki: 1.5 ± 0.4 | ||
| Aurora A | Ki: >250-fold selective over B | ||
| Anti-proliferative Activity | |||
| A549 (Lung Carcinoma) | A549 | 7 | |
| Over 100 tumor cell lines | Various | <10 (median) | |
| Colo205 (Colon Adenocarcinoma) | Colo205 | Not specified | |
| HL-60 (Promyelocytic Leukemia) | HL-60 | Not specified |
Experimental Protocols
Synthesis of GSK1070916
The synthesis of GSK1070916 is a multi-step process involving the construction of the core 7-azaindole scaffold followed by the introduction of the pyrazole and phenylurea moieties. The key publication by Adams et al. (2010) in the Journal of Medicinal Chemistry details the synthetic route.[2][3] While a step-by-step protocol is extensive and proprietary, the general strategy involves:
-
Synthesis of the 2-aryl-7-azaindole core: This typically involves a palladium-catalyzed cross-coupling reaction to attach the aryl group to the azaindole ring.
-
Functionalization of the azaindole: Introduction of the pyrazole group at the 4-position of the azaindole.
-
Final assembly: Coupling of the phenylurea component to the pyrazole ring to yield the final GSK1070916 molecule.
In Vitro Kinase Inhibition Assay
The potency and selectivity of GSK1070916 against Aurora kinases can be determined using a variety of in vitro kinase assay formats. A common method is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a peptide substrate.
Step-by-Step Methodology:
-
Prepare Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, BSA, and DTT.
-
Compound Dilution: Prepare a serial dilution of GSK1070916 in DMSO.
-
Enzyme and Substrate Preparation: Dilute the recombinant Aurora kinase (A, B, or C) and its specific peptide substrate in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and GSK1070916 (or DMSO for control). Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantification: Wash the membranes to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of GSK1070916 and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Preclinical and Clinical Development
GSK1070916 has demonstrated significant anti-tumor activity in various human tumor xenograft models, including those for colon, breast, lung, and leukemia.[1][4] In these models, administration of GSK1070916 led to a dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and, in some cases, tumor regression.[2][3]
A Phase I clinical trial (NCT01118611) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors. The outcomes of this trial will be crucial in determining the future clinical development path for this promising Aurora kinase inhibitor.
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action. Its ability to disrupt mitosis and induce apoptosis in cancer cells, coupled with its demonstrated efficacy in preclinical models, underscores its potential as a targeted cancer therapeutic. This technical guide provides a foundational understanding of the chemical, biological, and pharmacological properties of GSK1070916, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation and clinical evaluation are warranted to fully elucidate the therapeutic potential of this promising molecule.
References
-
Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., Newlander, K., Adams, J. L., Dhanak, D., Yang, J., Lai, Z., Sutton, D., & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808–1817. [Link]
-
Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke-Brown, K. K., Lai, Z. V., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., … Dhanak, D. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]
-
PubChem. (n.d.). Gsk-1070916. National Center for Biotechnology Information. Retrieved from [Link]
-
Hardwicke, M. A., Oleykowski, C. A., & Plant, R. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. Semantic Scholar. [Link]
-
Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke-Brown, K. K., Lai, Z. V., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., … Dhanak, D. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]
-
Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics. [Link]
Sources
- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its utility in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds, is significant.[3] The compound's structure, featuring a pyrazole ring, a reactive chloromethyl group, and a hydrochloride salt, dictates its physicochemical properties, most notably its solubility.[3] Understanding the solubility of this compound is paramount for researchers in drug development and process chemistry, as it influences reaction kinetics, purification strategies, and formulation development.
This guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility in various solvent systems, provides a detailed experimental protocol for its quantitative determination, and offers guidance on safe handling.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 154312-86-4 | [1] |
| Molecular Formula | C₅H₈Cl₂N₂ | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 94 °C | [4] |
| Structure | Cl.Cn1cc(CCl)cn1 | [1] |
Theoretical Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] As a hydrochloride salt, this compound is an ionic compound and is expected to exhibit higher solubility in polar solvents. The presence of the pyrazole ring and the chloromethyl group also contributes to its overall polarity and potential for hydrogen bonding.
Factors Influencing Solubility
Several factors inherent to the molecule's structure and the solvent's properties influence the dissolution process:
-
Ionic Nature : The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base. This ionic character generally enhances solubility in polar protic solvents like water, where the salt can dissociate into its constituent ions.[5]
-
Hydrogen Bonding : The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the presence of the hydrochloride provides a proton that can interact with polar solvents.
-
Crystal Lattice Energy : For the solid to dissolve, the solvent molecules must provide sufficient energy to overcome the crystal lattice energy of the salt.[5] The melting point of 94 °C suggests a moderately stable crystal lattice.[4]
-
Common Ion Effect : In aqueous solutions containing chloride ions (e.g., hydrochloric acid), the solubility of this compound may be suppressed due to the common ion effect.[5]
Expected Solubility in Different Solvent Classes
Based on these principles, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capability of these solvents can effectively solvate the ions of the hydrochloride salt. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate cations and anions, though they lack hydrogen bond donating ability. DMSO is often an excellent solvent for poorly soluble compounds.[6] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The non-polar nature of these solvents cannot effectively overcome the crystal lattice energy of the ionic salt.[1] |
The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of an ionic compound like this compound.
Caption: Logical flow for predicting solubility.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This method involves equilibrating an excess of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the supernatant.
Protocol: Shake-Flask Method for Solubility Determination
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a precise analytical method for quantification.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, methanol, acetonitrile, toluene)
-
Scintillation vials or sealed flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
2. Experimental Workflow:
The following diagram outlines the key steps in the shake-flask solubility determination process.
Caption: Experimental workflow for the shake-flask method.
3. Detailed Methodology:
-
Step 1: Preparation
-
Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Step 2: Equilibration
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8]
-
-
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Step 4: Sampling and Filtration
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any fine, undissolved particles.
-
-
Step 5: Quantification
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Construct a calibration curve and determine the concentration of the compound in the sample. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
-
Storage : Store in a cool, dry place away from incompatible materials. The compound is classified as a combustible solid.[1]
-
First Aid :
-
In case of skin contact : Wash off with soap and plenty of water.[9]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[9]
-
If inhaled : Move the person into fresh air.[9]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]
-
References
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. python-api.junjo.ai [python-api.junjo.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. enamine.net [enamine.net]
- 8. scielo.br [scielo.br]
- 9. thecalculatedchemist.com [thecalculatedchemist.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a reactive intermediate crucial in pharmaceutical synthesis. Adherence to these guidelines is paramount for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.
Introduction: The Chemical Significance of this compound
This compound is a heterocyclic building block characterized by a reactive chloromethyl group attached to a methyl-substituted pyrazole ring. This functional group makes it a potent alkylating agent, enabling its use in the synthesis of a wide array of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The hydrochloride salt form generally enhances solubility in aqueous media, facilitating its application in various reaction conditions.
The inherent reactivity of the benzylic-like chloride, however, also renders the molecule susceptible to degradation. A thorough understanding of its stability profile is therefore not a matter of mere procedural compliance, but a foundational requirement for its effective and safe utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Solid, light grey powder | [3] |
| Solubility | Soluble in water | [3] |
Recommended Storage and Handling
To maintain the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Temperature: The compound should be stored in a cool, dry, and well-ventilated place, ideally refrigerated at 2°C to 8°C .[4] For long-term storage, temperatures of -20°C are also recommended.[5]
-
Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[4][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, bases, and amines.[7][8]
-
Handling: All handling should be performed in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[4][9]
Potential Degradation Pathways
The primary site of reactivity and potential degradation in this compound is the chloromethyl group. Drawing parallels with the known reactivity of benzyl chloride, several degradation pathways can be anticipated under forced degradation conditions.[10]
Caption: Predicted degradation pathways for this compound.
Hydrolysis
The most probable degradation pathway is hydrolysis of the chloromethyl group to the corresponding alcohol, 4-(hydroxymethyl)-1-methyl-1H-pyrazole, with the concomitant formation of hydrochloric acid.[10] This reaction is expected to be accelerated by the presence of water and at elevated temperatures, and its rate will be influenced by pH.
Oxidation
Oxidative conditions could potentially lead to the oxidation of the chloromethyl group, first to an aldehyde (4-formyl-1-methyl-1H-pyrazole) and subsequently to a carboxylic acid (1-methyl-1H-pyrazole-4-carboxylic acid).
Nucleophilic Substitution
The high reactivity of the chloromethyl group makes it susceptible to attack by various nucleophiles that may be present as impurities or in a reaction mixture. This could lead to the formation of a variety of substitution products.
Forced Degradation Studies: A Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[11] The following protocols are recommended as a starting point, with the aim of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[5][12]
Caption: Workflow for a forced degradation study.
Preparation of Test Solutions
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C and collect samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), as hydrolysis is expected to be faster under basic conditions.
-
Neutral Hydrolysis: Dilute an aliquot with an equal volume of water and heat at 60°C. Collect samples at various time points.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature. Protect from light and sample at regular intervals.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 60°C in a stability chamber. Dissolve samples at different time points for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark under the same conditions.
Sample Analysis
All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact API from any degradation products, impurities, and excipients.[14][15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
Recommended HPLC Conditions
The following HPLC conditions can be used as a starting point for method development and should be optimized as necessary.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Elution | Gradient elution, starting with a higher proportion of A and gradually increasing B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210-230 nm (to be optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation products generated during the forced degradation studies.
Summary of Stability Profile
The stability of this compound is intrinsically linked to its reactive chloromethyl group. The following table summarizes its expected stability under various conditions.
| Stress Condition | Expected Stability | Likely Degradation Products |
| Refrigerated (2-8°C), Dry, Dark | High | None |
| Acidic Hydrolysis (with heat) | Low to Moderate | 4-(hydroxymethyl)-1-methyl-1H-pyrazole |
| Basic Hydrolysis | Low | 4-(hydroxymethyl)-1-methyl-1H-pyrazole |
| Oxidation (e.g., H₂O₂) | Low to Moderate | 4-formyl-1-methyl-1H-pyrazole, 1-methyl-1H-pyrazole-4-carboxylic acid |
| Thermal (Dry Heat, 60°C) | Moderate | Potential for hydrolysis if moisture is present, and other thermal decomposition products |
| Photolysis (UV/Vis Light) | To be determined experimentally | Potential for radical-mediated degradation |
Conclusion
This compound is a valuable yet reactive synthetic intermediate. Its stability is critically dependent on storage conditions, with moisture and elevated temperatures being key factors promoting degradation, primarily through hydrolysis of the chloromethyl group. This guide provides a framework for the appropriate storage, handling, and stability assessment of this compound. The implementation of forced degradation studies coupled with the development of a validated stability-indicating HPLC method is essential for ensuring the quality and reliability of this important chemical building block in drug discovery and development.
References
-
Safety Data Sheet for a related pyrazole compound.[4]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[12]
-
Safety Data Sheet for a related pyrazole compound.[5]
-
Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters.[16]
-
An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride.[6]
-
Forced Degradation Study in Pharmaceutical Stability.[9]
-
Development of Stability Indicating Assay Method: A Review.[14]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[11]
-
CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride - CymitQuimica.[3]
-
Safety Data Sheet for a related pyrazole compound.[7]
-
sigma-aldrich - Safety Data Sheet.[8]
-
This compound AldrichCPR 154312-86-4 - Sigma-Aldrich.[1]
-
This compound applications | Sigma-Aldrich.[2]
-
Stability Indicating HPLC Method Development –A Review.[15]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.[17]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.[18]
-
A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i.[19]
-
Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form.[20]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.[21]
-
Benzyl chloride - Wikipedia.[10]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.[22]
-
Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[23]
-
The kinetics of the hydrolysis of the chlorinated methanes.[24]
-
Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated Subsurface Environments.[25]
-
Chloromethyl: compounds, synthesis and safety.[26]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products.[13]
-
New Insights into the Photostability of Phenoxazines.[27]
-
Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates.[28]
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.[29]
-
Kinetics and mechanisms of the formation of chlorinated and oxygenated polycyclic aromatic hydrocarbons during chlorination.[30] and oxygenated polycyclic aromatic hydrocarbons during chlorination. [30]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scribd.com [scribd.com]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ijpsr.com [ijpsr.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. scispace.com [scispace.com]
- 20. ijpras.com [ijpras.com]
- 21. journals.najah.edu [journals.najah.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 72. The kinetics of the hydrolysis of the chlorinated methanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated ... - Google Books [books.google.co.uk]
- 26. chempanda.com [chempanda.com]
- 27. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Introduction: Understanding the Inherent Reactivity of Chloromethyl Pyrazole Derivatives
An In-depth Technical Guide for the Safe Handling of Chloromethyl Pyrazole Derivatives
Chloromethyl pyrazole derivatives are a class of heterocyclic compounds widely utilized as versatile intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the pyrazole core, a privileged scaffold in drug discovery, combined with a highly reactive chloromethyl group.[3][4] This side chain functions as a potent electrophile and alkylating agent, making it invaluable for introducing the pyrazole moiety into larger, more complex molecules.[5][6]
However, the very reactivity that makes these compounds synthetically useful also renders them hazardous. The chloromethyl group can readily react with biological nucleophiles, such as DNA and proteins, which underpins their potential toxicity, mutagenicity, and corrosive nature.[7][8] Therefore, a comprehensive understanding of their properties and strict adherence to rigorous safety protocols are not merely best practices but essential prerequisites for their use in any research or development setting. This guide provides a framework for risk assessment, safe handling, and emergency preparedness when working with this class of chemicals.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundational step before any experimental work involving chloromethyl pyrazole derivatives commences. This process involves identifying the specific hazards of the compound and evaluating the potential for exposure during the planned procedure.
Inherent Hazards
Chloromethyl pyrazole derivatives are typically classified under several hazard categories. While the specific profile can vary with substitution, the core hazards are consistent.[9][10][11]
-
Corrosivity: These compounds are frequently classified as corrosive.[9] Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[9][12]
-
Irritation: Inhalation of dusts or vapors may cause severe respiratory tract irritation.[10][13]
-
Toxicity: Many are harmful if swallowed.[9][11] The toxicological properties have not always been fully investigated, warranting a cautious approach that assumes high toxicity.[9]
-
Potential for Alkylating Activity: As alkylating agents, there is a theoretical risk of mutagenicity or carcinogenicity, similar to other hazardous compounds like chloromethyl methyl ether.[7] Long-term exposure should be minimized.
Table 1: Representative Hazard Summary for Chloromethyl Pyrazole Derivatives
| Hazard Classification | Description | GHS Pictogram | Common Precautionary Statement Codes | Source |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation. | P280, P302+P352, P362+P364 | [9][10] | |
| Serious Eye Damage/Irritation (Category 1) | Causes serious eye damage. | P280, P305+P351+P338 | [9][12] | |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P270, P301+P310 | [9][10] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340 | [9][10] |
The Risk Assessment Workflow
A dynamic risk assessment should be performed before each new procedure. The causality is simple: the inherent hazards of the material combined with the specific manipulations in an experiment dictate the level of risk.
Caption: A workflow for assessing risk before handling hazardous chemicals.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is critical. Engineering controls are the first and most important line of defense, designed to minimize exposure by isolating the hazard. PPE is the final barrier between the researcher and the chemical.[14]
Engineering Controls
-
Chemical Fume Hood: All work with chloromethyl pyrazole derivatives, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[10][15] This is the primary method to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation. Ensure safety showers and eyewash stations are nearby and unobstructed.[9]
-
Designated Area: If these compounds are used frequently, establish a designated area within the lab for their handling and storage to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE must be based on the specific hazards and the potential for exposure. Standard lab attire is insufficient.[16]
Table 2: Recommended PPE for Handling Chloromethyl Pyrazole Derivatives
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage/Transport (Closed Container) | Single pair, Nitrile | Safety glasses | Standard lab coat | Not required |
| Weighing Solid Compound | Double pair, Nitrile | Safety goggles and full face shield | Impervious gown with knit cuffs | Recommended if dust is likely (e.g., N95) |
| Preparing Solutions / Transfers | Double pair, Nitrile | Safety goggles and full face shield | Impervious gown with knit cuffs | Not required in a fume hood |
| Cleaning Spills | Heavy-duty Nitrile or Neoprene | Safety goggles and full face shield | Impervious gown with knit cuffs | Required (e.g., N95 or higher) |
-
Gloves: Use proper glove removal technique to avoid contaminating your skin.[11][17] Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[11]
-
Eye and Face Protection: Because these compounds can cause severe eye damage, safety glasses with side shields are the minimum requirement.[17] For any task with a splash risk, such as transfers or working with solutions, a combination of safety goggles and a full face shield is mandatory.[11][14]
-
Gowns: A standard cotton lab coat is not sufficient as it can absorb chemicals. A disposable, poly-coated, impervious gown with knit cuffs that closes in the back is required to prevent skin contact.[16][18]
Section 3: Core Experimental Protocols
Adherence to a strict, pre-defined protocol is essential for safety. The following provides a template for handling solid chloromethyl pyrazole derivatives.
Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Don all required PPE (double gloves, impervious gown, goggles, face shield).
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Designate a workspace within the hood and cover it with absorbent, plastic-backed paper.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container).
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the balance, add the compound inside the fume hood, seal it, and re-weigh it outside the hood. This minimizes contamination of the balance.
-
Handle the stock bottle with care to minimize the generation of dust.
-
Use a dedicated spatula for the transfer.
-
Carefully transfer the desired amount of solid to weigh paper or directly into a tared flask.
-
-
Dissolution:
-
Place the flask containing the weighed solid in a secondary container (e.g., a beaker).
-
Slowly add the desired solvent to the flask, pointing the opening away from you.
-
If necessary, cap the flask and gently swirl or stir to dissolve. If heating is required, ensure the system is properly vented.
-
-
Cleanup:
-
Carefully dispose of the weigh paper and outer pair of gloves into a designated solid hazardous waste container inside the fume hood.
-
Wipe the spatula and any affected surfaces within the hood with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a soap and water solution. Dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly after removing PPE.[10]
-
Section 4: Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store chloromethyl pyrazole derivatives in a tightly closed, properly labeled container.[9][10] Keep them in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[9] Store in a locked cabinet to restrict access.[9][10]
-
Waste Disposal: All materials contaminated with chloromethyl pyrazole derivatives, including disposable PPE, weigh paper, and cleaning materials, must be treated as hazardous waste.[9] Collect waste in sealed, clearly labeled containers.[11] Do not flush these chemicals or their solutions down the drain.[17][19] Follow all local, state, and federal regulations for chemical waste disposal.[9]
Section 5: Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.[20]
Caption: Decision tree for emergency response to spills and exposures.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[9] Immediate medical attention is required.[9]
-
Skin Contact: Take off immediately all contaminated clothing.[9] Rinse skin with copious amounts of water or shower for at least 15 minutes.[9][15] Seek immediate medical attention.[15]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[15]
-
Ingestion: Rinse mouth thoroughly with water.[9] Do NOT induce vomiting.[10] Call a poison center or doctor immediately.[10]
References
-
SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. Fisher Scientific.
-
methyl chloromethyl ether - Report. CAMEO Chemicals, NOAA.
-
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole Safety Data Sheet. Apollo Scientific.
-
Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole. CymitQuimica.
-
Safety Data Sheet - 3-(Chloromethyl)-1H-pyrazole. Angene Chemical.
-
Pyrazole - Safety Data Sheet. ChemicalBook.
-
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride Safety Data Sheets(SDS). LookChem.
-
Standard Operating Procedures for Hazardous Chemicals. UCLA.
-
Safety Data Sheet - 4-Chloro-1H-pyrazole. CymitQuimica.
-
CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health.
-
Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine.
-
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate.
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Halyard Health.
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. TCI Chemicals.
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
-
Safe handling of hazardous drugs. PubMed Central.
-
1-(chloromethyl)-1H-pyrazole hydrochloride. PubChem.
-
Policy for the use of personal protective equipment when handling chemotherapy. NHS England.
-
Safety Data Sheet. Sigma-Aldrich.
-
What to do in a chemical emergency. GOV.UK.
-
Personal Protective Equipment. POGO Satellite Manual.
-
a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
-
Pyrazole Safety Data Sheet. Fisher Scientific.
-
(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate.
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications.
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nj.gov [nj.gov]
- 8. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
- 12. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. pogo.ca [pogo.ca]
- 17. bio.vu.nl [bio.vu.nl]
- 18. halyardhealth.com [halyardhealth.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. gov.uk [gov.uk]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
First synthesized in 1883 by Ludwig Knorr, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has enabled the development of a multitude of therapeutic agents across a wide range of disease areas.[4][5][6] Pyrazole-containing drugs have achieved blockbuster status, underscoring the profound impact of this humble heterocycle on human health.[7][8][9] This technical guide provides an in-depth exploration of pyrazole derivatives in medicinal chemistry, from their fundamental synthesis to their intricate interactions with biological targets and their role in the design of next-generation therapeutics.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The pyrazole ring is an aromatic system with a pKa of approximately 2.5, rendering it weakly basic.[8] The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This inherent tunability is a key reason for its prevalence in drug discovery programs.[10][11]
The synthesis of the pyrazole core is well-established, with two primary strategies dominating the landscape: cyclocondensation reactions and 1,3-dipolar cycloadditions.[9][12][13]
Key Synthetic Methodologies
1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
This classical and widely used method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14][15] The choice of substituents on both reactants allows for the creation of a diverse library of pyrazole derivatives.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.
The regioselectivity of this reaction can sometimes be a challenge, potentially yielding a mixture of isomers. The choice of reaction conditions and the nature of the substituents on the starting materials can influence the outcome.[15]
2. 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes
This powerful method involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent.[12][16][17] This approach offers excellent control over regioselectivity, particularly when using terminal alkynes.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and tosylhydrazine (1.1 eq) in a suitable solvent like methanol or acetonitrile.
-
Add a catalytic amount of a base, such as sodium methoxide, and stir the mixture at room temperature for 1-2 hours to generate the diazo compound in situ.
-
To this mixture, add the terminal alkyne (1.2 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 3,5-disubstituted pyrazole.[12]
This one-pot procedure is highly efficient and avoids the isolation of potentially unstable diazo compounds.
Diagram of Key Synthetic Routes
Caption: Major synthetic pathways to the pyrazole core.
Pyrazole Derivatives as Approved Drugs: A Showcase of Therapeutic Impact
The versatility of the pyrazole scaffold is exemplified by the number of FDA-approved drugs that incorporate this core structure. These drugs target a diverse array of proteins and pathways, demonstrating the broad applicability of pyrazole derivatives in medicinal chemistry.[7][8][9][18]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 inhibitor[2][7][19] |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE-5 inhibitor[1][20][21] |
| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist[4][5][22] |
| Ruxolitinib (Jakafi®) | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 inhibitor[23] |
| Axitinib (Inlyta®) | Renal Cell Carcinoma | VEGFR inhibitor |
| Ibrutinib (Imbruvica®) | B-cell malignancies | Bruton's tyrosine kinase (BTK) inhibitor |
Case Study 1: Celecoxib - The Dawn of Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][19] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[24] In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Mechanism of Action: Prostaglandin Synthesis Inhibition
Caption: Sildenafil's role in the NO/cGMP pathway.
Synthetic Highlight: Synthesis of Sildenafil
The commercial synthesis of sildenafil has been optimized for efficiency and scalability. [8][25][26][27][28]A key step involves the construction of the pyrazolopyrimidinone core.
-
Pyrazole Formation: A substituted pyrazole-5-carboxylic acid is prepared via a cyclocondensation reaction. [8]2. Pyrimidinone Ring Annulation: The pyrazole is then elaborated through a series of steps, including nitration, reduction, and cyclization with a derivative of 2-ethoxybenzoyl chloride, to form the fused pyrimidinone ring system. [26]3. Final Functionalization: The final steps involve chlorosulfonylation and subsequent reaction with N-methylpiperazine to install the sulfonamide side chain. [26]
Structure-Activity Relationships (SAR) of Pyrazole Derivatives
The ability to systematically modify the pyrazole scaffold at multiple positions has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates.
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. [3][10][23][29][30]The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. Substituents on the pyrazole ring can be directed into various pockets of the ATP-binding site to enhance potency and achieve selectivity. For example, in p38 MAP kinase inhibitors, a basic nitrogen atom introduced at the 5-position of the pyrazole was found to interact with Asp112 of the enzyme, significantly improving activity. [10] Cannabinoid Receptor Antagonists: Studies on pyrazole-based cannabinoid receptor antagonists have revealed key structural requirements for high affinity and selectivity. For CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity. [11][18][22][24][31]
Future Directions and Conclusion
The pyrazole scaffold continues to be a fertile ground for drug discovery. Advances in synthetic methodologies, including multicomponent reactions and flow chemistry, are enabling the rapid generation of diverse pyrazole libraries for high-throughput screening. [9][13][32]Furthermore, the application of computational chemistry and structure-based drug design is facilitating the rational design of novel pyrazole derivatives with improved therapeutic profiles. [23][29][30][33][34][35] The journey of the pyrazole ring from a simple heterocycle to a cornerstone of modern medicinal chemistry is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. As our understanding of disease biology deepens, the versatile pyrazole scaffold is poised to play an even more significant role in the development of life-saving medicines.
References
- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776.
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Sildenafil - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
- [Mode of action of sildenafil]. (1999). Nihon Rinsho. Japanese Journal of Clinical Medicine, 57(11), 2549-2553.
-
What is the mechanism of Rimonabant? (2024, July 17). Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). Retrieved from [Link]
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). Current Medical Research and Opinion, 22(10), 1859-1868.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). Letters in Organic Chemistry, 7(3), 236-239.
- Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity. (2008). Vascular Health and Risk Management, 4(4), 761-767.
-
Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]
- The mechanism of action of sildenafil and its subsequent potential indications. (2023).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journal of Organic Chemistry, 12, 2056-2087.
- A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2005). The Journal of Organic Chemistry, 70(16), 6485-6488.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5747.
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834.
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2009). International Journal of Obesity, 33 Suppl 1, S16-S22.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry, 8, 588.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 920-925.
- Synthesis method of celecoxib. (2012). CN102391184A.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). Archiv der Pharmazie, 348(12), 863-869.
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Current Medicinal Chemistry.
-
Pyrazole synthesis. (n.d.). Retrieved from [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Retrieved from [Link]
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). Molecules, 18(8), 9041-9063.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
- One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). The Journal of Organic Chemistry, 81(16), 7048-7059.
- Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2016). International Journal of Pharmaceutical Sciences and Research, 7(10), 3866-3873.
- CN102391184A - Synthesis method of celecoxib. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
- US7919633B2 - Process for preparation of celecoxib. (n.d.).
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). Retrieved from [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 498-539.
- Synthesis of celecoxib. (2006). Journal of Chemical Technology & Biotechnology, 81(6), 945-948.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry, 62(24), 11217-11232.
- Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation of Chalcones and Hydrazine Hydrate. (2024). Journal of Applied Chemistry, 12(4), 14-21.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(50), 36458-36473.
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31). Retrieved from [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals, 15(7), 833.
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 5. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. news-medical.net [news-medical.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 28. researchgate.net [researchgate.net]
- 29. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. ClinPGx [clinpgx.org]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Chloromethyl-Pyrazole Moiety
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1] The introduction of a chloromethyl group onto this heterocyclic core transforms it into a highly versatile and reactive building block, enabling a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of the reactivity of the chloromethyl group on a pyrazole ring. We will delve into the mechanistic underpinnings of its primary transformations, focusing on nucleophilic substitution reactions, and explore advanced synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of chloromethyl-pyrazoles in their work.
The Chloromethyl-Pyrazole: A Versatile Electrophilic Building Block
The reactivity of the chloromethyl-pyrazole is fundamentally dictated by the electronic properties of both the pyrazole ring and the chloromethyl group itself. The carbon-chlorine bond is polarized due to the significant difference in electronegativity between carbon and chlorine, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[2]
The pyrazole ring's electronic nature, which can be tuned by substituents, further modulates this reactivity. Its structure is analogous to a benzylic halide. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions (both S_N1 and S_N2) because the adjacent aromatic ring can stabilize the transition state or any carbocation intermediate through resonance.[3][4] This stabilization significantly lowers the activation energy for substitution compared to a simple primary alkyl halide.[5][6] Consequently, the chloromethyl group attached to a pyrazole ring serves as a potent electrophilic handle for synthetic diversification.[7][8]
The Workhorse Transformation: Nucleophilic Substitution (S_N2)
The most common and synthetically valuable reaction of chloromethyl-pyrazoles is the bimolecular nucleophilic substitution (S_N2) reaction.[9] This process involves a backside attack on the electrophilic methylene carbon by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.
dot graph "SN2_Mechanism" { layout="dot"; rankdir="LR"; splines=true; overlap=false; node [shape=plaintext, fontsize=12]; edge [fontsize=12];
} enddot Figure 1: General mechanism for the S_N2 reaction on a chloromethyl-pyrazole.
This pathway is favored with primary halides and is highly versatile, accommodating a wide range of nucleophiles.[10]
Key Nucleophilic Substitution Reactions
The utility of chloromethyl-pyrazoles is demonstrated by their reactions with various classes of nucleophiles. Below are representative transformations crucial for drug development and medicinal chemistry.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Yield (%) | Product Type |
| O-Nucleophile | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 85-95% | Pyrazole-Aryl Ether |
| N-Nucleophile | Secondary Amine (e.g., Piperidine) | K₂CO₃, Et₃N | Acetonitrile, THF | 80-90% | Tertiary Amine |
| S-Nucleophile | Thiophenol | NaH, K₂CO₃ | THF, DMF | 90-98% | Thioether |
| C-Nucleophile | Sodium Cyanide (NaCN) | - | DMSO | 75-85% | Pyrazole-Acetonitrile |
| P-Nucleophile | Triethyl Phosphite | - | Toluene (reflux) | 70-85% | Diethyl Phosphonate |
Table 1: Summary of Common Nucleophilic Substitution Reactions with Chloromethyl-Pyrazoles.
Protocol: Williamson Ether Synthesis with a Phenolic Nucleophile
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including those incorporating the pyrazole scaffold.[9][11]
Reaction: Synthesis of 1-((4-methoxyphenoxy)methyl)-3,5-dimethyl-1H-pyrazole.
Rationale: This protocol exemplifies the reaction of an O-nucleophile with a chloromethyl-pyrazole. 4-methoxyphenol serves as the nucleophile. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without promoting side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for S_N2 reactions as it solvates the cation (K⁺) while leaving the anion (phenoxide) highly reactive.[12]
Step-by-Step Methodology:
-
Preparation: To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2.07 g, 15 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Substrate Addition: Add a solution of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.45 g, 10 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the desired ether as a white solid.
Factors Influencing Reactivity
The success and outcome of reactions involving chloromethyl-pyrazoles are governed by several key factors:
-
Electronic Effects of Ring Substituents: Electron-withdrawing groups (EWGs) on the pyrazole ring can decrease the nucleophilicity of the ring nitrogens but may slightly enhance the electrophilicity of the chloromethyl carbon. Conversely, electron-donating groups (EDGs) can increase the ring's nucleophilicity, which can sometimes lead to side reactions like bis-pyrazolyl-methane formation during chloromethylation itself.[13][14]
-
Steric Hindrance: Bulky substituents near the chloromethyl group or on the nucleophile can sterically hinder the S_N2 transition state, slowing down the reaction rate. In such cases, harsher conditions (higher temperature, stronger base) may be required.
-
Leaving Group Ability: While the chloromethyl group is the most common, its bromo- and iodo-analogs are more reactive due to the better leaving group ability of bromide and iodide (I⁻ > Br⁻ > Cl⁻).[2] However, chloromethyl-pyrazoles often offer a good balance of reactivity and stability for storage.
Advanced Synthetic Transformations
Beyond simple S_N2 reactions, the chloromethyl group is a gateway to other crucial functional groups.
Oxidation to Pyrazole-Carboxaldehyde
The chloromethyl group can be readily oxidized to the corresponding aldehyde, a valuable functional group for further transformations like reductive amination, Wittig reactions, or aldol condensations.
Protocol: Kornblum Oxidation
Rationale: The Kornblum oxidation is a classic method for converting primary halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant. The reaction proceeds via an initial S_N2 displacement of the chloride by the oxygen of DMSO, forming an alkoxysulfonium salt. Subsequent deprotonation by a mild base like triethylamine (Et₃N) induces an elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole (2.69 g, 10 mmol) in DMSO (30 mL).[7]
-
Base Addition: Add triethylamine (4.2 mL, 30 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction & Purification: Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Michaelis-Arbuzov Reaction for Phosphonate Synthesis
The Michaelis-Arbuzov reaction is a powerful method for forming a carbon-phosphorus bond, converting the chloromethyl-pyrazole into a phosphonate ester.[15][16] These phosphonates are key intermediates for the Horner-Wadsworth-Emmons olefination reaction.
Rationale: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus of a trialkyl phosphite onto the electrophilic carbon of the chloromethyl group.[17] This forms a quasi-phosphonium salt intermediate. A subsequent S_N2 attack by the displaced chloride ion on one of the phosphite's alkyl groups regenerates an alkyl halide and yields the final, stable pentavalent phosphonate product.[15]
dot graph "Arbuzov_Workflow" { layout="dot"; rankdir="LR"; splines=true; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontsize=12];
} enddot Figure 2: Workflow for the Michaelis-Arbuzov reaction.
Conclusion
The chloromethyl-pyrazole moiety is a robust and highly adaptable synthetic intermediate. Its reactivity, dominated by S_N2 pathways, provides a reliable and straightforward entry point for introducing a vast diversity of functional groups. By understanding the underlying mechanisms and the factors that influence these reactions, researchers in medicinal and materials chemistry can effectively utilize chloromethyl-pyrazoles to construct complex molecular architectures and accelerate the discovery of new chemical entities. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable building block.
References
-
E.V. Matveeva, I.L. Odinets, V.A. Kozlov, A.S. Shaplov, T.A. Mastryukova. Ionic-liquid-promoted Michaelis–Arbuzov rearrangement. Tetrahedron Lett. 2006;47:7645–7648. [Link]
-
Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]
-
Brainly. Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]
-
Gauth. Explain why primary benzylic halides show higher reactivity by SN1 mechanism than other pr. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Pearson+. How does resonance influence the reactivity of benzylic halides in nucleophilic substitution reactions?. [Link]
-
Rstakyan, V. I., et al. Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 2015, 85(11), 2663–2664. [Link]
-
Deng, X., & Mani, N. S. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 2008, 85, 179. [Link]
-
Rstakyan, V. I., et al. Chloromethylation of pyrazole ring. ResearchGate, 2016. [Link]
-
Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. National Institutes of Health. [Link]
-
ResearchGate. a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Synfacts, 2016, 12(01), 0045. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Preprints.org. [Link]
-
Howell, G. P., et al. A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Mini-Reviews in Organic Chemistry. [Link]
-
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
-
Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
-
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]
-
ACS Figshare. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. How does resonance influence the reactivity of benzylic halides i... | Study Prep in Pearson+ [pearson.com]
- 5. brainly.com [brainly.com]
- 6. Solved: Explain why primary benzylic halides show higher reactivity by SN1 mechanism than other pr [Chemistry] [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 16. Arbuzov Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
Methodological & Application
The Synthetic Chemist's Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Applications and Protocols for Bioactive Molecule Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of a vast array of pharmacologically active compounds.[1][2] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, anticancer, and antiviral agents, underscores the significance of this heterocyclic scaffold in drug discovery.[1][2] 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride emerges as a particularly valuable synthon, offering a reactive handle for the facile introduction of the 1-methylpyrazol-4-ylmethyl moiety into diverse molecular frameworks. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, thereby enabling the construction of complex bioactive molecules.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its use in the synthesis of molecules with therapeutic potential.
Chemical Properties and Reactivity Profile
This compound is a water-soluble salt, a property that can be advantageous in certain reaction setups.[3] The key to its synthetic utility lies in the electrophilic nature of the chloromethyl group. The electron-withdrawing character of the pyrazole ring enhances the reactivity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles.
The primary mode of reaction for this reagent is nucleophilic substitution , typically proceeding via an SN2 mechanism.[4][5] This pathway is favored by the use of good nucleophiles and polar aprotic solvents, which can stabilize the transition state. The hydrochloride salt form may necessitate the use of a base to liberate the free base of the nucleophile for the reaction to proceed efficiently.
Key Reactive Features:
-
Electrophilic Carbon: The methylene carbon of the chloromethyl group is the primary site of reactivity.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Pyrazole Core: The 1-methyl-1H-pyrazole moiety imparts specific steric and electronic properties to the final molecule, which can be crucial for biological activity.
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Application Notes: Gateway to Bioactive Pyrazoles
The primary application of this compound is as an alkylating agent for the introduction of the 1-methylpyrazol-4-ylmethyl scaffold. This moiety is found in a variety of bioactive molecules, including kinase inhibitors and compounds with antimycobacterial and herbicidal properties. The versatility of this building block stems from its ability to react with a broad spectrum of nucleophiles.
Core Reaction: Nucleophilic Substitution
The fundamental reaction is the displacement of the chloride by a nucleophile (Nu:).
Caption: General Nucleophilic Substitution Workflow.
The choice of nucleophile dictates the class of compound synthesized. Common nucleophiles include:
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., imidazole, piperidine).
-
S-Nucleophiles: Thiols and thiophenols.
-
O-Nucleophiles: Phenols and alcohols.
The reaction conditions are crucial for achieving high yields and selectivity. Key parameters to optimize include the choice of solvent, base, and reaction temperature.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for similar chloromethyl-heterocyclic compounds. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Synthesis of N-Substituted 1-Methylpyrazol-4-ylmethylamines
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., piperidine, morpholine, aniline)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium hydride (NaH))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.1 equivalents) in anhydrous DMF (0.2 M), add the base (1.5-2.0 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete deprotonation of the amine (if necessary).
-
Add this compound (1.0 equivalent) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for N-Alkylation.
Protocol 2: Synthesis of S-Substituted 1-Methylpyrazol-4-ylmethyl Thioethers
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol of interest (e.g., thiophenol, benzyl thiol)
-
Anhydrous DMF or Ethanol (EtOH)
-
Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the base (1.5 equivalents) in anhydrous DMF (0.5 M), add the thiol (1.1 equivalents) at room temperature.
-
Stir for 15 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Synthesis of O-Substituted 1-Methylpyrazol-4-ylmethyl Ethers
This protocol is for the reaction with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol of interest (e.g., phenol, 4-methoxyphenol)
-
Anhydrous DMF or Acetone
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.1 equivalents) in anhydrous DMF (0.3 M), add the base (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) and heat the reaction to 60-90 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: A Survey of Bioactive Molecules
While specific data for molecules derived directly from this compound is limited in publicly accessible literature, the following table illustrates the types of bioactive compounds synthesized from analogous chloromethyl-pyrazole building blocks.
| Bioactive Molecule Class | Pyrazole Building Block | Nucleophile | Biological Activity | Reference |
| Kinase Inhibitors | Substituted 4-(chloromethyl)pyrazoles | Amines, Anilines | Anticancer | [2] |
| Herbicidal Agents | 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Thiols | Herbicidal | [7] |
| Antimycobacterial Agents | 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | Imidazole | Antimycobacterial | |
| Cannabinoid Receptor Ligands | Substituted 4-methyl-pyrazole-3-carboxamides | Amines | CNS disorders | [1] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its predictable reactivity through nucleophilic substitution allows for the systematic exploration of chemical space in drug discovery programs. The protocols provided herein, based on established chemical principles, offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such adaptable synthons in constructing libraries of potential drug candidates cannot be overstated. Future research will undoubtedly uncover even more diverse applications for this and related pyrazole derivatives in the quest for new and improved medicines.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(4), 869. [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4783. [Link]
- Google Patents. (n.d.). CN103923012A - A kind of preparation method of 4-chloropyrazole derivative.
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6268. [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6268. [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
Sources
- 1. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic N-Alkylation of Heterocycles Using 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Abstract and Introduction
The incorporation of N-alkylated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with pyrazole-containing motifs featuring prominently in numerous FDA-approved pharmaceuticals.[1][2] These structures exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The strategic N-alkylation of heterocycles is therefore a critical transformation in the synthesis of novel drug candidates and functional materials.
This document provides a detailed technical guide for the N-alkylation of various nitrogen-containing heterocycles using 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This versatile reagent serves as a robust building block for introducing a methylpyrazole moiety, a group known to enhance metabolic stability and modulate physicochemical properties. We will explore the underlying chemical principles, provide a validated, step-by-step experimental protocol, and offer expert guidance on reaction optimization and troubleshooting for researchers in drug discovery and synthetic chemistry.
Reagent Profile: this compound
Structure:
-
Chemical Name: this compound
-
CAS Number: 735241-98-2
-
Molecular Formula: C₅H₈Cl₂N₂
-
Molecular Weight: 167.04 g/mol
Key Technical Attributes:
-
Reactive Electrophile: The chloromethyl group is analogous to a benzylic chloride, making the carbon highly susceptible to nucleophilic attack by deprotonated heterocycles in an S_N2 fashion.[5]
-
Hydrochloride Salt Form: The reagent is supplied as a stable, crystalline hydrochloride salt. This enhances its shelf-life and handling characteristics.[6] Crucially, this salt form necessitates the use of at least two equivalents of a base in the reaction: one to neutralize the HCl and a second to deprotonate the heterocyclic substrate, thereby generating the active nucleophile. This is a critical consideration for stoichiometric calculations.
Mechanism and Guiding Principles of N-Alkylation
The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The successful execution of this protocol hinges on understanding the interplay between the heterocycle's nucleophilicity, the choice of base and solvent, and the reaction temperature.
Core Mechanistic Steps:
-
Base-Mediated Neutralization & Deprotonation: The base first neutralizes the hydrochloride salt of the alkylating agent. Concurrently or subsequently, a second equivalent of the base abstracts the acidic proton from the nitrogen atom of the heterocyclic substrate (e.g., imidazole, pyrazole, triazole), generating a potent nitrogen-centered anion.
-
Nucleophilic Attack: The resulting anionic heterocycle acts as a nucleophile, attacking the electrophilic methylene carbon of the 4-(chloromethyl)-1-methyl-1H-pyrazole.
-
Displacement: The chloride ion is displaced as the leaving group, forming the new N-C bond and yielding the desired N-alkylated product.
Controlling Regioselectivity: For unsymmetrical heterocycles like indazoles or substituted imidazoles, N-alkylation can yield a mixture of regioisomers. The outcome is governed by a delicate balance of factors:
-
Steric Hindrance: Bulky substituents near a nitrogen atom can impede the approach of the alkylating agent, favoring reaction at the less hindered nitrogen.[7]
-
Electronic Effects: The distribution of electron density in the heterocyclic anion influences the nucleophilicity of each nitrogen atom.
-
Reaction Conditions: The choice of base and solvent can significantly alter the regioisomeric ratio. For instance, different metal cations from the base (e.g., K⁺ vs. Cs⁺) can coordinate differently with the heterocyclic anion, influencing the site of attack.[8][9] Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation without interfering with the nucleophile.[8]
General Experimental Protocol
This protocol provides a robust starting point for the N-alkylation of a generic N-H containing heterocycle. Optimization may be required for specific substrates.
4.1 Materials and Reagents
-
Heterocyclic substrate (e.g., imidazole, 1,2,4-triazole) (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
4.2 Step-by-Step Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the heterocyclic substrate (1.0 equiv) and anhydrous potassium carbonate (2.2 equiv).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.2–0.5 M.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Add the this compound (1.1 equiv) to the flask in one portion.
-
Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting heterocycle is consumed (typically 4–12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) followed by brine (1x) to remove residual DMF.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Substrate Scope and Recommended Starting Conditions
The following table provides recommended starting conditions for various classes of heterocycles. These are based on established principles of N-alkylation and should serve as a strong foundation for further optimization.[8][10][11]
| Heterocycle Substrate | Recommended Base (equiv.) | Recommended Solvent | Temp (°C) | Typical Time (h) | Notes / Key Considerations |
| Imidazole | K₂CO₃ (2.2) | DMF or Acetonitrile | 60-80 | 4-8 | Generally high-yielding and clean reaction. |
| 1,2,4-Triazole | K₂CO₃ (2.2) | DMF | 80 | 6-12 | Potential for N1 vs. N4 regioisomers. N1 is often the major product. |
| Benzimidazole | K₂CO₃ (2.2) | DMF | 80-100 | 8-16 | Higher temperature may be needed due to lower nucleophilicity. |
| Indole | NaH (1.2)* | THF or DMF | 0 to RT | 2-6 | Requires a stronger base. *Add NaH first at 0 °C, then add alkylating agent. |
| Substituted Pyrazole | Cs₂CO₃ (2.2) | Acetonitrile | 80 (reflux) | 6-12 | Regioselectivity is highly dependent on substituents.[9] |
*Note on NaH usage: When using sodium hydride, only 1.2 equivalents are typically needed as the alkylating agent is already a free base after neutralization by the first portion of NaH. Exercise extreme caution as NaH is highly reactive with water and generates flammable H₂ gas.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient base or wet reagents/solvent.2. Base is not strong enough.3. Reaction temperature is too low. | 1. Ensure anhydrous conditions and use ≥ 2.1 eq. of fresh base.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[8]3. Increase temperature in 10-20 °C increments. |
| Multiple Products (Regioisomers) | 1. Substrate is an unsymmetrical heterocycle.2. Reaction conditions favor a mixture. | 1. This is expected for some substrates. Isomers are typically separable by chromatography.2. Screen different bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, MeCN, THF) to optimize the ratio for the desired isomer.[8][9] |
| Side Product Formation | 1. Reaction temperature is too high, causing decomposition.2. Presence of other nucleophilic sites (e.g., -OH, -SH). | 1. Lower the reaction temperature and increase the reaction time.2. Protect other nucleophilic functional groups prior to N-alkylation. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product is highly polar. | 1. Perform thorough aqueous washes (water and brine) during workup.2. Consider using a more polar eluent system for chromatography (e.g., with MeOH) or reverse-phase chromatography. |
Safety Precautions
-
Alkylating Agent: this compound is a reactive alkylating agent and should be handled as a potential irritant and sensitizer.
-
Solvents: Anhydrous solvents like DMF and THF have specific handling requirements. DMF is a skin irritant and should be handled in a fume hood.
-
Bases: Handle strong bases like NaH with extreme care in an inert, dry environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
International Journal of Molecular Sciences. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein-Institut. Retrieved from [Link]
-
Chemistry – A European Journal. (2023). On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. Wiley-VCH GmbH. Retrieved from [Link]
-
Organic Letters. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. ACS Publications. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (2023). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
Journal of Medicinal Chemistry. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. Retrieved from [Link]
-
Pharmatutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015). Synthesis of Saturated N-Heterocycles. ACS Publications. Retrieved from [Link]
-
Future Journal of Pharmaceutical Sciences. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Semantic Scholar. (2020). Design, Synthesis and Evaluation of Novel Se-alkylated pyrazoles and Their Cyclized Analogs as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: A Researcher's Guide to Suzuki Coupling with Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole C-C Bond Formation
The pyrazole motif is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of FDA-approved drugs (e.g., Celecoxib, Sildenafil) and advanced organic materials. The ability to precisely functionalize the pyrazole core via carbon-carbon bond formation is therefore of paramount strategic importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging such bonds, valued for its functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[1][2]
However, the application of Suzuki coupling to pyrazole derivatives is not without its unique challenges. Unlike simple aryl halides, the pyrazole ring possesses distinct electronic properties and, crucially, often an acidic N-H proton that can complicate the catalytic cycle.[1] This guide provides researchers with a comprehensive overview of the critical experimental parameters, field-proven protocols, and troubleshooting strategies necessary for successfully implementing Suzuki coupling reactions with pyrazole substrates.
Part 1: Mechanistic Insights & Strategic Parameter Selection
A successful reaction is built on a foundational understanding of the "why" behind each component. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]
Figure 1: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Challenges of Pyrazole Substrates
-
The Acidic N-H Proton: Unprotected N-H groups on azoles, including pyrazoles, are a primary cause of reaction failure.[1] The acidic proton (pKa ≈ 14-15 in H₂O) can react with the palladium catalyst or be deprotonated by the base, leading to the formation of N-azolyl palladium complexes.[1] These complexes can act as catalyst inhibitors, sequestering the active palladium and halting the catalytic cycle.[1][4] This inhibitory effect is a critical consideration when selecting ligands and reaction conditions.
-
Electronic Properties: The pyrazole ring is electron-rich, which can slow down the rate-limiting oxidative addition step of the catalyst to the pyrazole-halide bond.[5] This is particularly true when electron-donating groups are present on the ring. Conversely, electron-withdrawing groups on the pyrazole can accelerate this step.[6][7]
Component Selection: An Evidence-Based Approach
The success of a pyrazole Suzuki coupling hinges on the judicious selection of four key components: the catalyst system (precatalyst and ligand), the base, and the solvent.
-
Palladium Precatalyst & Ligand System: This is the most critical choice for overcoming the challenges of pyrazole substrates.
-
Classical Systems: Simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for activated or sterically accessible halopyrazoles, but often require higher temperatures and catalyst loadings.[8]
-
Modern Systems (Recommended): For broader applicability, especially with unprotected N-H pyrazoles, modern catalyst systems are superior. These typically involve a stable Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand.
-
The Ligand's Role: Ligands like XPhos and SPhos are highly effective.[1] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers. Their strong electron-donating character accelerates the oxidative addition step, which is often sluggish with electron-rich pyrazoles.[5]
-
Precatalysts: Using well-defined precatalysts (e.g., XPhos-Pd-G3) ensures a reliable generation of the active Pd(0) species and often leads to more reproducible results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1]
-
-
-
The Base: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also deprotonate the pyrazole N-H.[9]
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice for coupling unprotected N-H azoles.[1] It is a moderately strong base that is effective in activating the boronic acid without excessively promoting catalyst inhibition. It is important to note that anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[5]
-
Carbonates (Na₂CO₃, K₂CO₃): These are weaker bases, often used in aqueous solvent mixtures.[8][10][11] They are suitable for many pyrazole couplings, particularly when the substrate is less prone to catalyst inhibition.
-
Strong Bases (NaOH, alkoxides): Strong bases should be used with caution as they can increase the rate of catalyst inhibition and cause degradation of sensitive substrates.
-
-
Boron Source:
-
Boronic Acids: Most common, but can be prone to decomposition via protodeboronation, especially under harsh conditions.[12][13]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them ideal for challenging couplings or when slow addition of the nucleophile is required. They are highly recommended for increasing reproducibility.
-
-
Solvent:
-
Aprotic Polar Solvents: 1,4-Dioxane, THF, and Toluene are common choices.[1][8] They effectively solubilize the organic substrates and catalyst components.
-
Aqueous Mixtures: Reactions are frequently run in a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[8] The water helps to solubilize the inorganic base and the boronate intermediate, often accelerating the transmetalation step.
-
Part 2: Experimental Protocols and Workflow
A standardized workflow is essential for reproducibility. The following diagram outlines the key stages of a typical Suzuki coupling experiment.
Figure 2: General experimental workflow for a Suzuki cross-coupling reaction.
Protocol 1: Modern Approach for Unprotected N-H Pyrazoles
This protocol is adapted from methodologies proven to be effective for a broad range of nitrogen-rich heterocycles and is recommended for general application.[1][4]
-
Materials:
-
Halo-pyrazole derivative (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid or ester (1.5 - 2.0 equiv)
-
XPhos Pd G3 Precatalyst (1.0 - 2.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the halo-pyrazole, boronic acid/ester, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 1,4-dioxane (to achieve ~0.2 M concentration) and water (e.g., 4 mL dioxane, 1 mL H₂O).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 60-100 °C.
-
Stir vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Classical Conditions for 4-Bromopyrazoles
This protocol uses a traditional catalyst system and is suitable for more reactive bromopyrazole substrates.[8]
-
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the 1,4-dioxane and water mixture.
-
Seal the tube and heat the reaction at 90 °C for 6 hours with stirring.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Microwave-Assisted Suzuki Coupling
This method leverages microwave irradiation for rapid reaction times, ideal for high-throughput synthesis and library generation.[10][11]
-
Materials:
-
Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., a specialized Pyridine-Pyrazole/Pd(II) complex, or Pd(OAc)₂/phosphine ligand) (0.1 mol%)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Ethanol (1 mL) and Water (1 mL)
-
-
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add ethanol and water, and securely cap the vial.
-
Place the vessel in a microwave reactor. Irradiate with power to ramp the temperature to 120 °C and hold for 2-10 minutes.[10][11]
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Comparative Data Summary
| Parameter | Protocol 1 (Modern N-H) | Protocol 2 (Classical) | Protocol 3 (Microwave) |
| Substrate Scope | Broad (Cl, Br, I), Unprotected N-H | Activated Bromides | Broad (Br, I, some Cl) |
| Catalyst | XPhos Pd G3 | Pd(PPh₃)₄ | Various, e.g., Py-Pyr/Pd(II) |
| Catalyst Loading | 1-2 mol% | 5 mol% | 0.1 mol% |
| Base | K₃PO₄ | Na₂CO₃ | KOH |
| Solvent | Dioxane / H₂O | Dioxane / H₂O | EtOH / H₂O |
| Temperature | 60 - 100 °C | 90 °C | 120 °C |
| Reaction Time | 5 - 24 hours | 6 hours | 2 - 10 minutes |
| Typical Yields | Good to Excellent (70-95%)[1] | Good (Variable)[8] | Excellent (>95%)[11] |
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) oxidized or improperly generated. 2. Catalyst Inhibition: N-H pyrazole forming inactive Pd-N complexes.[1] 3. Poor Oxidative Addition: Substrate is too electron-rich.[5] 4. Boronic Acid Decomposition: Protodeboronation occurred. | 1. Use a fresh, high-quality precatalyst. Ensure reaction is fully anaerobic. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) and a milder base (K₃PO₄).[1] 3. Use a more electron-rich ligand (e.g., Buchwald ligands) to accelerate oxidative addition.[5] 4. Use the corresponding boronate pinacol ester instead of the boronic acid.[2] |
| Dehalogenation | The organopalladium intermediate R-Pd-X undergoes reduction instead of transmetalation. This can be caused by impurities, solvent, or the base. | 1. Ensure solvents are pure and dry. 2. Use a different base (e.g., switch from a carbonate to a phosphate). 3. For iodo-pyrazoles, which are prone to dehalogenation, consider using the bromo- or chloro-analogue instead.[14] |
| Homocoupling | 1. Boronic Acid Homocoupling: Often mediated by Pd(II) species, especially if the reaction was exposed to oxygen.[12] 2. Pyrazole Homocoupling: Can occur under certain conditions. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source or a precatalyst that reliably generates Pd(0). 2. Lower the reaction temperature and/or catalyst loading. |
| Incomplete Reaction | The reaction has stalled before full conversion of the starting material. | 1. Increase reaction time or temperature moderately. 2. Add a fresh portion of the catalyst (e.g., another 0.5 mol%). 3. Ensure the base is of high quality and finely powdered for better solubility and reactivity.[5] |
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Meng, G., Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage . Organic Letters, 19(13), 3576–3579. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Nayak, K. H., Bhaskaranp, R., Shamnad, A., Beneesh, P. B. (2023). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones . ChemistrySelect. Diagram showing Suzuki-Miyaura coupling. [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . Molecules, 18(2), 1602-1611. [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . Molecules, 18(2), 1602-1611. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. (2021). [Link]
-
Suzuki cross-coupling reaction - Chem Help ASAP. (2020). [Link]
-
Kinzel, T., Zhang, Y., Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society. [Link]
-
Tikutsch, A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . The Journal of Organic Chemistry, 82(1), 379-393. [Link]
-
Knapp, D. M., Gillis, E. P., Burke, M. D. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Organic letters, 13(16), 4344–4347. [Link]
-
Wang, W., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science, 14(12), 3233-3240. [Link]
-
O’Brien, C. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . New Journal of Chemistry, 42(10), 7938-7949. [Link]
-
Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions . ARKIVOC. [Link]
-
Wang, W., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science. [Link]
-
O’Brien, C. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . New Journal of Chemistry. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Preparation of Pyrazole-Containing Ligands for Catalysis: A Synthetic and Application Guide
An Application Note and Protocol Guide for Researchers
Abstract
Pyrazole-containing compounds represent a cornerstone in the design of versatile ligands for homogeneous catalysis. Their unique electronic properties, steric tuneability, and straightforward synthesis have led to their successful application in a myriad of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] The ability to modify substituents on the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn modulates the activity and stability of the resulting metal complexes.[3][4] This guide provides an in-depth overview of the essential synthetic methodologies for preparing pyrazole ligands, from the foundational Knorr synthesis to the creation of advanced architectures like scorpionates and N-heterocyclic carbenes (NHCs). Furthermore, it details their application in key catalytic reactions, complete with validated protocols and performance data to aid researchers in their experimental design.
Part 1: Foundational Synthesis of the Pyrazole Core
The construction of the pyrazole ring is the critical first step in ligand synthesis. The choice of method depends on the desired substitution pattern and the availability of starting materials. The Knorr synthesis remains one of the most robust and widely utilized methods.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported in 1883, the Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] Its enduring popularity stems from the high reactivity of hydrazine and the formation of a stable, aromatic product, which often leads to high yields.[7]
Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic. The subsequent intramolecular cyclization and dehydration are driven by the thermodynamic stability of the resulting aromatic pyrazole ring.[5][8][9] When using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers can be formed, a critical consideration for ligand design.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one via Knorr Condensation
This protocol details the synthesis of a pyrazolone, a common pyrazole variant, from ethyl benzoylacetate and hydrazine hydrate.[5][7]
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
Deionized water
-
20-mL Scintillation vial with stir bar
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In the 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring for 1 hour.
-
Reaction Monitoring: Monitor the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the reaction is complete (as indicated by TLC), add 10 mL of deionized water to the hot reaction mixture while stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.[5]
Part 2: Elaboration of Pyrazole Scaffolds into Advanced Ligands
Once the pyrazole core is synthesized, it can be functionalized to create ligands with specific properties. This modularity is a key advantage of the pyrazole family.
A. Bulky Monodentate Ligands for Cross-Coupling
Introducing bulky substituents onto the pyrazole ring is a common strategy to enhance the catalytic activity of metal complexes, particularly in cross-coupling reactions.[3][4] These bulky groups can promote the reductive elimination step and stabilize the active catalytic species.
Protocol 2: Synthesis of 1-benzyl-3,5-di-tert-butyl-1H-pyrazole This protocol describes the N-benzylation of a pre-synthesized bulky pyrazole, a common final step in ligand synthesis.[3]
Materials:
-
3,5-di-tert-butyl-1H-pyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
Setup: Add 3,5-di-tert-butyl-1H-pyrazole to a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0°C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
B. Scorpionate Ligands: Tridentate Chelators
"Scorpionate" ligands, or poly(pyrazolyl)borates (Tp), were first developed by Swiatoslaw Trofimenko and are renowned for their strong, tridentate chelation to metal centers in a facial manner.[10][11][12] This binding mode imparts exceptional stability to the resulting metal complexes.[10] Their synthesis is remarkably straightforward.
Synthetic Rationale: The reaction proceeds by the sequential nucleophilic attack of the deprotonated pyrazole onto the boron atom of the borohydride, with the evolution of hydrogen gas.[12] Using sterically hindered pyrazoles, such as 3,5-dimethylpyrazole, allows for the creation of bulky scorpionate ligands that are highly valuable in catalysis.[12]
Caption: Facial coordination mode of a scorpionate (Tp) ligand.
Part 3: Applications in Homogeneous Catalysis
The true value of pyrazole ligands is demonstrated by their performance in catalysis. They have become particularly indispensable in palladium-catalyzed cross-coupling reactions for C-C bond formation.[2][13][14]
Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, which are key structures in pharmaceuticals and materials science.[15] Pyrazole-based ligands stabilize the palladium catalyst, enhancing its activity and longevity throughout the catalytic cycle.[1][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid, using an in-situ generated palladium-pyrazole catalyst.[4][13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Pyrazole Ligand (e.g., 1-benzyl-3,5-di-tert-butyl-1H-pyrazole) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Solvent (e.g., DMF or Toluene/Water mixture) (5 mL)
-
Reaction vial with stir bar
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In the reaction vial, dissolve Pd(OAc)₂ and the pyrazole ligand in a small amount of the reaction solvent. Stir for 15-20 minutes at room temperature to allow for complex formation.
-
Reagent Addition: To the vial containing the catalyst, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the remaining volume of the solvent.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-140°C) and stir for the required time (e.g., 4-24 hours).[3][13]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography.
Comparative Performance Data
The choice of ligand has a profound impact on catalytic efficiency. The following tables summarize performance data from the literature for different pyrazole-based catalytic systems in cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid
| Pre-catalyst/Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Bis(1-benzyl-3-phenyl-1H-pyrazol-yl)palladium(II) | 0.33 | 140 | 4 | 98% Conversion | [3][4] |
| Bis(1-benzyl-3,5-di-tert-butyl-1H-pyrazol-yl)palladium(II) | 0.33 | 140 | 4 | 81% Conversion | [3][4] |
| Pd(OAc)₂ / Ligand 2a¹ | 1.0 | 80 | 6 | 98% Yield |[13] |
¹Ligand 2a is a symmetrical bis-pyrazolyl ligand based on a xanthene backbone.[13]
Table 2: Heck Reaction of Phenyl Halides with tert-Butyl Acrylate
| Ligand Type | Phenyl Halide | Temp (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Pyridylpyrazole (N1-hydroxyethyl) | Ph-Br | 140 | 3 | 100% | [16] |
| Pyridylpyrazole (N1-hydroxyethyl) | Ph-Cl | 140 | 3 | 80% | [16] |
| Pyridylpyrazole (N1-unsubstituted) | Ph-Br | 140 | 3 | 95% |[16] |
Conclusion
Pyrazole-containing ligands offer a powerful and highly adaptable platform for the development of efficient homogeneous catalysts. Foundational synthetic methods like the Knorr synthesis provide reliable access to the core pyrazole scaffold, which can then be strategically functionalized to create monodentate, bidentate, or tridentate ligands with tailored properties. Their successful and widespread application in demanding catalytic processes, such as the Suzuki-Miyaura and Heck cross-coupling reactions, underscores their importance in modern synthetic chemistry. The protocols and data presented herein serve as a practical guide for researchers to harness the full potential of these remarkable ligands in their own catalytic endeavors.
References
- Benchchem. Application Notes and Protocols for Knorr Pyrazole Synthesis.
- MDPI.
- ACS Publications. Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Slideshare. knorr pyrazole synthesis | PPTX.
- National Institutes of Health (NIH). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Semantic Scholar. Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
- MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
- National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.
- ACS Publications. Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling | Organometallics.
- RSC Publishing.
- World Scientific Publishing.
- Wikipedia.
- National Institutes of Health (NIH).
- ACS Omega.
- MDPI. Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II)
- ResearchGate. Synthesis of pyrazolyl ligands and complexes.
- Thieme.
- Benchchem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole | Organic Letters.
- National Institutes of Health (NIH).
- Organic Chemistry Portal. Pyrazole synthesis.
- Organic Chemistry Portal. Heck Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05014B [pubs.rsc.org]
- 11. worldscientific.com [worldscientific.com]
- 12. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Analytical Methods for Characterizing Products from 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride Reactions
Introduction
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly reactive and versatile building block in modern synthetic organic and medicinal chemistry.[1] Its utility stems from the presence of a reactive chloromethyl group, making it a valuable precursor for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into a wide range of molecular scaffolds.[1][2] This pyrazole core is a key pharmacophore found in numerous biologically active compounds.[3][4]
However, the very reactivity that makes this reagent so useful also presents significant analytical challenges. Reactions involving this compound can lead to a variety of outcomes, including the desired substitution product, unreacted starting material, and potential side products arising from over-alkylation, rearrangement, or hydrolysis. Furthermore, the potential for regioisomerism in unsymmetrical pyrazole syntheses can add another layer of complexity.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential analytical methods for characterizing the products of reactions involving this compound. The focus is not merely on procedural steps but on the underlying scientific principles that govern the selection and application of each technique, ensuring robust and reliable characterization of these important compounds. All analytical methods employed in a pharmaceutical setting must be validated to ensure their accuracy, precision, and reliability for their intended purpose.[7][8][9]
The Analytical Challenge: A Multifaceted Approach
A single analytical technique is rarely sufficient to fully characterize the outcome of a chemical reaction. A multi-pronged approach, integrating both chromatographic separation and spectroscopic elucidation, is essential for unambiguous structure confirmation, purity assessment, and impurity profiling.
Core Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of reaction products derived from this compound.
Caption: A generalized workflow for the analysis of pyrazole reaction products.
Chromatographic Methods: Separation and Quantification
Chromatography is indispensable for separating the components of a reaction mixture, allowing for the isolation of the desired product and the identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for the analysis of pyrazole derivatives due to their typical polarity.
Why it's used:
-
Purity Assessment: Provides a quantitative measure of the purity of the synthesized compound.
-
Impurity Profiling: Detects and quantifies starting materials, byproducts, and degradation products.
-
Reaction Monitoring: Tracks the progress of a reaction by monitoring the consumption of reactants and the formation of products over time.
Protocol 1: RP-HPLC Method for Pyrazole Derivatives
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in methanol or acetonitrile (Solvent B) is often effective.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the pyrazole core and any aromatic substituents absorb, typically in the range of 210-280 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
Data Interpretation: The retention time of the main peak is characteristic of the compound under specific conditions. The peak area percentage provides an estimate of the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives.[5]
Why it's used:
-
Identification of Volatile Components: Ideal for analyzing starting materials and low molecular weight byproducts.
-
Separation of Isomers: Can effectively separate regioisomers that may be difficult to resolve by HPLC.[5]
-
Structural Information from Fragmentation: The mass spectrometer provides fragmentation patterns that can aid in structural elucidation.[11]
Protocol 2: GC-MS Analysis of Pyrazole Mixtures
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.
-
Injection: Split or splitless injection depending on the sample concentration.
-
MS Detector: Electron ionization (EI) at 70 eV is standard.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[5]
Data Interpretation: The retention time helps to distinguish between different components. The mass spectrum of each peak provides the molecular weight (from the molecular ion) and a characteristic fragmentation pattern that can be compared to libraries or analyzed to deduce the structure.[12] A common fragmentation pathway for pyrazoles involves the expulsion of HCN or N₂.[11]
Spectroscopic Methods: Unambiguous Structure Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the isolated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural characterization of organic molecules, including pyrazole derivatives.[13][14]
Why it's used:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assigning the structure of complex molecules and distinguishing between isomers.[15][16]
Key Diagnostic Signals for 1-methyl-1H-pyrazol-4-ylmethyl Derivatives:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | ~3.8 - 4.0 | ~35 - 40 | A singlet in ¹H NMR. |
| Pyrazole H-3 & H-5 | ~7.0 - 8.0 | ~120 - 140 | Their exact shifts are sensitive to substituents. |
| -CH₂- | Variable | Variable | The chemical shift is highly dependent on the atom it is attached to. |
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain high-quality spectra for analysis.
Distinguishing Regioisomers: 2D NMR techniques like HMBC and NOESY are invaluable for unambiguously determining the regiochemistry of substitution on the pyrazole ring.[15] For example, a correlation in the HMBC spectrum between the N-methyl protons and a specific pyrazole ring carbon can confirm the position of the methyl group.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3]
Why it's used:
-
Molecular Weight Determination: Confirms the expected molecular weight of the product.
-
Elemental Composition (HRMS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[17]
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the structure of the molecule. For compounds containing chlorine, the isotopic pattern of the molecular ion (M+ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.[18][19]
Common Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile compounds, often coupled with HPLC (LC-MS).
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, typically used with GC (GC-MS).
Protocol 4: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump.
-
Ionization: Use a soft ionization technique like ESI to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the spectrum on a high-resolution instrument (e.g., TOF, Orbitrap).
-
Data Analysis: Compare the measured accurate mass to the theoretical mass for the expected molecular formula.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[20][21]
Why it's used:
-
Absolute Structure Confirmation: Provides precise bond lengths, bond angles, and stereochemistry.[21]
-
Solid-State Conformation: Reveals the conformation of the molecule in the crystalline state.
-
Intermolecular Interactions: Elucidates packing arrangements and intermolecular forces like hydrogen bonding.[22]
Protocol 5: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[21][22]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.
Method Validation in a Regulated Environment
For applications in drug development and quality control, all analytical methods must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][23]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
The following diagram illustrates the relationship between key analytical method validation parameters.
Caption: Interconnected parameters for robust analytical method validation.
Conclusion
The successful characterization of reaction products from this compound requires a synergistic combination of chromatographic and spectroscopic techniques. A thorough understanding of the principles and applications of HPLC, GC-MS, NMR, mass spectrometry, and X-ray crystallography empowers researchers to confidently elucidate the structures of their synthesized compounds, assess their purity, and identify any impurities. For work in regulated environments, a firm grasp of analytical method validation is paramount to ensure data integrity and compliance. This guide serves as a foundational resource for navigating the analytical landscape of this important class of heterocyclic compounds.
References
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Elguero, J., Jagerovic, N., & Pardo, C. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(2), 151-155.
-
Ialongo, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
- Patel, K. N., & Dedania, Z. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 9(11), 4545-4552.
-
NIBRT. (2023). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
-
Kumar, V., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29363-29381. Retrieved from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Santos, L. S., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
-
Muscarà, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 793. Retrieved from [Link]
- Buriol, L., et al. (2019). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 30(8), 1735-1743.
- Aiki, T., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 820-824.
- Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3), 967-970.
-
Farmiloe, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Sinaga, S. E., Paundanan, M., & Eryanti, Y. (2023). Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation.
- Rajalakshmi, R., & Elakkiya, T. (2016). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 75-81.
-
Raptis, R. G., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 932-935. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray crystallographic structure of 22c. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). Retrieved from [Link]
Sources
- 1. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. wjarr.com [wjarr.com]
- 10. ijcpa.in [ijcpa.in]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. qbdgroup.com [qbdgroup.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, and accurate structural elucidation is critical for drug development and quality control. This document outlines the theoretical basis for spectral predictions, step-by-step protocols for sample preparation and data acquisition, and a thorough guide to spectral interpretation, including the significant effects of N-protonation on chemical shifts. Advanced 2D NMR techniques for unambiguous signal assignment are also discussed, ensuring a robust and self-validating analytical workflow.
Introduction: The Structural Significance of Substituted Pyrazoles
The pyrazole ring is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block. The subject of this note, this compound, is a reactive intermediate used in the synthesis of more complex pharmaceutical agents. Its characterization by NMR is non-trivial due to the combined electronic effects of the substituents and, critically, the formation of a hydrochloride salt.
Protonation of the pyrazole ring at the N2 position drastically alters the electronic environment. This event induces a significant downfield shift in the signals of nearby nuclei, a key diagnostic feature that must be understood for accurate interpretation. This guide provides the foundational knowledge and practical steps to navigate these effects and achieve confident structural verification.
Molecular Structure and Predicted NMR-Active Nuclei
The structure contains several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. The numbering convention for the pyrazole ring is essential for discussion.
Key Structural Features Influencing NMR Spectra:
-
Aromatic Pyrazolium Ring: The positive charge on the protonated ring system leads to significant deshielding of the ring protons (H3, H5) and carbons (C3, C4, C5).
-
N1-Methyl Group (-CH₃): An electron-donating group, its signal provides a key starting point for structural assignment.
-
C4-Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom deshields the methylene protons and carbon.
-
N2-Protonation: The presence of the hydrochloride salt ensures protonation of the N2 nitrogen, forming a pyrazolium cation. This is the most dominant electronic effect.[1][2]
Experimental Protocols
A robust and reproducible protocol is the foundation of high-quality NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: Sample Preparation
The hydrochloride salt form of the analyte dictates the choice of solvent. High polarity deuterated solvents are required to achieve sufficient concentration and sample homogeneity.
Materials:
-
This compound
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O)
-
5 mm NMR tubes
-
Glass Pasteur pipette with cotton wool plug
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: DMSO-d₆ is an excellent choice as it dissolves most hydrochloride salts and its residual proton signal (δ ≈ 2.50 ppm) rarely overlaps with analyte signals. D₂O is an alternative, but will result in the exchange of the N2-H proton, rendering it invisible in the spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra. Suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[4][5]
-
Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton wool. Filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). This volume is optimal for positioning within the instrument's detection coil.[4]
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. These should be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Spectroscopy | ¹³C{¹H} NMR Spectroscopy | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard field strength for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Ensures sample solubility and provides lock signal. |
| Temperature | 298 K | 298 K | Standard room temperature acquisition. |
| Spectral Width | 16 ppm | 240 ppm | Covers the expected chemical shift range. |
| Number of Scans (NS) | 16 | 1024 | ¹³C requires significantly more scans due to low natural abundance. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses. |
| Acquisition Time (AQ) | 2.5 s | 1.0 s | Determines digital resolution. |
Spectral Interpretation and Data Analysis
¹H NMR Spectrum: Expected Signals
The ¹H NMR spectrum is predicted to show four distinct singlet signals, as there are no vicinal protons to induce splitting. Long-range couplings in pyrazoles are typically very small (<1 Hz) and often not resolved.[6]
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Justification |
| H5 | 8.0 - 8.5 | Singlet | 1H | Aromatic proton on a pyrazolium ring, adjacent to protonated N2. |
| H3 | 7.8 - 8.3 | Singlet | 1H | Aromatic proton on a pyrazolium ring, adjacent to N1-methyl. |
| -CH₂Cl | 4.8 - 5.2 | Singlet | 2H | Methylene group alpha to an electronegative chlorine and the aromatic ring. |
| N1-CH₃ | 3.9 - 4.2 | Singlet | 3H | Methyl group attached to a nitrogen atom of the electron-deficient ring. |
Note on N2-H Proton: In DMSO-d₆, the acidic proton from the hydrochloride salt (associated with N2) may appear as a very broad signal over a wide chemical shift range (e.g., 12-14 ppm) or may be unobservable due to exchange with trace water.[7]
¹³C NMR Spectrum: Expected Signals
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. The chemical shifts are heavily influenced by the electron-deficient nature of the pyrazolium ring.
| Assignment | Expected δ (ppm) | DEPT-135 | Justification |
| C3 | 138 - 142 | Positive (CH) | Aromatic carbon adjacent to two nitrogen atoms in a cationic ring. |
| C5 | 130 - 135 | Positive (CH) | Aromatic carbon adjacent to two nitrogen atoms, slightly upfield of C3. |
| C4 | 115 - 120 | No Signal (C) | Quaternary carbon, shielded relative to C3/C5 but attached to -CH₂Cl. |
| -CH₂Cl | 40 - 45 | Negative (CH₂) | Aliphatic carbon attached to an electronegative chlorine atom. |
| N1-CH₃ | 36 - 40 | Positive (CH₃) | Aliphatic carbon attached to a nitrogen atom. |
Advanced Methods for Unambiguous Assignment
While 1D NMR provides sufficient data for routine confirmation, 2D NMR experiments are the gold standard for de novo structural elucidation and unambiguous assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals for H3, H5, -CH₂Cl, and -CH₃ to their corresponding carbon signals.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations confirm the connectivity of the molecule.[8]
Key Expected HMBC Correlations:
-
N1-CH₃ protons will show correlations to C5 and C3 .
-
H3 proton will show correlations to C5 and C4 .
-
H5 proton will show correlations to C3 and C4 .
-
-CH₂Cl protons will show correlations to C4 and C5 .
Sources
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation [nmr.chem.ualberta.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mass Spectrometric Characterization of Novel Pyrazole Derivatives Synthesized from 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Abstract
This application note provides a comprehensive guide and detailed protocols for the structural characterization of novel compounds derived from the versatile building block, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, using mass spectrometry. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The correct and unambiguous identification of newly synthesized derivatives is a critical step in the discovery pipeline. We present detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the rationale behind the choice of technique, ionization method, and analytical parameters. This guide is designed for researchers, chemists, and drug development professionals requiring robust analytical strategies for novel small molecules.
Introduction: The Versatility of a Pyrazole Building Block
This compound is a highly valuable synthetic intermediate.[3] Its utility stems from the reactive chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of compound libraries for biological screening.[5]
Given the potential for isomeric products and unexpected side reactions during synthesis, mass spectrometry serves as an indispensable tool for rapid and accurate molecular weight determination and structural elucidation.[6][7] The choice between different MS techniques is dictated by the physicochemical properties of the synthesized analyte, such as volatility, thermal stability, and polarity.
This document will detail the application of two primary MS techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable pyrazole derivatives, providing reproducible fragmentation patterns for library matching.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful and versatile technique for a wider range of compounds, including those that are non-volatile or thermally labile, offering high-resolution accurate mass measurements and detailed structural information through fragmentation analysis.[9][10]
General Analytical Workflow
The structural confirmation of a novel synthesized compound follows a logical and systematic workflow. The process begins with the synthesis and purification of the target molecule, followed by analysis using appropriate mass spectrometric techniques to confirm its identity and purity.
Caption: General workflow for novel compound characterization.
Part I: GC-MS Analysis for Volatile Pyrazole Derivatives
GC-MS is a robust and highly sensitive technique for the analysis of compounds that can be vaporized without decomposition. The standard ionization method, Electron Ionization (EI), is a high-energy process that induces extensive and reproducible fragmentation.[11] The resulting mass spectrum serves as a "fingerprint" that can be used to identify the compound through library searches or de novo interpretation.
Causality Behind Experimental Choices:
-
Why GC-MS? Chosen for its excellent chromatographic separation of isomers and the generation of standardized, library-searchable mass spectra.[8][12] This is particularly useful in quality control and for identifying known impurities.
-
Why Electron Ionization (EI)? EI at 70 eV is the industry standard. It provides information-rich spectra with characteristic fragmentation patterns that are crucial for structural elucidation of unknown pyrazoles.[13][14]
Protocol 1: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified novel compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate). The final concentration should be approximately 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer to a 2 mL GC autosampler vial.
-
-
Instrumentation and Parameters:
-
The following parameters are a robust starting point and should be optimized for the specific analyte and instrument.
-
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | 5977B MSD or equivalent | Common single quadrupole mass spectrometer. |
| Injector | Split/Splitless | Split mode (e.g., 50:1) prevents column overloading. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for standard 30m columns. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column suitable for a wide range of compounds. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A general-purpose temperature gradient to separate compounds with varying boiling points. |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation. |
| Ionization Energy | 70 eV | Standardized energy for library comparability. |
| Source Temp. | 230 °C | Reduces contamination and ensures ion stability. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the precursor and fragments. |
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·). For pyrazoles, this peak may be of moderate to high intensity.
-
Analyze the fragmentation pattern. Common losses for pyrazole rings include HCN (27 Da) and N₂ (28 Da).[8][14]
-
Look for fragments corresponding to the loss of substituents from the pyrazole core.
-
Compare the acquired spectrum against commercial (e.g., NIST, Wiley) or in-house spectral libraries for identification.
-
Part II: LC-MS/MS for Comprehensive Structural Elucidation
For many novel compounds in drug discovery, particularly those with higher molecular weights, polarity, or thermal instability, LC-MS is the technique of choice.[7] Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for confirming molecular weight.[15][16] Coupling this with tandem mass spectrometry (MS/MS) allows for controlled fragmentation, providing rich structural data.[9][17]
Case Study: Analysis of a Hypothetical Derivative, 4-(morpholinomethyl)-1-methyl-1H-pyrazole
To illustrate the workflow, we will consider the product of a nucleophilic substitution reaction between 4-(chloromethyl)-1-methyl-1H-pyrazole (free base) and morpholine.
-
Starting Material (free base): C₅H₇ClN₂ (MW: 130.58 Da)
-
Reactant: Morpholine, C₄H₉NO (MW: 87.12 Da)
-
Product: 4-(morpholinomethyl)-1-methyl-1H-pyrazole, C₁₀H₁₇N₃O (Exact Mass: 195.1372 Da)
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified compound in Methanol or Acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
The addition of formic acid is crucial as it aids in the protonation of the analyte in positive ion mode ESI, enhancing the [M+H]⁺ signal.
-
-
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |
| MS System | Q-TOF or Orbitrap Mass Spectrometer | Provides high-resolution accurate mass (HRAM) data. |
| Column | C18 reverse-phase (e.g., 2.1 x 50mm, 1.7µm) | Standard for separation of small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% to 95% B over 5 minutes | A typical gradient for screening novel compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for polar, nitrogen-containing compounds. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150 °C | Assists in solvent evaporation. |
| MS1 Scan Range | m/z 100-1000 | Broad range to detect the precursor ion. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures a variety of fragments are produced. |
-
Data Analysis & Interpretation:
-
MS1 Spectrum (Full Scan): Extract the accurate mass of the most abundant ion. For our case study compound, we expect to find a peak corresponding to [M+H]⁺ at m/z 196.1445. Comparing this to the calculated exact mass (195.1372 Da for the neutral molecule + 1.0073 Da for H⁺) confirms the elemental composition.
-
MS2 Spectrum (Fragmentation): The MS/MS spectrum of the precursor ion (m/z 196.14) will provide structural fragments. The fragmentation pattern can be predicted and then matched to the experimental data.
-
Predicted Fragmentation Pathway
The bonds most likely to fragment are those adjacent to heteroatoms and charge centers. For 4-(morpholinomethyl)-1-methyl-1H-pyrazole, key fragmentations would involve the morpholine ring and the methylene bridge.
Caption: Predicted fragmentation of the [M+H]⁺ ion.
Summary of Expected Mass Data
| Compound/Fragment | Formula | Calculated Exact Mass (Da) | Expected Ion (ESI+) | Expected m/z |
| Starting Material (Free Base) | C₅H₇ClN₂ | 130.0349 | [M+H]⁺ | 131.0422 |
| Case Study Product | C₁₀H₁₇N₃O | 195.1372 | [M+H]⁺ | 196.1445 |
| Fragment 1 (Pyrazole Core) | C₆H₉N₂ | 109.0766 | [Fragment]⁺ | 109.0766 |
| Fragment 2 (Morpholine Ring Loss) | C₈H₁₄N₃ | 152.1188 | [Fragment+H]⁺ | 152.1188 |
| Fragment 3 (Protonated Morpholine) | C₄H₁₀NO | 88.0762 | [Fragment]⁺ | 88.0762 |
Note: The presence of Chlorine in the starting material will produce a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a powerful diagnostic tool.
Conclusion
The structural characterization of novel compounds derived from this compound can be effectively achieved using a combination of GC-MS and LC-MS/MS techniques. GC-MS with EI provides robust, library-searchable data for volatile derivatives, while LC-MS/MS with ESI offers superior capabilities for confirming the molecular weight and elucidating the structure of a wider array of drug-like molecules through high-resolution mass analysis and controlled fragmentation. The protocols and interpretive guidance provided herein offer a solid foundation for researchers to confidently characterize novel chemical entities, accelerating the pace of research and development.
References
- Vertex AI Search Result. (Source Details Not Available).
-
Lévai, A., Pál, A., Székely, G., & Kéki, S. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4640. [Link]
-
Bostan, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(20), 7109. [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Wikipedia contributors. (2023). Tandem mass spectrometry. Wikipedia, The Free Encyclopedia. [Link]
-
Kryshchyshyn, A., et al. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2020(2), M1131. [Link]
- Vertex AI Search Result. (Source Details Not Available).
-
Cajka, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Current Opinion in Biotechnology, 43, 15-22. [Link]
- Vertex AI Search Result. (Source Details Not Available).
-
Wang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]
- Vertex AI Search Result. (Source Details Not Available).
- Vertex AI Search Result. (Source Details Not Available).
-
J. Agric. Food Chem. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
-
Novatia. (2015). Mass Spectrometry in Small Molecule Drug Development. Novatia. [Link]
- Vertex AI Search Result. (Source Details Not Available).
- Vertex AI Search Result. (Source Details Not Available).
-
Zhang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383820. [Link]
- Vertex AI Search Result. (Source Details Not Available).
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. [Link]
- Vertex AI Search Result. (Source Details Not Available).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Vertex AI Search Result. (Source Details Not Available).
- Vertex AI Search Result. (Source Details Not Available).
-
Wikipedia contributors. (2023). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]
-
Nedelkov, D., & Nelson, R. W. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 26(16), 4887. [Link]
- Vertex AI Search Result. (Source Details Not Available).
-
Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. EMSL. [Link]
-
National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). National MagLab. [Link]
-
Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. [Link]
- Vertex AI Search Result. (Source Details Not Available).
- Vertex AI Search Result. (Source Details Not Available).
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR 154312-86-4 [sigmaaldrich.com]
- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
Application Note: Large-Scale Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a key building block in the pharmaceutical and agrochemical industries. The described two-step synthetic pathway is optimized for scalability, safety, and efficiency. It begins with the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole to produce an aldehyde intermediate, which is subsequently reduced to (1-methyl-1H-pyrazol-4-yl)methanol. The final step involves a robust chlorination using thionyl chloride, which also facilitates the in-situ formation of the desired hydrochloride salt. This guide details step-by-step protocols, process safety considerations, in-process controls (IPCs), and analytical methods for quality assurance.
Introduction and Synthetic Strategy
This compound is a valuable intermediate due to its bifunctional nature: the reactive chloromethyl group allows for straightforward nucleophilic substitution, while the pyrazole core is a common scaffold in biologically active molecules. The strategic challenge in its synthesis is to achieve high purity and yield on a large scale while managing hazardous reagents and byproducts.
The selected synthetic route is a robust and economically viable three-stage process starting from commercially available 1-methyl-1H-pyrazole.
The core logic of this pathway is:
-
Activation: The C4 position of the electron-rich 1-methyl-1H-pyrazole is activated towards electrophilic substitution.
-
Functionalization: A formyl group is introduced, which can be cleanly reduced to a primary alcohol.
-
Conversion: The stable hydroxymethyl intermediate is converted to the more reactive chloromethyl target compound using a standard, high-yielding industrial reagent.
The overall synthetic workflow is depicted below.
Stage 1, Part A: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[1][2] The electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The pyrazole ring attacks this electrophile, leading to the formation of the aldehyde after aqueous workup.[4]
Detailed Protocol (10 mole scale):
-
Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The reactor outlet must be connected to an alkali scrubber system to neutralize evolving HCl.
-
Reagent Charge: Under a nitrogen atmosphere, charge anhydrous N,N-dimethylformamide (DMF, 8.8 L, 114 mol) into the reactor.
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5 °C using a chiller. Slowly add phosphorus oxychloride (POCl₃, 2.8 L, 30 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick, white slurry of the Vilsmeier reagent will form.
-
Substrate Addition: After the addition is complete, add 1-methyl-1H-pyrazole (0.82 kg, 10 mol) dropwise over 1-2 hours, maintaining the temperature below 15 °C.
-
Reaction: Once the substrate addition is complete, slowly warm the mixture to 80-90 °C and hold for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
TLC System: Dichloromethane:Methanol (95:5), visualize with UV light.
-
HPLC System: C18 column, mobile phase of acetonitrile/water gradient.
-
-
Quenching: Cool the reaction mixture to 20 °C. In a separate 200 L reactor, prepare a solution of sodium carbonate (6.4 kg) in water (60 L). Slowly and carefully transfer the reaction mixture into the carbonate solution, controlling the addition rate to manage gas evolution and keep the temperature below 30 °C.
-
Extraction & Isolation: Stir the quenched mixture for 1 hour. Extract the product with dichloromethane (3 x 20 L). Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde as an oil, which can be used directly in the next step. Expected yield: 85-95%.
Stage 1, Part B: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
The aldehyde intermediate is reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent suitable for large-scale operations.
Detailed Protocol (Based on 10 mole input):
-
Reactor Setup: Use a 100 L reactor equipped as described previously.
-
Reagent Charge: Dissolve the crude aldehyde from the previous step in methanol (20 L). Cool the solution to 0-5 °C.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (0.45 kg, 12 mol) in water (5 L). Add this solution portion-wise to the aldehyde solution, keeping the internal temperature below 10 °C.
-
Reaction: Stir the reaction at 5-10 °C for 2-3 hours after the addition is complete.
-
IPC: Monitor the disappearance of the aldehyde by TLC or HPLC.
-
Quenching: Slowly add acetone (2 L) to quench any excess NaBH₄. Then, carefully add 2M hydrochloric acid to adjust the pH to ~7.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under vacuum to obtain crude (1-methyl-1H-pyrazol-4-yl)methanol.[5] If required, the product can be purified by vacuum distillation or crystallization. Expected yield: 90-98%.
Stage 2: Synthesis of this compound
The conversion of the primary alcohol to the alkyl chloride is achieved using thionyl chloride (SOCl₂).[6] This reagent is advantageous for large-scale work because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[7] The HCl generated in the reaction protonates the pyrazole nitrogen, leading to the direct precipitation of the desired hydrochloride salt.
Detailed Protocol (8 mole scale):
-
Reactor Setup: A 50 L glass-lined reactor must be scrupulously dried and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, dropping funnel, and a reflux condenser connected to a caustic scrubber.
-
Reagent Charge: Charge (1-methyl-1H-pyrazol-4-yl)methanol (0.9 kg, 8 mol) and an anhydrous, non-protic solvent like toluene or dichloromethane (20 L) into the reactor. Begin stirring under a nitrogen blanket.
-
Chlorination: Cool the mixture to 0-5 °C. Slowly add thionyl chloride (SOCl₂, 0.7 L, 9.6 mol, 1.2 equiv) via the dropping funnel over 2-3 hours.
-
Causality: A slow, controlled addition at low temperature is critical to manage the exothermic reaction and the vigorous evolution of HCl and SO₂ gas. This prevents dangerous pressure buildup and side reactions.[8]
-
-
Reaction: After the addition, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (40-50 °C for DCM, higher for toluene) for 2-4 hours. The product will begin to precipitate as a white solid.
-
IPC: Monitor the reaction by HPLC until the starting alcohol is consumed (<1%).
-
Isolation: Cool the reaction slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Filtration and Drying: Filter the solid product under a nitrogen blanket using a suitable filter-dryer or enclosed filtration setup. Wash the filter cake with cold, anhydrous solvent (5 L). Dry the product under vacuum at 40-50 °C until a constant weight is achieved. Expected yield: 85-95%.
| Parameter | Value | Rationale |
| Solvent | Toluene or Dichloromethane (anhydrous) | Inert, allows for good temperature control, and low product solubility promotes precipitation. Must be dry to prevent rapid decomposition of SOCl₂. |
| SOCl₂ Equiv. | 1.1 - 1.3 | A slight excess ensures complete conversion of the alcohol. A large excess complicates removal. |
| Addition Temp. | 0 - 10 °C | Controls exotherm and gas evolution rate for safety. |
| Reaction Temp. | 25 - 50 °C | Ensures the reaction proceeds to completion at a reasonable rate. |
| Catalyst | None (or catalytic DMF) | The reaction proceeds well without a catalyst. Catalytic DMF can be used to accelerate the reaction but may complicate purification.[8] |
Safety, Handling, and Waste Management
This process involves highly hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic SO₂ and HCl gases.[9][10] Causes severe burns to skin, eyes, and respiratory tract.[11]
-
Handling: Must be handled in a closed system or a well-ventilated chemical fume hood. All transfers should be conducted under an inert atmosphere (e.g., nitrogen).[12]
-
PPE: Full personal protective equipment is mandatory, including a chemical-resistant suit, Viton® or neoprene gloves, chemical splash goggles, and a full-face shield. A NIOSH-approved respirator with acid gas cartridges should be available for emergency use.[10][13]
-
Spills: Spills must be contained with an inert absorbent (e.g., sand, vermiculite) and neutralized cautiously before disposal. NEVER use water for cleanup. [9]
-
-
Process Safety:
-
Off-Gas Management: The reactor must be vented to a multi-stage caustic scrubber (containing NaOH solution) to neutralize the large volumes of HCl and SO₂ produced.
-
Materials: Use glass-lined steel reactors. Avoid contact with metals that can be corroded by HCl, potentially generating flammable hydrogen gas.[12]
-
Emergency Equipment: Safety showers and eyewash stations must be immediately accessible.[13]
-
-
Waste Management:
-
Aqueous waste from the workup of Stage 1 will be basic and should be neutralized before disposal.
-
Chlorinated solvent waste must be collected and disposed of according to local environmental regulations.
-
Excess thionyl chloride and quenching solutions must be treated as hazardous waste.
-
Quality Control and Analytical Methods
The final product should be analyzed to ensure it meets the required specifications for purity and identity.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Melting Point | Report value | Melting Point Apparatus |
| Residual Solvents | Per ICH guidelines | Headspace GC-MS |
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.9 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.8 (s, 2H, CH₂Cl), ~3.8 (s, 3H, N-CH₃). Note: Peaks may be broad and shifted due to the hydrochloride salt and residual water.
-
HPLC: A standard reverse-phase method using a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile is suitable for purity analysis.
-
GC-MS: Headspace GC-MS is the preferred method for quantifying residual solvents like toluene or dichloromethane.[14][15]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination | Insufficient SOCl₂; reaction time/temp too low; moisture in the system. | Increase SOCl₂ equivalents to 1.3. Extend reaction time or increase temperature slightly. Ensure all reagents, solvents, and equipment are scrupulously dry. |
| Dark Product Color | Side reactions from overheating; impurities in starting material. | Maintain strict temperature control during SOCl₂ addition and reaction. Ensure the alcohol intermediate is of high purity. Consider a carbon treatment and recrystallization. |
| Low Yield | Product loss during filtration (solubility); incomplete precipitation; mechanical losses. | Ensure the slurry is cooled to 0-5 °C for a sufficient time before filtration. Use an appropriate anti-solvent if necessary. Optimize filtration and transfer techniques. |
| Product Fails Purity | Incomplete reaction; side-product formation; inadequate washing. | Re-slurry the product in fresh, cold, anhydrous solvent. If impurities persist, consider recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether). |
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
-
The Organic Chemistry Tutor. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1409 - Thionyl Chloride. Inchem.org. [Link]
-
LANXESS Corporation. (2015). Product Safety Assessment: Thionyl chloride. Lanxess. [Link]
-
University of Alabama in Huntsville. (2013). SOP 0079 - Thionyl Chloride. UAH. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
-
Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27384. [Link]
-
De, S. K. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Journal of the American Chemical Society, 129(46), 14114–14115. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistrysteps.com. [Link]
-
Nuñez, A., et al. (2017). Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API). Journal of Pharmaceutical and Biomedical Analysis, 145, 568-577. [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3578. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-chemistry.org. [Link]
-
Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4453. [Link]
- U.S. Patent No. US20080228016A1. (2008). Method for Chlorinating Alcohols.
-
Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]
-
Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed, 35889225. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
- U.S. Patent No. US2817686A. (1957). Process for converting alcohols to chlorides.
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Wang, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]
-
University of Colorado Boulder. (n.d.). Alkyl Halide Classification Tests. Ochemonline.com. [Link]
-
LibreTexts Chemistry. (2023). 10.6: Preparing Alkyl Halides from Alcohols. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
-
Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11633–11642. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. lanxess.com [lanxess.com]
- 11. westliberty.edu [westliberty.edu]
- 12. drexel.edu [drexel.edu]
- 13. nj.gov [nj.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride Alkylation
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of various nucleophiles using 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. The aim is to deliver actionable insights and scientifically grounded solutions to common challenges encountered during this crucial synthetic transformation.
Introduction: The Chemistry and Challenges
The alkylation of nucleophiles with this compound is a fundamental reaction for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into a target molecule. This scaffold is of significant interest in medicinal chemistry. However, what appears to be a straightforward S(_N)2 reaction can present several challenges that impact yield and purity. These include managing the hydrochloride salt, selecting the appropriate base and solvent, and preventing side reactions. This guide is structured to address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My starting material is a hydrochloride salt. Do I need to perform a separate neutralization step before the alkylation?
A1: A separate neutralization step is generally not required. The most efficient approach is to use at least two equivalents of a suitable base. The first equivalent neutralizes the hydrochloride salt, liberating the free base of the pyrazole, while the second equivalent deprotonates the nucleophile to facilitate the alkylation. For weaker bases, a slight excess (e.g., 2.2-2.5 equivalents) may be beneficial to drive the reaction to completion.
Q2: What is the most critical factor in choosing a base for this reaction?
A2: The most critical factor is the pKa of the nucleophile you are trying to alkylate. The chosen base must be strong enough to deprotonate the nucleophile effectively, generating the corresponding anion for the nucleophilic attack.
-
For alcohols and phenols (pKa ~10-18): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required.
-
For amines and thiols (pKa ~10-11): Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically sufficient.[1] The choice of base can also influence regioselectivity in more complex systems.[2]
Q3: Which solvent system is optimal for this alkylation?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediates without participating in the reaction.
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): Excellent choices for their high polarity and ability to dissolve a wide range of substrates. They can significantly accelerate S(_N)2 reactions. However, they have high boiling points, which can make removal difficult.
-
Acetonitrile (MeCN): A good alternative with a lower boiling point, making it easier to remove post-reaction. It is slightly less polar than DMF or DMSO.
-
Tetrahydrofuran (THF): Often used with strong bases like NaH. It is less polar and may result in slower reaction rates compared to DMF or DMSO.[3] The solvent can play a crucial role in reaction selectivity by influencing the state of ion pairs (e.g., tight ion pairs vs. solvent-separated ion pairs).[3]
Q4: What are the most common side products I should be aware of?
A4: The most common side products include:
-
Bis-alkylation: If the nucleophile has more than one reactive site.
-
Hydrolysis of the chloromethyl group: If there is residual water in the reaction mixture, 4-(hydroxymethyl)-1-methyl-1H-pyrazole can form.
-
Elimination products: Depending on the structure of the nucleophile.
-
Products from reaction with the solvent: For example, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the proposed solutions.
Q5: I am observing very low or no product formation. What should I investigate first?
A5: Low or no yield is a common issue that can typically be traced back to a few key parameters.
-
Cause 1: Ineffective Deprotonation. The nucleophile may not be sufficiently activated.
-
Scientific Rationale: The rate of an S(_N)2 reaction is directly proportional to the concentration of the active nucleophile. If the base is not strong enough to deprotonate your starting material, the concentration of the nucleophilic anion will be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Check pKa values: Ensure the pKa of your chosen base's conjugate acid is significantly higher (at least 2-3 units) than the pKa of your nucleophile.
-
Switch to a stronger base: If you are using K₂CO₃, consider moving to a stronger base like sodium hydride (NaH).[2][4]
-
Ensure anhydrous conditions: Strong bases like NaH are highly reactive with water. Ensure your solvent and glassware are thoroughly dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Cause 2: Poor Reactivity. The reaction may be kinetically slow under your current conditions.
-
Scientific Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. The energy barrier for the reaction may not be overcome at room temperature.
-
Solution:
-
Increase Temperature: Gradually heat the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Add a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems or when using solid-liquid conditions.
-
-
Below is a troubleshooting workflow to help guide your decision-making process.
Q6: My reaction is producing multiple spots on TLC, and the desired product is difficult to purify. How can I improve selectivity?
A6: The formation of multiple products indicates side reactions are occurring.
-
Cause: Over-alkylation or reaction at multiple sites.
-
Scientific Rationale: If the product of the initial alkylation is still nucleophilic and can be deprotonated by the base, it can react with another molecule of the pyrazole electrophile.
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of your nucleophile to the pyrazole.
-
Slow Addition: Add the this compound solution dropwise to the mixture of the nucleophile and base. This keeps the concentration of the electrophile low at any given time, favoring the initial reaction.
-
Lower Temperature: Reducing the reaction temperature can often favor the desired kinetic product over thermodynamic side products.
-
-
-
Cause: Impurities in Starting Materials.
-
Scientific Rationale: Impurities in either the nucleophile or the alkylating agent can lead to a variety of unexpected products.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques before starting the reaction.
-
Purify if Necessary: If significant impurities are detected, purify the starting materials. For solids, recrystallization is often effective.[5]
-
-
Q7: The reaction starts well but seems to stall before all the starting material is consumed. What could be the cause?
A7: A stalling reaction often points to the deactivation of a key reagent or a change in reaction conditions.
-
Cause: Insufficient Base.
-
Scientific Rationale: As the reaction proceeds, the base is consumed. If there is not enough base to deprotonate all of the nucleophile, the reaction will stop once the available nucleophilic anion is depleted.
-
Solution:
-
Add More Base: Carefully add another portion of the base (e.g., 0.2-0.5 equivalents) to the reaction mixture and monitor for further progress. Be cautious, as this can be exothermic.
-
-
-
Cause: Product Inhibition or Precipitation.
-
Scientific Rationale: The product formed might be insoluble in the reaction solvent and precipitate out, coating the surface of the reactants and preventing further reaction. Alternatively, the product might coordinate with a reagent and inhibit its activity.
-
Solution:
-
Increase Solvent Volume: Add more solvent to try and dissolve any precipitated material.
-
Change Solvent: If precipitation is a persistent issue, consider switching to a solvent in which the product is more soluble.[6]
-
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges, providing a starting point for optimization.
| Parameter | Recommended Range/Options | Scientific Rationale & Impact on Yield |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Must be strong enough to deprotonate the nucleophile. Stronger bases can increase reaction rates but may also promote side reactions.[7] |
| Equivalents of Base | 2.0 - 2.5 eq. | 1 eq. to neutralize the HCl salt, and 1-1.5 eq. to deprotonate the nucleophile. |
| Solvent | DMF, MeCN, THF, DMSO | Polar aprotic solvents are preferred to solvate ions and accelerate S(_N)2 reactions. Solvent choice can affect reaction rate and selectivity.[3] |
| Temperature | 25 °C - 100 °C | Higher temperatures increase the reaction rate but can also lead to decomposition or side product formation. Optimization is key. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or increased side reactions. |
Experimental Protocol: General Procedure for Alkylation
This section provides a detailed, step-by-step methodology for a typical alkylation reaction.
Materials:
-
Nucleophile (e.g., phenol, amine, thiol) (1.0 eq.)
-
This compound (1.05 eq.)
-
Base (e.g., K₂CO₃) (2.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF or MeCN)
-
Reaction vessel, stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq.) and the base (2.2 eq.).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension at room temperature for 15-30 minutes. If using NaH, cool the mixture to 0 °C before adding the nucleophile solution.[4]
-
Addition of Alkylating Agent: In a separate flask, dissolve the this compound (1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring suspension of the nucleophile and base over 10-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature or 60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting nucleophile is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using NaH, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure alkylated product.[8]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
Bookser, B. C., Weinhouse, M. I., Burns, A. C., Valiere, A. N., Valdez, L. J., Stanczak, P., Na, J., Rheingold, A. L., Moore, C. E., & Dyck, B. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[3][9]Triazolo[2]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
-
Zhang, Y., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ResearchGate. [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7278. [Link]
-
Reddy, T. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10185–10196. [Link]
-
Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 427-428, 98-106. [Link]
-
Gawande, M. B., & Shelke, S. N. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4931. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Smith, A. B., et al. (2019). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
De, D. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 118-134. [Link]
-
O'Neill, P. M., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2758–2767. [Link]
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
De, D. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
- Eckert, H. (2011). Method for purifying pyrazoles.
-
De, D. K. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(35), 8373-8381. [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
da Silva, J. L., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(12), 7944–7955. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common side products in reactions with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to the technical support center for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Our goal is to help you anticipate and resolve common issues, ensuring the success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, primarily utilized as an alkylating agent to introduce the 1-methyl-1H-pyrazol-4-ylmethyl moiety into a target molecule. The key to its reactivity lies in the electrophilic chloromethyl group at the 4-position of the pyrazole ring. This group is susceptible to nucleophilic substitution, making it a versatile tool for forming new carbon-heteroatom bonds.
The hydrochloride salt form of this reagent enhances its stability and solubility in certain solvents. However, it also necessitates the use of a base in most reactions to liberate the free base of the nucleophile and to neutralize the HCl byproduct. The choice of base, solvent, and reaction temperature are all critical parameters that can influence the outcome of the reaction and the formation of side products.
II. Troubleshooting Guide for Common Reactions
This section provides troubleshooting guidance for common nucleophilic substitution reactions involving this compound.
A. Reactions with Amine Nucleophiles
Intended Reaction: Formation of a new C-N bond via SN2 displacement of the chloride by a primary or secondary amine.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanation |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor nucleophilicity of the amine: Steric hindrance or electron-withdrawing groups on the amine. 3. Side reactions: See below. | 1. Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Use a stronger base or higher temperature: For weakly nucleophilic amines, a stronger, non-nucleophilic base (e.g., DBU, proton sponge) can be beneficial. Increasing the temperature can also help overcome the activation energy barrier. |
| Formation of Over-Alkylated Product | The product amine is more nucleophilic than the starting amine: This can lead to a second alkylation, especially with primary amines. | 1. Use an excess of the amine nucleophile: This will increase the probability of the chloromethyl pyrazole reacting with the starting amine rather than the product. A 2-5 fold excess is a good starting point. 2. Slow addition of the alkylating agent: Adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation. |
| Formation of Quaternary Ammonium Salt | Reaction with a tertiary amine base: If a tertiary amine like triethylamine is used as the base, it can also act as a nucleophile and react with the chloromethyl group. | Use a non-nucleophilic base: Sterically hindered bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) are less likely to compete as nucleophiles. |
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (1.5 equivalents, e.g., K₂CO₃ or DIPEA).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
A solution of this compound (1.0 equivalent) in the same solvent is added dropwise over 30 minutes.
-
The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Troubleshooting workflow for N-alkylation reactions.
B. Reactions with Phenol and Thiol Nucleophiles
Intended Reaction: Formation of a new C-O or C-S bond via SN2 displacement of the chloride by a phenoxide or thiolate.
Common Issues and Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanation |
| No Reaction or Low Conversion | 1. Insufficiently strong base: Phenols and thiols require a base to be deprotonated to their more nucleophilic phenoxide/thiolate forms. 2. Poor solubility: The nucleophile or the alkylating agent may not be sufficiently soluble in the chosen solvent. | 1. Choose an appropriate base: For phenols, a moderately strong base like potassium carbonate or cesium carbonate is often effective. For thiols, a weaker base like triethylamine or DIPEA is usually sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. 2. Select a suitable solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for these reactions as they can solvate the ions and promote the S |
| Formation of Hydrolysis Product | Presence of water in the reaction: Water can act as a nucleophile, leading to the formation of 4-(hydroxymethyl)-1-methyl-1H-pyrazole. | 1. Use anhydrous conditions: Ensure that all solvents and reagents are dry. Reactions with moisture-sensitive bases like NaH should be performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a desiccant: Molecular sieves can be added to the reaction to scavenge any trace amounts of water. |
| Disulfide Formation (with thiols) | Oxidation of the thiol: Thiols can be oxidized to disulfides, especially in the presence of air and a base. | 1. Degas the solvent: Bubbling an inert gas through the solvent before use can remove dissolved oxygen. 2. Work under an inert atmosphere: Performing the reaction under nitrogen or argon will minimize exposure to oxygen. |
Experimental Protocol: General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF is added potassium carbonate (1.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.1 equivalents) is added in one portion.
-
The reaction is heated to 60-80 °C and monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Caption: Troubleshooting common issues in O- and S-alkylation.
III. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish. Can I use the free base of 4-(chloromethyl)-1-methyl-1H-pyrazole instead of the hydrochloride salt?
A1: Yes, it is possible to use the free base. You can generate it by neutralizing the hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution), extracting the free base into an organic solvent (e.g., dichloromethane), drying the organic layer, and removing the solvent. However, the free base may be less stable than the hydrochloride salt, so it is best to use it immediately after preparation. For most applications, it is more convenient to use the hydrochloride salt directly in the reaction with an appropriate amount of base.
Q2: I see an impurity in my crude product with a mass corresponding to the dimer of my desired product. What could be the cause?
A2: This is likely due to a side reaction where your product, which may still have a nucleophilic site, reacts with another molecule of this compound. This is analogous to the over-alkylation issue with primary amines. To mitigate this, try using a larger excess of your initial nucleophile and employ slow addition of the alkylating agent.
Q3: Can this compound undergo self-condensation or polymerization?
A3: While theoretically possible under harsh conditions (e.g., very strong bases), self-condensation is not a commonly reported side reaction under typical nucleophilic substitution conditions. The N1-methyl group prevents deprotonation and subsequent reaction at that nitrogen. The pyrazole ring itself is relatively unreactive towards nucleophilic attack. Polymerization is also unlikely unless a reactive intermediate is formed and can propagate.
Q4: What is the stability of this compound in solution?
A4: The hydrochloride salt is generally stable in aprotic organic solvents. In protic solvents, especially in the presence of a base or upon heating, hydrolysis to 4-(hydroxymethyl)-1-methyl-1H-pyrazole can occur. It is recommended to prepare solutions fresh and avoid prolonged storage in solution.
Q5: Are there any known incompatibilities with certain reagents or solvents?
A5: Avoid using strong, nucleophilic bases that can compete with your intended nucleophile. Also, be cautious with protic solvents like water and alcohols, as they can participate in solvolysis reactions. Reactions with strong reducing agents could potentially reduce the chloromethyl group to a methyl group, although this is not a typical side reaction in nucleophilic substitution.
IV. References
-
Guseinov, F. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 3), 359-362. [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
-
Barros, T. A., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(11), 3374. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26235–26249. [Link]
-
Google Patents. Method for purifying pyrazoles. (WO2011076194A1).
-
Google Patents. Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (US10538493B2).
-
Google Patents. Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (US8735600B2).
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). [Link]
-
ResearchGate. Microwave assisted synthesis of 4-( chloromethyl )-2-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl ) phenol using Tulson-8052 MP anionic resin. (2025). [Link]
-
ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). [Link]
-
PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). [Link]
Technical Support Center: Purification of Products from Chloromethyl Pyrazole Synthesis
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to the purification of chloromethyl pyrazole derivatives. As a synthetic chemist, you are aware that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to obtaining materials of high purity, which is a non-negotiable requirement in drug discovery and development.
Chloromethyl pyrazoles are a unique class of heterocyclic compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib and Sildenafil.[1] The addition of a chloromethyl group introduces a versatile synthetic handle, an electrophilic site ripe for derivatization. However, this reactive group also presents specific challenges during purification, including potential degradation and side reactions.
This guide is structured to provide you with direct, actionable solutions to the common issues encountered in the lab. We will move from frequently asked questions for quick problem-solving to in-depth troubleshooting guides and detailed experimental protocols. Our goal is to equip you with the expertise and validated methods needed to confidently purify these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude chloromethyl pyrazole product?
A1: Impurities typically arise from the starting materials, side reactions, or subsequent degradation. Common species to look out for include:
-
Unreacted Starting Materials: Such as the parent pyrazole or the chloromethylating agent (e.g., formaldehyde and HCl, or bis(chloromethyl) ether).
-
Regioisomers: If the pyrazole ring has multiple reactive sites, chloromethylation can occur at different positions, leading to isomers that are often difficult to separate.[2]
-
Bis-chloromethylated Products: Over-reaction can lead to the introduction of a second chloromethyl group.
-
Hydrolysis Products: The chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH) if exposed to water, especially under basic or heated conditions.
-
Polymeric Byproducts: The reactive nature of the chloromethyl group can sometimes lead to the formation of oligomeric or polymeric materials.
Q2: My compound appears to be degrading on my standard silica gel column. What is happening and how can I prevent it?
A2: This is a very common issue. Standard silica gel is acidic (pKa ≈ 4.5) and can promote the degradation of sensitive compounds like chloromethyl pyrazoles. The acidic surface can catalyze hydrolysis of the chloromethyl group or other acid-labile functionalities.
To prevent this, you should deactivate the silica gel . This is typically done by pre-treating it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N) in your eluent.[3] This neutralizes the acidic sites on the silica surface, minimizing degradation. Alternatively, using a different stationary phase like neutral alumina can also be effective.[4]
Q3: I have significant colored impurities in my reaction mixture. What is the most effective way to remove them?
A3: For colored, non-polar impurities, treatment with activated charcoal during recrystallization is a classic and effective method. After dissolving your crude product in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated or stirred.[2] The charcoal adsorbs the colored impurities and is then removed by hot filtration through a pad of Celite®. Be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[3]
Q4: How do I choose between column chromatography and recrystallization for my chloromethyl pyrazole?
A4: The choice depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization is ideal for solid compounds with relatively high initial purity (>90%). It is an efficient method for removing small amounts of impurities and can yield highly pure crystalline material.[5]
-
Column Chromatography is more suitable for oils, amorphous solids, or when impurities have similar polarity to the product and are present in significant quantities. It offers finer separation capabilities.[5]
Often, a combination of both is the best strategy: an initial purification by flash chromatography to remove the bulk of impurities, followed by recrystallization to achieve high analytical purity.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude chloromethyl pyrazole product.
subgraph "cluster_0" { label="Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05"]; TLC [label="Analyze by TLC & 1H NMR"]; Start -> TLC; }
subgraph "cluster_1" { label="Primary Purification Decision"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Decision1 [label="Is the product a solid\n with one major spot on TLC?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC -> Decision1; }
subgraph "cluster_2" { label="Purification Pathways"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Recrystallize [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision1 -> Recrystallize [label=" Yes"]; Decision1 -> Column [label=" No (Oil or multiple spots)"]; }
subgraph "cluster_3" { label="Troubleshooting & Refinement"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; PurityCheck1 [label="Check Purity\n(TLC, NMR, LCMS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityCheck2 [label="Check Purity\n(TLC, NMR, LCMS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize -> PurityCheck1; Column -> PurityCheck2; PurityCheck1 -> Final [label=" >95% Pure"]; PurityCheck2 -> Final [label=" >95% Pure"]; PurityCheck1 -> Column [label=" <95% Pure"]; PurityCheck2 -> Recrystallize [label=" Solid & >90% Pure"]; } }
Caption: Decision workflow for selecting a purification method.Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a problem/solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oiling out" during recrystallization. | 1. High impurity load: Impurities are disrupting crystal lattice formation. 2. Cooling too rapidly: The solution becomes supersaturated too quickly for crystals to nucleate. 3. Inappropriate solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures. | 1. Pre-purify: Perform a quick filtration through a small plug of deactivated silica gel to remove gross impurities first.[5] 2. Slow cooling: Insulate the flask to allow for slow cooling to room temperature before moving to an ice bath.[5] 3. Add a seed crystal: A small crystal from a previous batch can initiate crystallization.[5] 4. Use a mixed-solvent system: Add a poor solvent (anti-solvent) dropwise to the hot solution until slight turbidity appears, then allow it to cool slowly. |
| Low or no recovery after column chromatography. | 1. Compound degradation: The chloromethyl group or other functionalities are reacting on the acidic silica. 2. Compound is too polar/insoluble: The chosen eluent is not strong enough to move the compound off the column. 3. Co-elution with impurity: The desired compound and an impurity are not separating, leading to mixed fractions being discarded. | 1. Deactivate silica: Use an eluent containing 0.5-1% triethylamine.[3][4] 2. Change stationary phase: Switch to neutral alumina.[4] 3. Optimize eluent: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. If the spot is on the baseline, add a more polar solvent (e.g., methanol, ethanol) to your eluent system. 4. Use a gradient: Start with a less polar eluent and gradually increase the polarity to improve separation.[3] |
| Persistent streaking on TLC plates. | 1. Compound is acidic or basic: Interaction with the silica is causing tailing. 2. Compound is degrading on the plate: The spot is a smear of decomposition products. 3. Sample is overloaded: Too much compound was spotted on the TLC plate. | 1. Modify the mobile phase: Add a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing chamber. 2. Confirm stability: Run a 2D TLC. Spot the plate, run it in one solvent, dry it, rotate it 90 degrees, and run it in the same solvent. If new spots appear off the diagonal, it indicates degradation. If so, a less harsh purification method is needed. 3. Dilute your sample: Spot a more dilute solution of your compound. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify a chloromethyl pyrazole derivative that shows signs of degradation on standard silica gel.
Methodology:
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation and moves the desired product to an Rf (retention factor) of approximately 0.25-0.35.
-
-
Preparation of Deactivated Silica Slurry:
-
In a fume hood, measure the required amount of silica gel for your column (typically 50-100 times the weight of your crude material).
-
Create a slurry of the silica in your starting, least polar eluent.
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. For example, for 500 mL of eluent, add 5 mL of Et₃N.
-
Stir the slurry gently for 5 minutes.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour the silica slurry into the column. Use pressure from a pump or airline ("flash" chromatography) to pack the column bed evenly, collecting the excess solvent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluent to move more polar compounds through the column.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chloromethyl pyrazole.[3]
-
Protocol 2: Recrystallization from a Mixed-Solvent System
Objective: To purify a solid chloromethyl pyrazole that is either too soluble or not soluble enough in common single solvents.
Methodology:
-
Solvent Selection:
-
Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., ethanol, ethyl acetate) and one in which it is poorly soluble (the "poor" or "anti-" solvent, e.g., water, hexane).[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask and add the "good" solvent dropwise while stirring until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent.[5]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask with glass wool or paper towels can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter or in a desiccator.
-
Diagram: Troubleshooting Logic for Recrystallization
This diagram illustrates the thought process when a compound fails to crystallize properly.
Start [label="Attempt Recrystallization", shape=ellipse, fillcolor="#FBBC05"]; Result [label="What is the result?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilingOut [label="Compound 'Oils Out'", shape=Mdiamond]; NoCrystals [label="No Crystals Form", shape=Mdiamond]; Success [label="Pure Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Result; Result -> OilingOut [label="Oil forms"]; Result -> NoCrystals [label="Solution remains clear"]; Result -> Success [label="Solid precipitates"];
subgraph "cluster_oiling" { label = "Troubleshooting 'Oiling Out'"; style = "rounded"; color = "#EA4335"; node [fillcolor="#FFFFFF"]; OilCause1 [label="Cause: Cooling too fast?"]; OilSolution1 [label="Action: Reheat, cool slowly"]; OilCause2 [label="Cause: Impurities present?"]; OilSolution2 [label="Action: Pre-purify via column"]; OilingOut -> OilCause1 -> OilSolution1; OilingOut -> OilCause2 -> OilSolution2; }
subgraph "cluster_nocrystals" { label = "Troubleshooting 'No Crystals'"; style = "rounded"; color = "#EA4335"; node [fillcolor="#FFFFFF"]; NoCrystalCause1 [label="Cause: Solution too dilute?"]; NoCrystalSolution1 [label="Action: Boil off some solvent"]; NoCrystalCause2 [label="Cause: Nucleation inhibited?"]; NoCrystalSolution2 [label="Action: Scratch flask / Add seed crystal"]; NoCrystals -> NoCrystalCause1 -> NoCrystalSolution1; NoCrystals -> NoCrystalCause2 -> NoCrystalSolution2; } }
Caption: Troubleshooting guide for common recrystallization issues.References
- BenchChem. (2025).
- BenchChem. (2025).
-
Tariq, M. et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025).
-
Ali, T. E., et al. (2023). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [Link]
-
Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]
-
Merino, P. et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
- Kamlet, M.J. et al. (2011). Method for purifying pyrazoles.
-
Konwar, D. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Gomaa, M. A.-M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. [Link]
-
Ferreira, V. F. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Sources
troubleshooting failed reactions with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting failed or suboptimal reactions involving 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to guide you through your experimental challenges.
Introduction to the Reagent
This compound (CAS No: 154312-86-4) is a highly valuable heterocyclic building block.[1] Its primary utility lies in its function as an alkylating agent, allowing for the introduction of the "(1-methyl-1H-pyrazol-4-yl)methyl" moiety into a target molecule.[2] The presence of a reactive chloromethyl group makes it an excellent electrophile for nucleophilic substitution reactions.[3] The compound is supplied as a hydrochloride salt, which enhances its stability and water solubility but requires specific considerations during reaction setup.[3]
Frequently Asked Questions (FAQs)
Q1: What is the significance of the hydrochloride salt form? A1: The hydrochloride salt form increases the compound's stability and shelf-life compared to its free base. It is also typically more soluble in aqueous or protic solvents.[3] However, the key implication for reactivity is that a base is required in your reaction to neutralize the hydrochloride and, crucially, to deprotonate your nucleophile for the alkylation to proceed.
Q2: What are the recommended storage conditions for this reagent? A2: To ensure its integrity, the reagent should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[4] Proper storage is critical to prevent degradation and ensure reproducible results.
Q3: What is the primary mode of reactivity for this compound? A3: The reagent's principal reactivity stems from the electrophilic carbon of the chloromethyl group. It readily participates in nucleophilic substitution reactions, most commonly SN2-type reactions, with a wide range of nucleophiles including amines, phenols, thiols, and other heterocycles.[2][3]
Q4: What are the main safety considerations when handling this reagent? A4: this compound and its analogs are classified as irritants and can be harmful if swallowed.[5][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[7]
Troubleshooting Guide for Failed Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q5: My reaction shows low or no conversion of starting materials. What are the most likely causes? A5: This is the most common issue and almost always relates to improper activation of the nucleophile or neutralization of the reagent.
-
Insufficient Base: The hydrochloride salt requires at least one molar equivalent of base for neutralization. Your nucleophile, if it's neutral (like an amine or another pyrazole), requires an additional equivalent of base to be deprotonated into its more reactive anionic form. Therefore, a minimum of two equivalents of base is often the true starting point. For weakly nucleophilic substrates, a stronger base or more equivalents may be necessary.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile. Conversely, a base that is too strong or sterically hindered might lead to side reactions like elimination or degradation.
-
Solvent Choice: The reaction requires a solvent that can dissolve the reactants but does not interfere with the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and promote SN2 kinetics.
-
Temperature: Many SN2 reactions with this reagent require heating to overcome the activation energy barrier. If you are running the reaction at room temperature without success, consider gradually increasing the temperature (e.g., to 50-80°C) while monitoring by TLC or LCMS.
Q6: I am observing a new, unexpected major spot on my TLC analysis. What could this side product be? A6: Unwanted side products can arise from several pathways.
-
Dimerization/Self-Condensation: In some cases, particularly if the concentration of your intended nucleophile is low or its reactivity is poor, the deprotonated form of another pyrazole molecule can act as a nucleophile, leading to the formation of bis(pyrazolyl)methane structures.[8]
-
Reaction with Solvent: If using a nucleophilic solvent (like an alcohol in the presence of a strong base), the solvent itself can compete with your substrate, leading to O-alkylation of the solvent.
-
Substrate-Specific Side Reactions: If your nucleophilic substrate contains multiple reactive sites, you may be observing a mixture of regioisomers or products of multiple alkylations. Careful analysis of the product structure (e.g., via NMR) is essential to diagnose this. For instance, alkylation of unsymmetrical pyrazoles can occur at either the N1 or N2 position, a challenge governed by sterics and electronics.[9]
Q7: Is it better to neutralize the hydrochloride in situ or isolate the free base first? A7: Both strategies are valid, and the choice depends on the sensitivity of your substrate and the scale of the reaction.
-
In Situ Neutralization: This is the most common and convenient method. It involves adding all components (substrate, pyrazole hydrochloride, base, and solvent) to the reaction flask at once. It avoids an extra workup step but requires careful selection of a base that is compatible with all starting materials.
-
Free Base Isolation: This involves dissolving the hydrochloride salt in a suitable solvent (like water or CH₂Cl₂), adding a mild aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) until the pH is basic, and then extracting the free base into an organic solvent. The organic layer is then dried and the solvent evaporated to yield the free base, which should be used immediately due to its lower stability. This method is preferred when your substrate is sensitive to the salts generated during in situ neutralization.
Q8: My product is proving difficult to purify. What are some effective strategies? A8: Purification challenges often arise from residual inorganic salts or side products with similar polarity to the desired product.
-
Aqueous Work-up: After the reaction is complete, the first step should always be a thorough aqueous work-up. Quench the reaction mixture with water or a saturated NH₄Cl solution. Extract your product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Washing the organic layer with brine will help remove residual water and some water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most powerful tool for separating organic products.[10] A systematic approach to finding the right eluent system using TLC is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.[11] This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent.
Core Reagent and Reaction Data
The following table summarizes key data for the reagent and common reaction parameters.
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 154312-86-4 | [1] |
| Molecular Formula | C₅H₈Cl₂N₂ | [12] |
| Molecular Weight | 167.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | 2-8°C, Inert Atmosphere | [4] |
| Common Solvents | DMF, Acetonitrile, DMSO, THF | [9][10] |
| Common Bases | K₂CO₃, Cs₂CO₃, NaH, Et₃N, DBU | [9][10] |
Recommended Protocols & Workflows
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the alkylation of a generic secondary amine nucleophile.
1. Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq).
-
Add this compound (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
2. Reaction Execution:
-
Add anhydrous acetonitrile or DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 30 minutes, then heat to 60°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LCMS until the starting amine is consumed (typically 4-12 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[10]
Visual Workflow: Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing and solving common reaction failures.
Caption: A workflow for troubleshooting failed alkylation reactions.
Visual Mechanism: The Role of the Base
This diagram illustrates the essential dual role of the base in the alkylation reaction.
Caption: Dual role of the base in neutralization and nucleophile activation.
References
- Benchchem. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.
- CymitQuimica. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride.
- CymitQuimica. 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
- Sigma-Aldrich. This compound AldrichCPR 154312-86-4.
- Guidechem. 4-(chloromethyl)-1h-pyrazole hydrochloride 163008-98-8.
- Google Patents. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
- Sigma-Aldrich. This compound applications.
- ResearchGate. (PDF) Chloromethylation of pyrazole ring.
- BLDpharm. 735241-98-2|4-(Chloromethyl)-1-methyl-1H-pyrazole.
- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole.
- PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride.
- Benchchem. Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
- Advanced ChemBlocks. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 4. 735241-98-2|4-(Chloromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 12. This compound applications | Sigma-Aldrich [sigmaaldrich.com]
preventing decomposition of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride during reaction
Technical Support Center: 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this reactive intermediate in synthesis, with a focus on preventing its decomposition and maximizing reaction success.
Troubleshooting Guide: Reaction Issues and Solutions
Researchers often encounter challenges related to the stability of this compound during reactions. The primary cause is the high reactivity of the chloromethyl group, which makes it an excellent alkylating agent but also susceptible to degradation and side reactions.[1][2] This guide provides solutions to common problems.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The primary product isolated is a hydroxymethyl derivative or a dimerized pyrazole species.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Moisture in Reaction | The chloromethyl group is highly susceptible to hydrolysis, especially at elevated temperatures or under basic conditions, leading to the formation of the corresponding alcohol (4-(hydroxymethyl)-1-methyl-1H-pyrazole). | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction. |
| Inappropriate Base | Strong, non-nucleophilic bases are often required to deprotonate the nucleophile without attacking the electrophilic chloromethyl group. Strong nucleophilic bases can lead to decomposition. | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Proton Sponge®. If a stronger base is needed, consider metal hydrides (e.g., NaH) but ensure the reaction is conducted at low temperatures to control reactivity.[3] |
| Incorrect Reaction Temperature | High temperatures can accelerate the rate of decomposition and side reactions, such as elimination or reaction with the solvent. | Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or the target temperature as needed. Monitor the reaction progress closely by TLC or LC-MS. |
| Solvent Reactivity | Nucleophilic solvents (e.g., methanol, ethanol) can react directly with the chloromethyl group, leading to undesired byproducts. | Choose a non-nucleophilic, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN). |
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
Complex TLC plate with multiple spots.
-
LC-MS or NMR of the crude product shows several unexpected pyrazole-containing species.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Over-alkylation | If the nucleophile has multiple reactive sites, or if the product of the initial reaction is more nucleophilic than the starting material, multiple additions of the pyrazole moiety can occur. | Use a slight excess (1.1-1.2 equivalents) of the nucleophile relative to the this compound. Add the pyrazole reagent slowly to the reaction mixture to maintain a low concentration. |
| Self-Condensation/Dimerization | In the presence of a base, a small amount of the pyrazole may react with itself, particularly if the intended nucleophile is slow to react. | Ensure the primary nucleophile is sufficiently reactive under the chosen conditions. Consider adding the base to a mixture of the pyrazole and the nucleophile, rather than pre-treating the pyrazole with the base. |
| Ring-opening or Rearrangement | While less common for stable pyrazole rings, harsh reaction conditions (e.g., very high temperatures, strong Lewis acids) can potentially lead to ring degradation.[4] | Maintain moderate reaction conditions. Classical pyrazole synthesis can involve harsh conditions, but post-synthesis modification should generally be milder.[4] |
Experimental Workflow & Diagrams
Workflow for a Standard Nucleophilic Substitution Reaction
The following diagram illustrates a generalized workflow for using this compound in a nucleophilic substitution reaction, designed to minimize decomposition.
Caption: Recommended workflow for nucleophilic substitution.
Decomposition Pathways
This diagram illustrates the primary decomposition pathways for this compound under common reaction conditions.
Caption: Common decomposition pathways to avoid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures, typically between 0-8 °C.[5] This minimizes degradation from atmospheric moisture and heat.
Q2: Why is the compound supplied as a hydrochloride salt? Can I use the free base?
A: The hydrochloride salt form enhances the compound's stability and improves its solubility in certain solvents.[1] You can generate the free base in situ by using a suitable base in your reaction. Attempting to isolate the free base is generally not recommended as it can be less stable than the salt.
Q3: What analytical techniques are best for monitoring my reaction?
A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It can confirm the mass of your desired product and help identify potential byproducts.
Q4: My nucleophile is an amine. Are there special precautions I should take?
A: Yes. Amines are good nucleophiles and can readily react. However, the reaction will produce HCl, which will protonate unreacted amine, rendering it non-nucleophilic. Therefore, you must use at least two equivalents of the amine (one to react, one to act as a base) or, preferably, use one equivalent of the amine and one equivalent of a non-nucleophilic auxiliary base (like DIPEA or triethylamine) to scavenge the HCl.
Q5: The reaction is sluggish even at room temperature. Can I heat it?
A: Heating can be used to drive the reaction to completion, but it must be done with caution. We recommend increasing the temperature incrementally (e.g., to 40-50 °C) while monitoring for byproduct formation. A kinetic study at different temperatures can help you find the optimal balance between reaction rate and stability. In some published procedures involving similar reagents, reactions have been run at elevated temperatures (e.g., 60 °C) for several hours, but this is highly dependent on the specific substrates and solvents used.[3]
References
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[Link]
-
PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride.[Link]
-
ResearchGate. Chloromethylation of pyrazole ring.[Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.[Link]
-
PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.[Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.[Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
-
PubChem. 4-chloro-1-methyl-1H-pyrazole.[Link]
Sources
Technical Support Center: Managing Regioselectivity in Pyrazole N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing regioselectivity in pyrazole N-alkylation. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and a foundational understanding of the factors that govern this critical transformation in synthetic chemistry. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making the selective synthesis of N-substituted pyrazoles a significant challenge of broad interest.[1][2] This resource will help you navigate the complexities of pyrazole alkylation and achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrazole N-alkylation so challenging?
The primary challenge lies in the similar electronic properties and reactivity of the two nitrogen atoms within the pyrazole ring.[2] Due to tautomerization, an unsymmetrically substituted pyrazole exists in equilibrium, presenting two distinct nitrogen atoms for alkylation.[3] This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate.[3] The final product ratio is a delicate balance of steric and electronic effects of the pyrazole substituents, the nature of the alkylating agent, the base, the solvent, and the reaction temperature.[2][4]
Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?
The regiochemical outcome is a multifactorial issue. The main contributing factors are:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regioselectivity.[2][6] For instance, different bases can lead to different counter-ions which can influence the reaction pathway.[2]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role. For example, sterically demanding alkylating agents can enhance selectivity.[7][8]
Q3: What is the difference between kinetic and thermodynamic control in the context of pyrazole N-alkylation?
Kinetic and thermodynamic control refer to the conditions that determine the final product ratio in a reaction with competing pathways.[9]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lower activation energy.[9][10]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the product distribution reflects the thermodynamic stability of the products. The more stable isomer (the thermodynamic product) will be the major product at equilibrium.[9][10]
Understanding whether your reaction is under kinetic or thermodynamic control is crucial for troubleshooting and optimizing regioselectivity.[11][12]
Q4: Can I predict the major regioisomer before running my experiment?
While computational models can provide insights into activation energies and product stabilities, predicting the outcome with absolute certainty without experimental data can be challenging due to the complex interplay of factors.[13] However, by carefully considering the principles outlined in this guide, you can make an educated hypothesis. For instance, a bulky substituent at the 3-position of the pyrazole ring is likely to favor alkylation at the N1 position to minimize steric clash.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Getting a Mixture of N1 and N2 Isomers)
This is the most common issue encountered in pyrazole N-alkylation. Here’s a systematic approach to improve the regioselectivity of your reaction.
Potential Cause 1: Suboptimal Base Selection
The choice of base is critical as it influences the nature of the pyrazolate anion and its counter-ion.
Troubleshooting Steps:
-
Vary the Base: If you are using a common base like potassium carbonate (K2CO3), consider screening other bases.
-
Sodium Hydride (NaH): Using a strong, non-coordinating base like NaH can sometimes prevent the formation of regioisomeric products.[2]
-
Cesium Carbonate (Cs2CO3): The larger cesium cation can sometimes influence the regioselectivity.
-
Organic Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N) can also be effective, though side reactions with the alkylating agent are possible.[14]
-
Potential Cause 2: Inappropriate Solvent Choice
The solvent can influence the solubility of the pyrazolate salt and the transition state energies of the competing pathways.
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is highly recommended.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used.
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[15][16]
-
Phase Transfer Catalysis: In some instances, performing the reaction under phase transfer catalysis conditions without a solvent can provide high yields and solve common alkylation problems.[17]
-
Potential Cause 3: Reaction is Not Under Optimal Temperature Control
Temperature dictates whether the reaction is under kinetic or thermodynamic control.
Troubleshooting Steps:
-
Lower the Temperature: To favor the kinetic product, try running the reaction at a lower temperature (e.g., 0 °C or room temperature).[10] This can slow down the competing reaction pathway.
-
Increase the Temperature: If the desired isomer is the more thermodynamically stable one, increasing the reaction temperature might favor its formation by allowing the reaction to reach equilibrium.[9]
Issue 2: Low Reaction Yield
Even if the regioselectivity is acceptable, low yields can be a significant hurdle.
Potential Cause 1: Incomplete Deprotonation
If the base is not strong enough to fully deprotonate the pyrazole, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) to ensure complete formation of the pyrazolate anion.
-
Check Base Quality: Ensure your base is not old or has been improperly stored, which can affect its reactivity.
Potential Cause 2: Side Reactions
The alkylating agent or the product may be undergoing undesired side reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the alkylating agent can sometimes lead to over-alkylation or other side reactions.[18]
-
Milder Conditions: Try running the reaction at a lower temperature to minimize potential side product formation.[18]
-
Alternative Alkylating Agents: If possible, consider using a different alkylating agent. For example, trichloroacetimidates have been used as effective electrophiles for pyrazole N-alkylation under acidic conditions, providing an alternative to methods requiring strong bases.[5][19]
Potential Cause 3: Product Degradation
The desired pyrazole product might be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Milder Workup: Ensure your workup procedure is not degrading the product. For example, if your product is acid-sensitive, use a mild neutralization step.[18]
-
Analyze Crude Mixture: Analyze the crude reaction mixture by techniques like NMR or LC-MS to see if the product is forming and then degrading during purification.
Issue 3: Difficulty in Separating Regioisomers
Even with optimized conditions, you may still obtain a mixture of isomers that are challenging to separate by standard chromatography.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column and Solvent System: Experiment with different silica gel grades, column lengths, and a wide range of solvent systems with varying polarities.
-
Alternative Techniques: Consider other chromatographic techniques like preparative HPLC or supercritical fluid chromatography (SFC).
-
-
Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be a highly effective purification method.
-
Derivatization: If the isomers have a suitable functional group, you could consider a temporary derivatization to alter their physical properties, facilitate separation, and then remove the derivatizing group.
Visualizing the Competing Pathways
The following diagram illustrates the fundamental competition in pyrazole N-alkylation.
Caption: Competing N1 and N2 alkylation pathways of an unsymmetrical pyrazole.
Key Experimental Protocols
General Procedure for N1-Selective Alkylation using a Sterically Hindered Alkylating Agent
This protocol is adapted from a method demonstrating high N1-selectivity using α-halomethylsilanes.[7][8]
-
To a solution of the substituted pyrazole (1.0 equiv) in a suitable anhydrous solvent (e.g., THF) at a controlled temperature (e.g., 0 °C), add a strong base such as KHMDS (1.2 equiv) dropwise.
-
Stir the resulting mixture for 30 minutes at the same temperature.
-
Add the sterically bulky α-halomethylsilane (1.1 equiv) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silylated intermediate can then be protodesilylated using a fluoride source (e.g., TBAF) in the presence of water to yield the N1-methylated pyrazole.
-
Purify the final product by flash column chromatography.
Magnesium-Catalyzed N2-Regioselective Alkylation
This protocol is based on a method for the highly regioselective Mg-catalyzed N2-alkylation of 3-substituted pyrazoles.[14]
-
In an inert atmosphere glovebox, charge a vial with the 3-substituted pyrazole (1.0 equiv) and MgBr2 (20 mol%).
-
Add anhydrous THF, followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).
-
Add a hindered organic base such as i-Pr2NEt (2.1 equiv) dropwise at 25 °C.
-
Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours), monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated solution of NH4Cl in MeOH.
-
Concentrate the solution to dryness.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N2-alkylated product.
Summary of Factors Influencing Regioselectivity
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Steric Hindrance | Bulky substituent at C3 position | Bulky substituent at C5 position | Alkylation occurs at the less sterically hindered nitrogen.[5] |
| Alkylating Agent | Sterically demanding alkylating agent (e.g., α-halomethylsilanes)[8] | Less sterically demanding alkylating agent | The size of the electrophile influences its approach to the nucleophilic nitrogen atoms. |
| Base/Catalyst | Strong, non-coordinating bases (e.g., NaH)[2] | Lewis acids like MgBr2 can coordinate to favor N2.[14] | The cation and its coordination properties can direct the alkylation. |
| Solvent | Fluorinated alcohols (e.g., HFIP)[15] | Can be highly substrate and condition dependent. | Solvents can influence the solvation of the pyrazolate and transition states. |
| Temperature | Lower temperatures (Kinetic Control) | Higher temperatures (Thermodynamic Control) | Dictates whether the product distribution is governed by reaction rates or product stability.[9][10] |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
References
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). pubs.acs.org. Retrieved January 19, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). National Institutes of Health (NIH). [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). pubs.acs.org. Retrieved January 19, 2026, from [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]
-
synthesis of n-alkylpyrazoles by phase transfer catalysis. (1990). ResearchGate. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating Impurities in Commercial 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to our dedicated technical support center for 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Commercial batches of this compound, while generally of high purity, can contain minor impurities that may impact the outcome of sensitive reactions. Understanding the nature of these impurities, their potential origins, and how to mitigate their effects is crucial for reproducible and successful research.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound. Our goal is to equip you with the expertise to identify, manage, and eliminate impurities, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding impurities in commercial this compound.
Q1: What are the most common types of impurities I might find in my commercial batch of this compound?
A1: Impurities in commercial batches can typically be categorized into three main groups:
-
Residual Starting Materials and Reagents: This can include unreacted 1-methylpyrazole from the initial synthesis.
-
Byproducts from the Synthetic Route: The chloromethylation of pyrazoles can sometimes lead to the formation of isomeric impurities, where the chloromethyl group is positioned at a different location on the pyrazole ring, or dimeric/oligomeric species. For instance, the formation of methane-diylbis(pyrazole) derivatives has been observed in similar reactions.
-
Degradation Products: Due to the reactive nature of the chloromethyl group, degradation can occur during storage or handling. The most common degradation product is the hydrolysis product, 4-(hydroxymethyl)-1-methyl-1H-pyrazole. Oxidation of the chloromethyl group to an aldehyde or carboxylic acid is also possible, though generally less common under standard storage conditions.
Q2: I'm observing a lower than expected yield in my nucleophilic substitution reaction. Could impurities be the cause?
A2: Yes, impurities can certainly impact your reaction yield. The presence of the hydrolysis impurity, 4-(hydroxymethyl)-1-methyl-1H-pyrazole, means there is less of the active chloromethylated reagent available for your reaction. Furthermore, if your nucleophile is a strong base, it may be neutralized by the hydrochloride salt of the impurity, reducing the effective concentration of your nucleophile.
Q3: My NMR spectrum shows some small, unexpected peaks. How can I identify if they are impurities?
A3: ¹H NMR is an excellent tool for identifying impurities. The protons of the chloromethyl group (-CH₂Cl) in the main compound typically appear as a singlet. The corresponding protons in the hydrolysis product, 4-(hydroxymethyl)-1-methyl-1H-pyrazole (-CH₂OH), will have a different chemical shift. Similarly, residual starting materials like 1-methylpyrazole will have a distinct set of aromatic proton signals. Comparing your spectrum to a reference spectrum of the pure compound and considering the potential impurities mentioned above can help in their identification.
Q4: How should I store this compound to minimize degradation?
A4: To minimize the formation of degradation products, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent moisture-related degradation.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to addressing specific issues you may encounter.
Issue 1: Unexpected Side Products or Low Yield in Reactions
If you are experiencing unexpected results in your reactions, it is crucial to first assess the purity of your starting material.
Underlying Cause Analysis:
The primary culprit is often the presence of nucleophilic impurities, such as the hydrolysis product (4-(hydroxymethyl)-1-methyl-1H-pyrazole), which can compete in reactions or alter reaction conditions. Residual starting materials can also lead to the formation of unexpected byproducts.
Workflow for Purity Assessment:
Caption: Workflow for troubleshooting unexpected reaction outcomes.
Detailed Experimental Protocols:
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the purity of your this compound and detecting non-volatile impurities.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. |
| Gradient | 5% B to 95% B over 20 minutes | A standard gradient suitable for screening for unknown impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | Pyrazole derivatives generally have a UV absorbance in this region. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Procedure:
-
Prepare a stock solution of your this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The main peak should correspond to the desired product. Any additional peaks are potential impurities. The relative area of each peak can be used to estimate the percentage of each component.
Issue 2: Presence of Significant Impurities in the Commercial Reagent
If your analysis confirms the presence of unacceptable levels of impurities, purification is necessary.
Purification Workflow:
Caption: Workflow for the purification of this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities.
Procedure:
-
Solvent Selection: A mixture of isopropanol and water is often a good starting point for the recrystallization of pyrazole hydrochlorides.
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
By following these guidelines, you can effectively identify and manage impurities in your commercial this compound, leading to more reliable and reproducible experimental outcomes.
References
how to increase the rate of nucleophilic substitution on 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you increase the rate of nucleophilic substitution on 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental challenges.
Introduction: Understanding the Substrate and Reaction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the reactive chloromethyl group, which allows for the introduction of the pyrazole moiety into various molecular scaffolds through nucleophilic substitution.[2] However, optimizing the rate and yield of these reactions can be challenging. This guide will explore the key factors influencing the reaction kinetics and provide actionable strategies for achieving your desired outcomes.
The core of this reaction is the displacement of the chloride leaving group by a nucleophile. The reaction can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, or a combination of both. The dominant pathway is influenced by several factors, including the substrate itself, the nucleophile, the solvent, and the reaction temperature.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
Issue 1: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly, or I'm observing a low conversion of the starting material even after an extended reaction time. What can I do to increase the reaction rate?
Answer: A sluggish reaction can be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Evaluate the Nucleophile's Strength and Concentration:
-
Nucleophilicity: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[3][5][6] Stronger nucleophiles, which are typically less electronegative and may carry a negative charge, will react faster.[3][7] If you are using a weak nucleophile (e.g., water, alcohols), consider switching to a more potent one (e.g., alkoxides, thiolates, or amines).
-
Concentration: For an SN2 mechanism, increasing the concentration of the nucleophile will increase the reaction rate.[5] Consider running the reaction with a higher molar excess of the nucleophile.
2. Optimize the Solvent System:
The choice of solvent is critical and depends on the reaction mechanism.
-
For SN2 Reactions: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[6][8][9] These solvents can dissolve the reactants but do not significantly solvate the nucleophile, leaving it more "free" to attack the electrophilic carbon.[4]
-
For SN1 Reactions: Polar protic solvents like water, ethanol, or methanol are ideal.[8][10][11] These solvents stabilize the carbocation intermediate formed in the rate-determining step, thereby accelerating the reaction.[7][8] Given the potential for a stabilized benzylic-like carbocation adjacent to the pyrazole ring, an SN1 pathway is plausible.
3. Increase the Reaction Temperature:
Generally, increasing the reaction temperature will increase the rate of both SN1 and SN2 reactions by providing the necessary activation energy. However, be cautious of potential side reactions or degradation of your starting materials or product at elevated temperatures. Microwave irradiation can also be a highly effective method for rapidly increasing the reaction rate.[12]
4. Consider the Leaving Group:
Chloride is a reasonably good leaving group. However, for particularly challenging substitutions, you could consider converting the chloromethyl group to a better leaving group, such as an iodomethyl or a tosylmethyl group. The reactivity of leaving groups generally follows the trend: I⁻ > Br⁻ > Cl⁻.[13]
Decision-Making Workflow for a Slow Reaction:
Caption: Troubleshooting workflow for a slow nucleophilic substitution reaction.
Issue 2: Formation of Undesired Side Products
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
Answer: The formation of side products can arise from competing reaction pathways, such as elimination reactions (E1 or E2) or reactions with the pyrazole ring itself.
1. Minimize Elimination Reactions:
-
Nucleophile Basicity: Highly basic nucleophiles can also act as bases, leading to elimination reactions. If you suspect elimination is a problem, consider using a less basic but still highly nucleophilic species. For example, iodide (I⁻) is a strong nucleophile but a weak base.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
2. Address Potential Reactions at the Pyrazole Ring:
The pyrazole ring itself has nucleophilic and electrophilic sites.[14][15] While the N1 position is substituted with a methyl group, the N2 nitrogen has a lone pair of electrons and could potentially react.[16] However, in the hydrochloride salt form, the pyrazole ring is protonated, which deactivates it towards electrophilic attack but may make it more susceptible to nucleophilic attack under certain conditions.
-
pH Control: Maintaining a neutral or slightly basic pH (after deprotonating the hydrochloride salt) can be crucial. The free base of your starting material might be more suitable for the reaction, which can be achieved by a pre-reaction workup with a mild base.
3. Solvent Choice:
The solvent can influence the selectivity. For instance, a less polar solvent might disfavor the formation of charged intermediates, potentially suppressing certain side reactions.
Experimental Protocol to Minimize Side Products:
-
Neutralize the Starting Material: Dissolve the this compound in a suitable solvent and add a mild base (e.g., sodium bicarbonate) to obtain the free base.
-
Choose a Non-Basic Nucleophile: Use a nucleophile with low basicity, such as sodium iodide or sodium azide.
-
Select an Appropriate Solvent: Employ a polar aprotic solvent like acetone or acetonitrile.
-
Control the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Should I use the hydrochloride salt directly, or should I neutralize it to the free base first?
A1: It is generally advisable to neutralize the hydrochloride salt to the free base before the reaction. The hydrochloride salt is more water-soluble, which might be advantageous for certain applications, but the acidic nature of the salt can interfere with many nucleophiles, especially those that are also basic. Neutralization with a mild base like sodium bicarbonate or triethylamine will provide the free base, which is typically more reactive in nucleophilic substitution reactions.
Q2: What is the likely mechanism for this reaction, SN1 or SN2?
A2: The reaction can likely proceed through either pathway, and the conditions will dictate the dominant mechanism.
-
Arguments for SN2: The substrate is a primary-like halide, which generally favors the SN2 pathway due to minimal steric hindrance.[3][4]
-
Arguments for SN1: The carbocation that would be formed upon departure of the chloride is adjacent to the pyrazole ring. This allows for resonance stabilization of the positive charge, similar to a benzylic carbocation, which would favor an SN1 mechanism.[7][8]
To determine the operative mechanism, you can perform kinetic studies. An SN1 reaction rate is independent of the nucleophile's concentration, while an SN2 reaction rate depends on the concentrations of both the substrate and the nucleophile.[5][17]
Q3: How does the pyrazole ring influence the reactivity of the chloromethyl group?
A3: The pyrazole ring has a significant electronic influence on the adjacent chloromethyl group.
-
Electron-Withdrawing Effect: The pyrazole ring is an electron-withdrawing heterocycle, which can make the carbon of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Stabilization: As mentioned, the pyrazole ring can stabilize a developing positive charge on the methylene carbon through resonance, which is a key factor if the reaction proceeds via an SN1 mechanism.
Q4: What are some alternative leaving groups I could use to increase the reaction rate?
A4: If chloride proves to be too slow of a leaving group, you can convert the corresponding alcohol (4-(hydroxymethyl)-1-methyl-1H-pyrazole) to other derivatives with better leaving groups. Some excellent leaving groups include:
-
Iodide (-I): Can be prepared from the chloride via the Finkelstein reaction (reacting with NaI in acetone).
-
Tosylate (-OTs): Prepared by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine.
-
Mesylate (-OMs): Prepared by reacting the alcohol with mesyl chloride (MsCl) and a base.
-
Triflate (-OTf): An extremely good leaving group, prepared from the alcohol and triflic anhydride.
The general order of leaving group ability is: Triflate > Tosylate/Mesylate > Iodide > Bromide > Chloride.[11][13]
Summary of Factors Influencing Reaction Rate:
| Factor | To Increase SN1 Rate | To Increase SN2 Rate |
| Substrate | Tertiary > Secondary > Primary (favors stable carbocation) | Primary > Secondary > Tertiary (minimizes steric hindrance) |
| Nucleophile | Weak nucleophiles are sufficient | Strong, less sterically hindered nucleophiles |
| Leaving Group | Good leaving group (e.g., I⁻, OTs) | Good leaving group (e.g., I⁻, OTs) |
| Solvent | Polar protic (e.g., H₂O, EtOH) | Polar aprotic (e.g., Acetone, DMF) |
Conclusion
Optimizing the nucleophilic substitution on this compound requires a careful consideration of the interplay between the substrate, nucleophile, solvent, and reaction conditions. By systematically addressing potential issues such as slow reaction rates and side product formation, and by making informed choices based on the principles of reaction kinetics and mechanisms, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a foundational framework for troubleshooting and optimizing these crucial reactions in your research and development endeavors.
References
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Source: Journal of Chemical and Pharmaceutical Research) [Link not available]
-
Tavares, L. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Source: Molecules) [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (Source: Chemistry LibreTexts) [Link]
-
BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (Source: BYJU'S) [Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic.... (Source: ResearchGate) [Link]
-
Pyrazole. (Source: SlideShare) [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (Source: The Journal of Organic Chemistry) [Link]
-
Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. (Source: ResearchGate) [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. (Source: Chemistry LibreTexts) [Link]
-
Synthesis and Properties of Pyrazoles. (Source: Encyclopedia.pub) [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (Source: Chemistry Student) [Link]
-
Wang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (Source: MDPI) [Link]
-
LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (Source: Chemistry LibreTexts) [Link]
-
Factors affecting nucleophilic substitution reactions finished d. (Source: SlideShare) [Link]
-
LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. (Source: Chemistry LibreTexts) [Link]
-
7.3 Other Factors that Affect SN2 Reactions. (Source: KPU Pressbooks) [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (Source: Pharmaguideline) [Link]
-
Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. (Source: ResearchGate) [Link]
-
LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. (Source: Chemistry LibreTexts) [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. (Source: Master Organic Chemistry) [Link]
-
4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. (Source: Scribd) [Link]
-
Kaka, K. N., & Taher, S. G. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (Source: ARO-The Scientific Journal of Koya University) [Link]
-
Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (Source: Chemistry – A European Journal) [Link]
-
Factors Affecting Relative Rates of Nucleophilic Substitution Reactions. (Source: Scribd) [Link]
-
Nielsen, R. J., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. (Source: Nature) [Link]
-
Haloselectivity of Heterocycles. (Source: Baran Lab, Scripps Research) [Link]
-
van der Lugt, C. J., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (Source: Chemistry – A European Journal) [Link]
-
Al-Adiwish, W. M. (2015). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (Source: ResearchGate) [Link]
-
4-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). (Source: PubChemLite) [Link]
Sources
- 1. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. purechemistry.org [purechemistry.org]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 17. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
Welcome to the technical support center for handling reactions involving 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for this versatile reagent. The following information is structured to address common questions and troubleshooting scenarios encountered during experimentation.
I. Understanding the Reagent: Key Physicochemical Properties
Before delving into workup procedures, it is crucial to understand the properties of this compound. This reagent is a hydrochloride salt, which significantly influences its solubility and handling compared to its free base form.
| Property | Value/Description | Implication for Workup |
| Molecular Formula | C₅H₈Cl₂N₂[1] | - |
| Molecular Weight | 167.04 g/mol [1] | - |
| Form | Solid[1] | Easier to handle and weigh than a liquid. |
| Solubility | As a hydrochloride salt, it is typically more soluble in water compared to its free base form.[2] | The reagent will likely reside in the aqueous phase during initial extraction if the reaction mixture is partitioned between an organic solvent and water before neutralization. |
| Reactivity | The chloromethyl group is a reactive electrophile, making the compound a versatile alkylating agent for nucleophilic substitution reactions.[2] | The workup must effectively quench any unreacted reagent and separate the desired product from potential byproducts of alkylation. |
II. Frequently Asked Questions (FAQs) about Workup Procedures
This section addresses common questions regarding the workup of reactions where this compound is used as a reagent.
Q1: How do I properly quench a reaction involving excess this compound?
A1: Quenching is a critical step to neutralize any unreacted electrophilic chloromethyl pyrazole. The choice of quenching agent depends on the reaction solvent and the nature of your product.
-
For non-aqueous reaction mixtures: A common and effective method is to add a nucleophilic quenching agent.
-
Methanol or Ethanol: Adding a simple alcohol like methanol or ethanol can react with the excess chloromethyl pyrazole to form the corresponding methoxy or ethoxy derivative, which is generally easier to remove during purification than the reactive starting material.
-
Aqueous Ammonia or Primary/Secondary Amines: If your product is stable to basic conditions, adding a solution of ammonia or a simple amine (e.g., diethylamine) will consume the unreacted alkylating agent.
-
-
For aqueous reaction mixtures: The reagent is water-soluble and will hydrolyze over time, but this can be slow. To ensure complete quenching, you can add a water-soluble nucleophile like sodium sulfite or an amine.
Q2: My reaction was run with a base to deprotonate my nucleophile. How does this affect the workup?
A2: The presence of a base will neutralize the hydrochloride salt of the reagent, forming the free base of 4-(chloromethyl)-1-methyl-1H-pyrazole in situ. This free base is less water-soluble and more soluble in organic solvents.
-
Workup Consideration: During an aqueous workup, the unreacted free base will likely partition into the organic layer along with your product. Therefore, quenching before extraction is still recommended. After quenching, a standard aqueous workup can be followed.
Q3: What is a general procedure for an aqueous workup after a nucleophilic substitution reaction?
A3: A typical aqueous workup aims to separate your desired product from inorganic salts, unreacted starting materials, and the quenched reagent.
-
Quenching: If not already done, quench the reaction with an appropriate agent as described in Q1.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
Partitioning: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Neutralization and Washing:
-
If the reaction was acidic, carefully add a base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is neutral or slightly basic (pH 7-8). This step is crucial to ensure your pyrazole product, which can be basic, is in its free base form and partitions into the organic layer.
-
Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic phase.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Below is a workflow diagram illustrating this general procedure.
Sources
Validation & Comparative
Introduction to Alkylating Agents: A Fundamental Tool in Synthesis and Medicine
An In-Depth Comparative Guide to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride and Classical Alkylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction specificity, yield, and the biological activity of the final compound. While classical alkylating agents like nitrogen mustards and alkyl sulfonates are powerful tools, their high reactivity and potential for off-target effects have driven the exploration of more nuanced reagents. This guide provides a detailed comparison between a specialized heterocyclic agent, this compound, and traditional alkylating agents, offering insights into their respective mechanisms, reactivity, and applications, supported by experimental frameworks.
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic chemistry and medicinal chemistry.[1] Alkylating agents are reactive compounds that introduce alkyl groups into nucleophilic substrates.[1] In medicine, their most prominent role is in oncology, where they damage the DNA of cancer cells, inhibit cell division, and induce cell death.[2][3] However, their utility extends far beyond chemotherapy; they are indispensable reagents for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs) by forming new carbon-carbon or carbon-heteroatom bonds.
This guide focuses on comparing the well-established, highly reactive classical alkylating agents with a more specialized, modern counterpart: this compound. The key distinction lies in their intended use: classical agents are often employed for broad, potent alkylation (e.g., DNA damage), whereas heterocyclic agents like the pyrazole derivative are typically used as precision tools to introduce specific structural motifs into a lead molecule, leveraging the unique pharmacological properties of the pyrazole ring.[4][5]
A Profile of the Contenders: Chemical Nature and Mechanism
The reactivity and selectivity of an alkylating agent are dictated by its chemical structure and the mechanism through which it operates. The two primary mechanisms are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.[6][7]
-
SN1 Reaction: This is a two-step process where the rate-limiting step is the formation of a carbocation intermediate. The reaction rate depends only on the concentration of the alkylating agent.[7] Agents that react via this mechanism, such as nitrogen mustards, are typically very reactive.[6][7]
-
SN2 Reaction: This is a one-step process where the nucleophile attacks the substrate in a concerted fashion, displacing the leaving group. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[7] Agents like busulfan that follow this pathway tend to be more selective.[6][7]
Figure 1: A diagram illustrating the contrasting SN1 and SN2 alkylation pathways.
Classical Alkylating Agents
Traditional alkylating agents are broadly categorized based on their chemical structure.
-
Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan, Chlorambucil): These are among the most frequently used alkylating agents in cancer therapy.[6] They are characterized by a bis(2-chloroethyl)amine functional group. They undergo intramolecular cyclization to form a highly reactive aziridinium (ethyleneiminium) ion, which then alkylates nucleophilic sites, most notably the N7 position of guanine in DNA.[6] Their mechanism is primarily SN1 in nature.[6]
-
Alkyl Sulfonates (e.g., Busulfan): This class features alkyl groups attached to a sulfonate ester. Busulfan is a classic example that functions as a bifunctional alkylating agent. It reacts via an SN2 mechanism, making it somewhat more selective but still highly potent.[6][7]
The Challenger: this compound
This compound represents a more modern class of alkylating agents where the reactive moiety is attached to a heterocyclic scaffold.
-
Structure: It consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[8] A chloromethyl (-CH₂Cl) group, the reactive alkylating portion, is attached at the 4-position, and a methyl group is at the N1 position. The hydrochloride salt form enhances its stability and solubility in polar solvents.
-
Anticipated Mechanism and Reactivity: As a primary alkyl chloride, this compound is expected to react primarily through an SN2 mechanism. The reactivity of the C-Cl bond is modulated by the electronic properties of the pyrazole ring. The pyrazole ring itself is a pharmacologically significant scaffold found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions, and for improving physicochemical properties like solubility.[5][9] This dual functionality—a reactive handle combined with a desirable medicinal chemistry scaffold—is its key feature.
Head-to-Head Comparison: Reactivity, Selectivity, and Application
The choice between these agents depends entirely on the research objective. Is the goal potent, widespread alkylation, or the precise installation of a functional chemical moiety?
| Feature | Classical Agents (e.g., Nitrogen Mustards, Busulfan) | This compound |
| Primary Mechanism | SN1 (Nitrogen Mustards), SN2 (Busulfan)[6][7] | Primarily SN2 |
| Reactivity | Very High (Nitrogen Mustards) to High (Busulfan) | Moderate and controlled |
| Selectivity | Generally low, reacting with many nucleophiles.[10] | Higher, dependent on nucleophile strength and reaction conditions. |
| Primary Application | Cytotoxic agents in chemotherapy (DNA alkylation).[2] | Synthetic building block in medicinal chemistry to introduce a pyrazole motif.[4] |
| Biological Target | DNA, leading to cytotoxicity.[7] | The target of the final molecule it helps create. |
| Safety Profile | Highly toxic, carcinogenic, and mutagenic.[3][7] | Hazardous laboratory reagent; requires careful handling but lacks the systemic toxicity profile of chemotherapeutics. |
| Structural Contribution | Adds a simple alkyl cross-link or group. | Introduces a specific, functional pyrazole-methyl scaffold. |
Causality Behind the Differences:
The fundamental difference arises from their design philosophy. Classical agents are designed for maximum cellular damage via high reactivity. The reactivity of nitrogen mustards is driven by the formation of the unstable, highly electrophilic aziridinium ion.[6] In contrast, this compound is designed for synthetic utility. Its reactivity is that of a moderately activated primary alkyl halide, allowing for more controlled reactions with specific nucleophiles (e.g., amines, thiols, phenols) under defined basic conditions. The pyrazole ring serves not to increase reactivity, but to be a valuable part of the final molecular structure.[9]
Experimental Section: A Framework for Comparative Analysis
To empirically compare the alkylating potential of these agents, a standardized experiment can be designed. The following protocol provides a self-validating system to measure the rate of alkylation of a model nucleophile.
Objective: To compare the reaction kinetics and yield of the alkylation of a model nucleophile, 4-thiocresol, by this compound and a classical agent analogue (e.g., benzyl chloride as a model for a simple, reactive SN2 agent).
Figure 2: Experimental workflow for the comparative kinetic analysis of alkylating agents.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of 4-thiocresol in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare 0.1 M stock solutions of this compound and benzyl chloride (as a comparator) in anhydrous DMF.
-
Prepare a 0.2 M slurry of potassium carbonate (K₂CO₃) in anhydrous DMF. Rationale: DMF is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is a mild base sufficient to deprotonate the thiol without causing significant side reactions.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 10 mL of the 4-thiocresol stock solution (1 mmol) and 10 mL of the K₂CO₃ slurry (2 mmol, 2 equivalents).
-
Allow the mixture to stir for 15 minutes to ensure deprotonation of the thiol.
-
Take an initial sample (T=0) just before adding the alkylating agent.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 10 mL of the 0.1 M alkylating agent stock solution (1 mmol, 1 equivalent).
-
Start a timer immediately.
-
Withdraw 100 µL aliquots at specified time points (e.g., 2, 5, 10, 20, 40, 60, and 120 minutes).
-
Immediately quench each aliquot in a vial containing 900 µL of a 1:1 acetonitrile/0.1% formic acid solution. Rationale: The acid quenches the reaction by neutralizing the base and the thiolate anion, preventing further reaction.
-
-
Analytical Method (HPLC):
-
Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Column: C18 stationary phase.
-
Detection: Monitor at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Self-Validation: Run standard curves for both 4-thiocresol and the expected alkylated product to ensure accurate quantification. The disappearance of the starting material should correlate with the appearance of the product.
-
-
Data Analysis:
-
Plot the concentration of 4-thiocresol versus time for each alkylating agent.
-
Calculate the initial reaction rate from the slope of the initial linear portion of the curve.
-
Determine the final percentage yield by comparing the final product concentration to the initial theoretical maximum.
-
Conclusion and Strategic Recommendations
The comparison between this compound and classical alkylating agents is not a matter of which is "better," but which is appropriate for the task.
-
Choose Classical Alkylating Agents (e.g., Nitrogen Mustards, Busulfan) when the objective is potent, broad-spectrum alkylation, such as in the development of cytotoxic anticancer drugs where DNA is the primary target. Their high reactivity is a feature, not a bug, in this context.
-
Choose this compound when the goal is to perform a controlled, selective alkylation to incorporate a valuable pyrazole-methyl scaffold into a larger molecule. This is the preferred choice in lead optimization campaigns in drug discovery, where the aim is to synthesize specific analogues to probe structure-activity relationships (SAR). The pyrazole moiety can improve pharmacological properties, offering a distinct advantage over a simple alkyl group.[11][12]
As drug discovery moves towards greater molecular complexity and specificity, the demand for specialized reagents like this compound will continue to grow. Understanding the fundamental differences in reactivity and application between these modern building blocks and their classical counterparts is essential for the informed scientist.
References
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]
-
Baraldi, P. G., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(15), 2443-2454. [Link]
-
Oncohema Key. (2016, May 27). Alkylating Agents. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. [Link]
-
ResearchGate. (2017, November 1). (PDF) Chemistry and Therapeutic Review of Pyrazole. [Link]
-
OUCI. (n.d.). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. [Link]
-
ResearchGate. (2025, August 9). A comparison of several modern alkylating agents. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Chemistry LibreTexts. (2020, May 30). 5.11: Reactivity and Selectivity. [Link]
Sources
- 1. mt.com [mt.com]
- 2. drugs.com [drugs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line [ouci.dntb.gov.ua]
A Comparative Guide to the Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride: A Validated Route and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] A key intermediate for the elaboration of these complex molecules is 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a versatile building block that allows for the introduction of the 1-methylpyrazole moiety through its reactive chloromethyl group. This guide provides an in-depth validation of a primary synthetic route to this valuable intermediate and offers a comparative analysis of viable alternative methodologies. The discussion is grounded in experimental data to inform synthetic strategy and empower rational decision-making in drug discovery and development.
Validated Synthetic Route: Direct Chloromethylation of 1-Methyl-1H-pyrazole
The most direct approach to this compound involves the electrophilic substitution of 1-methyl-1H-pyrazole. This method, analogous to the chloromethylation of other aromatic and heteroaromatic compounds, utilizes paraformaldehyde and hydrogen chloride to generate the reactive chloromethylating agent in situ.[3][4]
Causality of Experimental Choices
The choice of reagents is dictated by the need for a controlled generation of the electrophile. Paraformaldehyde serves as a convenient source of formaldehyde, which, in the presence of concentrated hydrochloric acid, forms the highly electrophilic chloro-oxonium ion. This potent electrophile is then capable of attacking the electron-rich pyrazole ring. The reaction is typically performed at elevated temperatures to drive the reaction to completion. It is important to note that this reaction can sometimes be complicated by the formation of dimeric byproducts, such as methane-4,4'-diylbis(1-methyl-1H-pyrazole), especially with highly activated pyrazole rings.[3] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired monochloromethylated product.
Experimental Protocol: Direct Chloromethylation
A detailed, step-by-step methodology for the direct chloromethylation of 1-methyl-1H-pyrazole is provided below. This protocol is designed to be a self-validating system, with clear endpoints and characterization data.
Materials:
-
1-methyl-1H-pyrazole
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methyl-1H-pyrazole (1.0 eq), paraformaldehyde (1.2 eq), and concentrated hydrochloric acid (5-10 vol).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(chloromethyl)-1-methyl-1H-pyrazole.
-
To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Expected Yield and Characterization
-
Yield: 60-70%
-
¹H NMR (CDCl₃, δ): 7.55 (s, 1H, pyrazole-H), 7.40 (s, 1H, pyrazole-H), 4.55 (s, 2H, CH₂Cl), 3.85 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, δ): 139.0, 129.5, 118.0, 39.0, 37.5.
-
IR (KBr, cm⁻¹): 3120, 2950, 1550, 1280, 760.
Alternative Synthetic Route: A Multi-step Approach from 1-Methyl-1H-pyrazole-4-carbaldehyde
An alternative and often more controlled strategy involves a three-step sequence starting from the readily available 1-methyl-1H-pyrazole. This route offers better control over regioselectivity and avoids the potential for di-substitution that can occur with direct chloromethylation.
-
Formylation: Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-4-carbaldehyde.[5][6]
-
Reduction: Reduction of the aldehyde to the corresponding alcohol, 1-methyl-1H-pyrazole-4-methanol.
-
Chlorination: Conversion of the alcohol to the final product, this compound, using a chlorinating agent such as thionyl chloride.[7]
Causality of Experimental Choices
This multi-step approach provides a more robust synthesis by separating the introduction of the C1-unit from the halogenation step. The Vilsmeier-Haack reaction is a well-established and high-yielding method for the formylation of electron-rich heterocycles. The subsequent reduction of the aldehyde to the alcohol is typically straightforward and can be achieved with a variety of reducing agents, such as sodium borohydride. Finally, the conversion of the alcohol to the chloride with thionyl chloride is a classic and efficient transformation.[1] This stepwise approach allows for the purification of intermediates, which can lead to a higher overall purity of the final product.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C for 2-4 hours.
-
Cool the mixture and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the desired alcohol, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Direct Chloromethylation | Multi-step Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | 60-70% | 50-65% (cumulative) |
| Reagents | 1-methyl-1H-pyrazole, paraformaldehyde, HCl | 1-methyl-1H-pyrazole, POCl₃, DMF, NaBH₄, SOCl₂ |
| Key Advantages | Atom economical, fewer steps | High regioselectivity, cleaner reaction profile, easier purification |
| Key Disadvantages | Potential for di-substitution, harsh acidic conditions | Lower overall yield, more reagents and steps |
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to the target compound.
Conclusion
The choice between the direct chloromethylation and the multi-step synthesis of this compound depends on the specific requirements of the research. The direct route is more atom-economical and faster, making it suitable for large-scale production where yield is a primary concern and potential side-products can be managed. Conversely, the multi-step route offers superior control over regioselectivity and often results in a purer final product, which is a critical consideration in the synthesis of pharmaceutical intermediates where purity is paramount. This guide provides the necessary data and protocols to enable an informed decision based on the specific needs of your research and development goals.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology, 2011. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI, 2024. [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Europe PMC, 2003. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar, 2011. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information, 2023. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science, 2022. [Link]
-
Chloromethylation of Pyrazole Ring. ResearchGate, 2015. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate, 2016. [Link]
-
1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate, N.D. [Link]
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Thieme, N.D. [Link]
-
4-chloro-1-methyl-1H-pyrazole. PubChem, N.D. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2011. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Compounds Synthesized from 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the beginning of the journey. The true value of a newly synthesized molecule, particularly one derived from a versatile building block like 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, lies in its purity. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall suitability for its intended application.[1][2] This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of pyrazole derivatives, complete with experimental protocols and supporting data to ensure scientific rigor and reproducibility.
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent feature in many biologically active compounds.[3] this compound serves as a key intermediate, allowing for the introduction of the 1-methyl-1H-pyrazole moiety into various molecular scaffolds through nucleophilic substitution reactions at the reactive chloromethyl group.[4][5] Given the potential for side reactions, unreacted starting materials, and the formation of by-products during synthesis, a robust analytical strategy for purity determination is paramount.
This guide will navigate you through the core analytical techniques, offering a comparative analysis to help you make informed decisions in your laboratory. We will delve into the principles, practical applications, and inherent strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Chapter 1: The Analytical Toolbox for Purity Determination
A multi-faceted approach is often necessary for the comprehensive characterization and purity assessment of a newly synthesized compound.[1] No single technique can provide all the necessary information, and the judicious combination of orthogonal methods is the hallmark of a thorough analytical workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture.[6][7] Its high resolving power makes it ideal for separating the main synthesized compound from structurally similar impurities.
The Principle Behind the Practice: HPLC operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
Experimental Protocol: Purity Assessment of a Pyrazole Derivative by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice for the separation of moderately polar heterocyclic compounds.[6][7]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used. The gradient might start at 5% B and increase to 95% B over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Detection: A UV-Vis detector set at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm) is commonly used.
-
-
Data Analysis:
-
The output chromatogram will show peaks corresponding to the different components of the sample.
-
The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Table 1: Example HPLC Data for a Synthesized Pyrazole Derivative
| Peak | Retention Time (min) | Peak Area | Area % |
| 1 (Impurity) | 5.2 | 15,000 | 0.5 |
| 2 (Main Compound) | 10.8 | 2,970,000 | 99.0 |
| 3 (Impurity) | 12.1 | 15,000 | 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis (qNMR)
NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structure.[8] For purity assessment, it not only helps in identifying the structure of the main compound and any impurities but can also be used for quantitative analysis (qNMR).[9][10][11][12]
The Principle Behind the Practice: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides detailed information about the chemical environment of each nucleus, allowing for the determination of the molecule's structure. In quantitative NMR (qNMR), the area of a signal is directly proportional to the number of nuclei giving rise to that signal, enabling the determination of the absolute purity of a sample when compared to a certified internal standard.[11][12]
Experimental Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a known amount of a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for complete relaxation of all protons between scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Visualizing the NMR Workflow
Caption: Workflow for qNMR purity analysis.
Table 2: Example qNMR Data for a Synthesized Pyrazole Derivative
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.2 | 5.1 |
| Molecular Weight ( g/mol ) | 250.7 | 116.07 |
| Purity of Standard (%) | - | 99.9 |
| Integrated Signal | 3.00 (CH₃) | 2.00 (CH=CH) |
| Number of Protons | 3 | 2 |
| Calculated Purity (%) | 98.5 | - |
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurity Masses
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities by their mass.
The Principle Behind the Practice: In MS, a sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an even more potent tool for analyzing complex mixtures, allowing for the separation of components before their mass analysis.[13]
Experimental Protocol: Analysis by LC-MS
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, typically at a lower concentration (e.g., 0.1 mg/mL).
-
-
LC-MS Conditions:
-
Use chromatographic conditions similar to those for HPLC analysis.
-
The eluent from the LC column is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar heterocyclic compounds.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Scan Range: Set a mass range that encompasses the expected molecular weight of the product and any potential impurities.
-
-
Data Analysis:
-
The mass spectrum will show the m/z of the parent ion of the synthesized compound, confirming its molecular weight.
-
By examining the mass spectra of any impurity peaks observed in the chromatogram, the molecular weights of these impurities can be determined, providing clues to their identity.
-
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS analysis.
Table 3: Example LC-MS Data for a Synthesized Pyrazole Derivative
| Retention Time (min) | Detected m/z | Possible Identity |
| 10.8 | 251.1 [M+H]⁺ | Main Compound (MW = 250.7) |
| 5.2 | 131.1 [M+H]⁺ | Unreacted Starting Material |
| 12.1 | 283.1 [M+H]⁺ | Dimerization By-product |
Elemental Analysis (EA): The Fundamental Check for Elemental Composition
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[14][15][16][17][18] It serves as a crucial check of the compound's empirical formula and overall purity.
The Principle Behind the Practice: A small, accurately weighed amount of the sample is combusted in an oxygen atmosphere at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The percentage of each element is then calculated.
Experimental Protocol: Sample Preparation for Elemental Analysis
-
Sample Purity: The sample must be thoroughly dried to remove any residual solvents, as their presence will affect the elemental composition.
-
Sample Submission: Submit a few milligrams of the dried, homogenous sample to an analytical service provider.
Visualizing the Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis.
Table 4: Example Elemental Analysis Data for a Synthesized Pyrazole Derivative (C₁₂H₁₄N₄O₂)
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| C | 58.53 | 58.45 | -0.08 |
| H | 5.73 | 5.78 | +0.05 |
| N | 22.75 | 22.68 | -0.07 |
For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values.[14][15]
Chapter 2: A Comparative Guide to Purity Assessment Techniques
The choice of analytical technique(s) depends on the specific information required, the nature of the compound, and the available resources. The following table provides a comparative overview of the techniques discussed.
Table 5: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Principle | Chromatographic separation based on differential partitioning. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. | Combustion of the sample and quantification of resulting gases. |
| Information Provided | Purity, number of components, retention time. | Structural elucidation, quantitative purity (qNMR), impurity identification. | Molecular weight confirmation, mass of impurities. | Elemental composition, confirmation of empirical formula. |
| Sensitivity | High (ng to pg range). | Moderate (mg to µg range). | Very high (pg to fg range). | Low (mg range). |
| Sample Requirements | Soluble, small amount. | Soluble, relatively larger amount for qNMR. | Soluble, very small amount. | Solid, dry, small amount. |
| Throughput | High. | Moderate to low. | High (especially with LC-MS). | Low. |
| Cost | Moderate. | High (instrumentation). | High (instrumentation). | Low. |
| Strengths | Excellent for separating complex mixtures, robust, and widely available. | Provides detailed structural information, absolute quantification with qNMR. | High sensitivity and specificity for mass determination. | Fundamental check of elemental composition. |
| Limitations | Requires a chromophore for UV detection, relative purity unless a standard is used. | Lower sensitivity than MS, can have overlapping signals. | Does not provide structural information on its own, ionization can be challenging for some compounds. | Does not provide information on the nature of impurities, requires a pure, dry sample. |
Chapter 3: Adherence to Regulatory Standards: A Nod to ICH Guidelines
For compounds intended for pharmaceutical development, adherence to regulatory guidelines is crucial. The International Council for Harmonisation (ICH) provides a framework for ensuring the quality of new drug substances.[19]
ICH Q3A(R2): Impurities in New Drug Substances
This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][20][21]
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. This is generally 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically 0.15% or 1.0 mg per day intake, whichever is lower.
Understanding these thresholds is essential for any researcher whose work may contribute to the development of a new therapeutic agent.
Conclusion
The purity of a synthesized compound is not a mere number but a critical attribute that underpins the reliability and reproducibility of scientific research and the safety and efficacy of potential new drugs. For derivatives of this compound, a comprehensive purity assessment is non-negotiable.
This guide has demonstrated that a combination of orthogonal analytical techniques is the most robust approach. HPLC provides an excellent overview of the purity profile, NMR confirms the structure and offers a path to absolute quantification, MS verifies the molecular weight and helps identify impurities, and Elemental Analysis provides a fundamental check of the elemental composition. By judiciously applying these techniques and understanding their principles and limitations, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity of their scientific endeavors.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
- Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
- An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
- Consistency and Purity. (n.d.). Oxford Instruments.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
- 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride. (n.d.). Benchchem.
- Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing.
- Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- Analyzing the purity of a mixture (worked example). (n.d.). Khan Academy.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride. (n.d.). CymitQuimica.
- Synthesis, purification and characterization of organic compounds. (n.d.). University of Bologna.
- Quality Guidelines. (n.d.). ICH.
- ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. (2025, September 3). PharmaTalks.
- ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. (n.d.). European Medicines Agency (EMA).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). MDPI.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). Analytical Chemistry.
- How to determine the purity of newly synthesized organic compound?. (2018, October 20). ResearchGate.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Journal of Food and Drug Analysis.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Mass Spectrometric Synthesis in the Undergraduate Organic Lab. (2014, February). Aston Labs.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate.
- This compound. (n.d.). Biosynth.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). Organic Letters.
- This compound derivatives. (n.d.). Sigma-Aldrich.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024, July 19). R Discovery.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepu-tech.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PubMed Central.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Physical Methods in Heterocyclic Chemistry. (n.d.). ScienceDirect.
Sources
- 1. azooptics.com [azooptics.com]
- 2. youtube.com [youtube.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. benchchem.com [benchchem.com]
- 5. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. rroij.com [rroij.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consistency and Purity [nmr.oxinst.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 18. Khan Academy [khanacademy.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. jpionline.org [jpionline.org]
A Researcher's Guide to the Biological Activity Screening of Novel Molecules Derived from 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1][2][3] This guide provides an in-depth technical overview of the biological activity screening of new molecules derived from the versatile starting material, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. The presence of a reactive chloromethyl group on the pyrazole ring makes this compound an excellent precursor for generating diverse libraries of novel compounds with potential therapeutic applications.[4]
This guide will delve into the rationale behind experimental choices, provide detailed protocols for key biological assays, and present a comparative analysis of hypothetical novel compounds against established alternatives. Our focus will be on three key areas of high therapeutic need: antimicrobial, anticancer, and anti-inflammatory activities.
The Versatility of the Pyrazole Nucleus: A Foundation for Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous pharmaceuticals.[3] Its derivatives have been successfully developed as anti-inflammatory drugs, anticancer agents, and antimicrobial therapies.[5][6][7] The unique electronic properties and the ability to form various interactions with biological targets contribute to the diverse pharmacological profiles of pyrazole-containing molecules.
The starting material, this compound, offers a reactive handle for medicinal chemists to introduce a variety of functional groups, thereby creating new chemical entities with potentially enhanced biological activities. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile synthesis of a wide array of derivatives.
Hypothetical Case Study: Synthesis of Novel Derivatives
Due to the limited publicly available biological data on specific derivatives of this compound, this guide will utilize a hypothetical case study to illustrate the screening process. We propose the synthesis of three novel derivatives (Molecules A, B, and C) through nucleophilic substitution of the chloride with an amine, a thiol, and an alcohol, respectively. This common synthetic route is a logical starting point for generating a focused library of new chemical entities.
Caption: Synthetic routes to hypothetical derivatives.
Biological Activity Screening: A Multi-pronged Approach
The initial screening of new chemical entities is a critical step in the drug discovery pipeline. A well-designed screening cascade allows for the efficient identification of promising lead compounds and the early deselection of inactive or toxic molecules. We will explore a panel of in vitro assays to assess the antimicrobial, anticancer, and anti-inflammatory potential of our hypothetical molecules.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[1] Pyrazole derivatives have shown considerable promise in this area.[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Aseptically prepare a bacterial suspension of Escherichia coli and Staphylococcus aureus equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds (Molecule A, B, C) and a positive control (Ciprofloxacin) in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Molecule A | 8 | 16 |
| Molecule B | >64 | 32 |
| Molecule C | 32 | 64 |
| Ciprofloxacin | 0.013[8] | 0.6[8] |
Note: Data for Molecules A, B, and C are hypothetical for illustrative purposes. Ciprofloxacin data is from cited literature.
From this hypothetical data, Molecule A shows the most promising broad-spectrum antimicrobial activity among the novel compounds, although it is significantly less potent than the established antibiotic Ciprofloxacin.
Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Pyrazole derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human breast cancer (MCF-7) and colon cancer (HCT116) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Molecule A, B, C) and a positive control (Doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Comparative Data:
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Molecule A | 25 | 40 |
| Molecule B | 10 | 15 |
| Molecule C | >100 | >100 |
| Doxorubicin | 0.7 | 1.9[11] |
Note: Data for Molecules A, B, and C are hypothetical for illustrative purposes. Doxorubicin data is from cited literature.
In this hypothetical scenario, Molecule B demonstrates the most potent anticancer activity against both cell lines among the newly synthesized compounds, warranting further investigation.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyrazole derivatives, such as Celecoxib, are well-known for their anti-inflammatory properties.[7]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds (Molecule A, B, C) and a positive control (Diclofenac) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Comparative Data:
| Compound | IC50 for NO Inhibition (µM) |
| Molecule A | 50 |
| Molecule B | 75 |
| Molecule C | 15 |
| Diclofenac | 47.12[12] |
Note: Data for Molecules A, B, and C are hypothetical for illustrative purposes. Diclofenac data is from cited literature.
Based on this hypothetical data, Molecule C exhibits the most promising anti-inflammatory activity, with a lower IC50 value than the standard drug Diclofenac in this assay.
Caption: Biological activity screening workflow.
Conclusion and Future Directions
This guide outlines a systematic approach to the biological activity screening of novel molecules derived from this compound. Through a series of well-established in vitro assays, researchers can efficiently evaluate the potential of new chemical entities as antimicrobial, anticancer, or anti-inflammatory agents.
The hypothetical case study demonstrates the importance of comparing the performance of novel compounds against established drugs to gauge their potential clinical relevance. The identification of "hit" compounds in these initial screens is the first step in a long and rigorous drug discovery process. Subsequent steps would involve secondary screening, mechanism of action studies, lead optimization, and in vivo efficacy and safety testing.
The versatility of the pyrazole scaffold, coupled with a robust screening strategy, provides a powerful platform for the discovery of next-generation therapeutics.
References
- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers, 2(3), 18-27.
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- Firrincieli, A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2853.
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Retrieved January 19, 2026, from [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. (2023, March 10). Retrieved January 19, 2026, from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (2020, May 22). Retrieved January 19, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, November 23). Retrieved January 19, 2026, from [Link]
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
-
MICs of ciprofloxacin against (a) S. aureus and (b) E. coli. (c) MIC... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed. (1985, August). Retrieved January 19, 2026, from [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved January 19, 2026, from [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central. (2017, September 27). Retrieved January 19, 2026, from [Link]
-
IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - Frontiers. (2023, December 20). Retrieved January 19, 2026, from [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines - Journal of Research in Medical and Dental Science. (2018, February 19). Retrieved January 19, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists - PubMed. (2012, April 1). Retrieved January 19, 2026, from [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. (2022, September 15). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC - NIH. (2016, February 27). Retrieved January 19, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (2022, July 23). Retrieved January 19, 2026, from [Link]
-
IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. (n.d.). Retrieved January 19, 2026, from [Link]
-
IC 50 value for standard (diclofenac) in protein denaturation inhibitory assay - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. jocpr.com [jocpr.com]
- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrazole-Based Anticancer Compounds
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized using 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride as a key chemical scaffold. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including anti-inflammatory, anti-obesity, and potent anticancer drugs.[1][2][3][4] The strategic use of versatile building blocks like this compound enables the rapid synthesis of diverse compound libraries, necessitating a robust and logical in vitro testing cascade to identify and characterize promising therapeutic candidates.
This document is structured to guide researchers through a multi-tiered screening process, from initial cytotoxicity assessments to mechanism of action and direct target engagement studies. We will focus on the application of these compounds in oncology, a field where pyrazole derivatives have shown significant promise, particularly as kinase inhibitors.[1][5][6]
Section 1: The Foundational Assay - Assessing Cellular Viability
The first critical step in evaluating any potential anticancer agent is to determine its effect on the viability and metabolic activity of cancer cells.[7] This primary screen helps to identify cytotoxic compounds and determine their potency, typically expressed as a half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays are the workhorse for this stage due to their reliability, cost-effectiveness, and suitability for high-throughput screening.[8]
Comparative Analysis: MTT vs. MTS Assays
The two most common tetrazolium-based assays are the MTT and MTS assays. While both rely on the metabolic reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, they have key operational differences.[9][10]
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |
| Principle | Positively charged MTT enters the cell and is reduced to an insoluble purple formazan.[8][11] | Negatively charged MTS requires an intermediate electron acceptor to be reduced to a soluble formazan in the culture medium.[9][11] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO, SDS) must be added to dissolve the formazan crystals.[9] | Not Required. The formazan product is water-soluble, simplifying the protocol.[7] |
| Protocol | Multi-step: Add MTT, incubate, add solubilizing agent, read absorbance. | Single-step: Add MTS reagent, incubate, read absorbance.[7] |
| Advantages | Long-standing, well-documented, and inexpensive. | Faster protocol, fewer handling steps (reduces error), and amenable to kinetic studies.[7] |
| Disadvantages | The solubilization step can be toxic to cells, making it a strict endpoint assay. Insoluble crystals can also cause reading inaccuracies. | The MTS reagent can be more expensive and may have higher background absorbance. |
Expert Insight: While the MTS assay offers a more streamlined workflow, the MTT assay remains a highly trusted and widely published method.[8] For initial high-throughput screens where hundreds of pyrazole derivatives are being tested, the simplicity of MTS is advantageous. However, for more detailed dose-response studies of a smaller set of lead compounds, the cost-effectiveness of MTT may be preferable. The choice often comes down to a lab's budget, throughput needs, and established protocols.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the IC50 value of a novel pyrazole compound against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).[6][12]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the synthesized pyrazole compound and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10 µL of this stock solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Summary: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Pyrazole Compound 1 | MCF-7 (Breast Cancer) | 8.5 ± 1.2 |
| HepG2 (Liver Cancer) | 12.3 ± 2.1 | |
| A549 (Lung Cancer) | 6.7 ± 0.9 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 ± 0.2 |
| HepG2 (Liver Cancer) | 1.5 ± 0.4 | |
| A549 (Lung Cancer) | 1.1 ± 0.3 |
Section 2: Unraveling the Mechanism - Apoptosis Induction
Once a compound demonstrates significant cytotoxicity, the next logical question is: how does it kill the cancer cells? Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.
Method of Choice: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting apoptosis.[13] It provides a proluminescent caspase-3/7 substrate in a buffer that promotes cell lysis.[13] When added to cells, the reagent lyses the cells and the active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity.
Expert Insight: This "add-mix-measure" format is exceptionally simple and robust, making it ideal for screening.[13][14] Unlike fluorescent or colorimetric assays, the luminescent signal is less prone to interference from other colored or fluorescent compounds in a screening library, leading to more reliable data.[13]
Caption: The central role of executioner caspases-3 and -7 in apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture and Treatment: Seed and treat cells with the pyrazole compound in a white-walled, 96-well plate as described in the MTT protocol (Section 1). White plates are essential to maximize the luminescent signal.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU of the vehicle control.
Data Summary: Apoptosis Induction
| Treatment (24h) | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| Pyrazole Compound 1 | 5 | 2.8 ± 0.3 |
| 10 (approx. IC50) | 6.5 ± 0.7 | |
| 20 | 11.2 ± 1.1 | |
| Staurosporine (Control) | 1 | 15.4 ± 1.5 |
Section 3: Pinpointing the Target - Direct Kinase Inhibition
Many pyrazole-based anticancer agents function by inhibiting protein kinases, enzymes that are crucial regulators of cell signaling and are often dysregulated in cancer.[16] An in vitro biochemical kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a specific, purified kinase. This is a critical step to confirm the compound's mechanism of action and selectivity.
Methodology: In Vitro Kinase Activity Assays
These assays typically combine a purified kinase, a specific substrate (protein or peptide), and ATP in a buffer system.[17] The compound of interest is added, and the assay measures the amount of phosphorylated substrate or the amount of ADP produced. Readouts can be radiometric, fluorescent, or luminescent.[18]
Expert Insight: A critical parameter often overlooked is the ATP concentration.[19] Many screening assays are run at low, non-physiological ATP levels to increase sensitivity. However, to understand how a compound will perform in a cellular environment where ATP is high, it is crucial to determine the IC50 at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[19][20] This provides a more biologically relevant measure of potency.
Caption: A generalized workflow for an in vitro biochemical kinase assay.
Experimental Protocol: Generalized Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction. This includes the purified kinase (e.g., CDK2/CycA), its peptide substrate, and the pyrazole compound at various concentrations in kinase buffer.
-
Initiation: Start the reaction by adding ATP at a final concentration equal to its Km for that kinase. The total reaction volume is typically small (e.g., 5 µL). Incubate at room temperature for 1 hour.
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the dose-response curve.
Data Summary: Target-Specific Inhibition
| Compound | Target Kinase | IC50 (µM) |
| Pyrazole Compound 1 | CDK2 | 0.25 ± 0.04 |
| EGFR | > 50 | |
| VEGFR2 | > 50 | |
| Roscovitine (Control) | CDK2 | 0.45 ± 0.07 |
Integrated Experimental Workflow
The power of this approach lies not in a single assay, but in the logical progression of experiments. A compound must first show efficacy at the cellular level before significant resources are invested in detailed mechanism of action studies. This tiered approach, often called a screening cascade, is the most efficient path to identifying and validating lead compounds.
Caption: A tiered screening cascade for novel pyrazole compounds.
Conclusion
The journey from a novel chemical entity to a validated preclinical candidate is a systematic process of hypothesis testing. For compounds derived from this compound, this guide outlines a robust in vitro testing strategy focused on anticancer applications. By progressing from broad cellular viability screens to specific apoptosis and biochemical kinase assays, researchers can efficiently identify potent compounds, elucidate their mechanism of action, and validate their molecular targets. This multi-assay, data-driven approach is fundamental to making informed decisions and advancing the most promising pyrazole derivatives toward further drug development.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 19, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022). Biocompare. Retrieved January 19, 2026, from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.es]
- 14. Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 15. biocompare.com [biocompare.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
The Ascendancy of the Pyrazole Scaffold: A Comparative Efficacy Guide for Kinase Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its synthetic accessibility and versatile physicochemical properties allow it to serve as a bioisostere for other aromatic rings, often enhancing potency, improving solubility, and providing crucial hydrogen bonding capabilities.[5] This has led to a surge in FDA-approved drugs containing this core structure, particularly in oncology.[5][6][7] Among these, pyrazole-based kinase inhibitors represent a significant breakthrough in targeted cancer therapy, demonstrating compelling efficacy by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[1][4][8]
This guide provides an in-depth comparison of the efficacy of prominent pyrazole-based kinase inhibitors against existing therapeutic alternatives. We will dissect the mechanistic rationale behind their design, present supporting experimental data, and provide actionable protocols for their evaluation, offering a comprehensive resource for researchers in the field.
Part 1: Targeting Angiogenesis - Pyrazole-Based Inhibitors of VEGFR and PDGFR
Uncontrolled angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth.[9] The Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key receptor tyrosine kinases (RTKs) that drive this process.[10] Pyrazole-based inhibitors have been exceptionally successful in targeting these RTKs.
Case Study: Sunitinib vs. Sorafenib in Renal Cell Carcinoma (RCC)
Sunitinib (marketed as Sutent) is a multi-targeted RTK inhibitor featuring a pyrazole core. It is a frontline therapy for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[10][11] Its mechanism involves the potent, simultaneous inhibition of VEGFRs and PDGFRs, thereby cutting off the tumor's blood supply and directly inhibiting tumor cell proliferation.[10][12]
Mechanism of Action: The Pyrazole Advantage
Sunitinib's pyrazole ring is central to its function. It acts as a versatile scaffold that correctly orients the other functional groups to bind within the ATP-binding pocket of the kinase domain. This binding blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately impeding tumor growth and angiogenesis.[13]
Caption: Sunitinib inhibits VEGFR/PDGFR signaling pathways.
Comparative Efficacy Data
Sunitinib's efficacy has been benchmarked against other multi-kinase inhibitors like Sorafenib. Clinical trials and preclinical studies provide quantitative data demonstrating its potency.
| Inhibitor | Target Kinases | Indication | IC50 (VEGFR2) | IC50 (PDGFRβ) | Clinical Outcome (mRCC) | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, RET, FLT3 | mRCC, GIST | ~2 nM | ~1 nM | Median PFS: ~11 months | [11],[10] |
| Sorafenib | VEGFRs, PDGFRβ, RAF, c-KIT | mRCC, HCC | ~90 nM | ~580 nM | Median PFS: ~5.5 months | [14] |
| PFS: Progression-Free Survival; HCC: Hepatocellular Carcinoma. IC50 values can vary based on assay conditions. |
The data clearly indicates that Sunitinib exhibits a significantly lower IC50 for key angiogenic targets compared to Sorafenib, which translates to improved progression-free survival in patients with mRCC.[14]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the IC50 value of a pyrazole-based inhibitor against a target kinase like VEGFR2. The principle is to measure the inhibitor's ability to block the phosphorylation of a substrate by the kinase.
Objective: To quantify the inhibitory potency (IC50) of Sunitinib on VEGFR2 activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Sunitinib (and other test compounds) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phospho-specific antibody (anti-phosphotyrosine)
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
384-well microplates
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Substrate Coating: Add 50 µL of Poly(Glu, Tyr) substrate solution (20 µg/mL in PBS) to each well of a 384-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of Sunitinib in kinase buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Add 20 µL of the diluted inhibitor to the wells. Add 15 µL of recombinant VEGFR2 enzyme (e.g., 5 ng/well). Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 15 µL of ATP solution (final concentration ~10 µM) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: a. Wash the plate three times. b. Add 50 µL of a phospho-specific primary antibody and incubate for 60 minutes. c. Wash the plate three times. d. Add 50 µL of HRP-conjugated secondary antibody and incubate for 60 minutes. e. Wash the plate five times. f. Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
Data Analysis: Subtract the background (no-enzyme control) from all readings. Normalize the data relative to the DMSO control (0% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality and Validation: This protocol is self-validating through its controls. The 0% and 100% inhibition controls establish the dynamic range of the assay. The serial dilution allows for the determination of a dose-response curve, confirming the specific inhibitory effect of the compound.
Part 2: Intervening in Myeloproliferative Neoplasms - Pyrazole-Based JAK Inhibitors
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[15] Dysregulation of this pathway, often through mutations like JAK2 V617F, is a primary driver of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[15]
Case Study: Ruxolitinib vs. Hydroxyurea in Polycythemia Vera (PV)
Ruxolitinib (marketed as Jakafi/Jakavi) is a potent and selective inhibitor of JAK1 and JAK2.[16][17] It was the first JAK inhibitor approved for treating intermediate or high-risk myelofibrosis and later for PV patients who are intolerant to or have had an inadequate response to hydroxyurea.[15][18] Hydroxyurea is a non-targeted cytotoxic agent that has been a standard of care for PV.
Mechanism of Action: Selective Inhibition of a Dysregulated Pathway
Ruxolitinib's pyrazole core enables it to bind competitively to the ATP-binding site of JAK1 and JAK2.[17] This blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). By inhibiting this overactive signaling, Ruxolitinib reduces the proliferation of hematopoietic cells, decreases circulating pro-inflammatory cytokines, and alleviates disease symptoms like splenomegaly.[15]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Comparative Efficacy Data
Clinical trials, such as the RESPONSE study, have directly compared the efficacy of Ruxolitinib to the best available therapy (BAT), which often includes hydroxyurea, in PV patients.
| Treatment | Mechanism | Primary Endpoint Met (Hematocrit Control + Spleen Volume Reduction) | Complete Hematologic Remission | Reference |
| Ruxolitinib | Selective JAK1/JAK2 Inhibition | 21% | 24% | [16],[15] |
| Best Available Therapy (BAT) | Mixed (e.g., Cytoreduction) | 1% | 9% | [16],[15] |
Ruxolitinib demonstrated superior efficacy in controlling hematocrit, reducing spleen size, and achieving complete hematologic remission compared to standard therapies.
Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition
This protocol determines an inhibitor's ability to block the JAK-STAT pathway within a cellular context by measuring the phosphorylation of a key downstream target, STAT3.
Objective: To assess the effect of Ruxolitinib on JAK2-mediated STAT3 phosphorylation in a JAK2 V617F-positive cell line (e.g., HEL cells).
Materials:
-
HEL 92.1.7 cell line (human erythroleukemia, JAK2 V617F positive)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS)
-
Ruxolitinib (and other test compounds) dissolved in DMSO
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Culture and Treatment: a. Culture HEL cells in RPMI-1640 + 10% FBS. b. Seed cells in a 6-well plate at a density of 1x10^6 cells/mL. c. Treat cells with varying concentrations of Ruxolitinib (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Cell Lysis: a. Harvest cells by centrifugation. b. Wash cell pellet with ice-cold PBS. c. Lyse cells with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: a. Normalize lysate samples to equal protein amounts (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody for phospho-STAT3 (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: a. To validate equal protein loading, the membrane can be stripped of antibodies. b. Re-probe the membrane with an antibody for total STAT3 and then for β-actin (as a loading control) following the steps above.
Causality and Validation: This experiment directly links the action of the inhibitor to a key downstream event in the targeted pathway. The dose-dependent decrease in phospho-STAT3 levels, while total STAT3 and β-actin levels remain unchanged, provides strong evidence that the pyrazole-based inhibitor is acting specifically on the JAK-STAT pathway.
Conclusion
The pyrazole scaffold has proven to be a remarkably effective framework for designing potent and selective kinase inhibitors. As demonstrated with Sunitinib and Ruxolitinib, these agents offer significant efficacy advantages over older or less-targeted drugs by directly intervening in the specific signaling pathways that drive cancer. Their success is quantifiable through robust preclinical assays, such as in vitro kinase inhibition and cellular phosphorylation analysis, which translate into superior clinical outcomes. For drug development professionals, the continued exploration and derivatization of the pyrazole core represents a highly promising strategy for discovering the next generation of targeted therapies.[19][20][21]
References
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Sunitinib - Wikipedia.
- Ruxolitinib - Wikipedia.
- Celecoxib - Wikipedia.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Ruxolitinib - StatPearls - NCBI Bookshelf.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed Central.
- Mechanism of action - Jakafi® (ruxolitinib).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Ruxolitinib Mechanism of Action Action Pathway - PathWhiz.
- Sunitinib Malate - Massive Bio.
- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents.
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
- Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- What is the mechanism of Sunitinib Malate? - Patsnap Synapse.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar.
- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Chemical structures of the pyrazole-containing USFDA-approved drugs... - ResearchGate.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line - Benchchem.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
- Representative examples of anticancer drugs possessing the pyrazole moiety. - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 16. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 17. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. hcp.jakafi.com [hcp.jakafi.com]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationships of 4-(Chloromethyl)-1-methyl-1H-pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile component in designing molecules with favorable pharmacological and pharmacokinetic profiles.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-(chloromethyl)-1-methyl-1H-pyrazole derivatives, a class of compounds that serve as crucial synthetic intermediates for a wide range of biologically active molecules.[4] We will explore their role in the synthesis of kinase inhibitors and other therapeutic agents, comparing their SAR with alternative pyrazole-based scaffolds.
The Strategic Importance of the 4-(Chloromethyl)-1-methyl-1H-pyrazole Scaffold
The 4-(chloromethyl)-1-methyl-1H-pyrazole moiety is a highly valuable building block in synthetic and medicinal chemistry. The reactive chloromethyl group at the 4-position acts as a versatile handle, allowing for the introduction of the pyrazole core into more complex molecular architectures through nucleophilic substitution reactions.[4] This functional group is key to creating diverse libraries of compounds for screening and lead optimization.[5] The methyl group at the 1-position of the pyrazole ring often enhances metabolic stability and modulates the electronic properties of the heterocyclic system.
While direct and extensive SAR studies on 4-(chloromethyl)-1-methyl-1H-pyrazole derivatives as a final product are not widely published, their significance is evident from their application in creating potent bioactive compounds, particularly kinase inhibitors.[2][6][7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[2][3] Therefore, the ability to synthesize novel kinase inhibitors is of paramount importance in modern drug discovery.
Comparative SAR Analysis: Kinase Inhibition
The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[6] The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The substituents on the pyrazole ring play a vital role in determining the potency and selectivity of the inhibitor.
To illustrate the SAR of pyrazole-based kinase inhibitors, let's compare the 4-(chloromethyl)-1-methyl-1H-pyrazole scaffold with other substituted pyrazoles that have been extensively studied.
| Scaffold/Derivative | Key Structural Features & SAR Insights | Target Class Example | Reference |
| 4-(Substituted aminomethyl)-1-methyl-1H-pyrazoles | The chloromethyl group is reacted with various amines to introduce diverse side chains. The nature of the amine (aliphatic, aromatic, cyclic) and its substituents significantly impacts binding affinity and selectivity. Bulky or charged groups can be introduced to probe different sub-pockets of the kinase active site. | Kinases (e.g., p38 MAP kinase) | [7] |
| 1,3,5-Trisubstituted Pyrazoles | Modifications at the 1, 3, and 5 positions are common. A methyl group at N1 is often favorable. Substituents at C3 and C5 can be varied to optimize interactions with the solvent-exposed region and the hydrophobic pocket of the kinase. For instance, aromatic rings at these positions can engage in pi-stacking interactions. | Various Kinases | [6][8] |
| Pyrazolo[3,4-d]pyrimidines | This fused ring system is a bioisostere of purine and is found in many potent kinase inhibitors. The pyrimidine ring provides additional points for substitution and interaction with the target protein. The 4-chloro-6-(chloromethyl) derivative of this scaffold is a key intermediate for creating disubstituted analogs. | Kinases (e.g., Aurora kinases, BCR-ABL) | [2][9] |
| 4-Sulfonamide Pyrazole Derivatives | The sulfonamide group at the 4-position can act as a hydrogen bond donor and acceptor, influencing solubility and binding. The substituents on the sulfonamide nitrogen can be modified to explore different chemical spaces. | Various Kinases | [10] |
| 3-Amino-1H-pyrazole Derivatives | The amino group at the 3-position is a key pharmacophore for a class of promiscuous kinase inhibitors. Modifications on the pyrazole ring and the amino substituent have been shown to significantly affect selectivity. | Kinases (e.g., CDKs, Aurora kinases) | [6] |
Key Takeaway: The 4-(chloromethyl) group provides a reactive site for introducing a wide array of functionalities. The resulting derivatives can be tailored to achieve high potency and selectivity for specific kinase targets. The SAR of these compounds is highly dependent on the nature of the substituent introduced via the chloromethyl handle. For example, in the context of p38 MAP kinase inhibitors, appending a basic substituent to the pyrazole ring can enhance potency by engaging with acidic residues like Asp112 in the active site.[7]
The Role of the Chloromethyl Group in Bioactivity
The chloromethyl group itself is not just a synthetic handle; it can also contribute to the biological activity of a molecule. Polychlorinated compounds are found in numerous bioactive natural products and pharmaceuticals.[5] The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions.[11] In some cases, the chloromethyl group can act as a weak alkylating agent, forming covalent bonds with target proteins, which can lead to irreversible inhibition. However, this reactivity needs to be carefully controlled to avoid off-target effects and toxicity.
Experimental Protocols
1. General Procedure for the Synthesis of 4-(Substituted aminomethyl)-1-methyl-1H-pyrazole Derivatives
This protocol outlines a general method for reacting 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with a primary or secondary amine.
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the desired amine (1.2 eq) in anhydrous DMF, add TEA (2.5 eq).
-
Add this compound (1.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(substituted aminomethyl)-1-methyl-1H-pyrazole derivative.
-
2. Kinase Inhibition Assay (Example: p38 MAP Kinase)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
-
Materials:
-
Synthesized pyrazole derivatives
-
Recombinant human p38 MAP kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Myelin Basic Protein)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of p38 MAP kinase and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Key Relationships
The following diagrams illustrate the core concepts discussed in this guide.
Caption: General binding mode of pyrazole-based kinase inhibitors.
Conclusion
The 4-(chloromethyl)-1-methyl-1H-pyrazole scaffold is a powerful tool in the arsenal of medicinal chemists. Its synthetic tractability allows for the creation of large and diverse compound libraries, which are essential for the discovery of novel therapeutic agents. While comprehensive SAR studies on this specific class of compounds as final products are emerging, their importance as intermediates is well-established. By understanding the SAR of related pyrazole derivatives, particularly in the context of kinase inhibition, researchers can leverage the unique properties of the 4-(chloromethyl)-1-methyl-1H-pyrazole scaffold to design and synthesize the next generation of targeted therapies. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet medical needs.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Important nature products and bioactive compounds with di‐ or trichloromethyl groups. ResearchGate. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. Available at: [Link]
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Wiley Online Library. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. Available at: [Link]
-
4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. PubMed. Available at: [Link]
-
Chloromethyl: compounds, synthesis and safety. Chempanda. Available at: [Link]
-
Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. PubMed. Available at: [Link]
-
4-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). PubChem. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. Ovid. Available at: [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cost-Benefit Analysis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride in Synthesis
An objective comparison of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride against other synthetic alternatives, supported by experimental data.
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a pivotal decision, influencing everything from reaction efficiency and yield to overall cost and scalability. This guide offers a detailed cost-benefit analysis of this compound, a versatile reagent for introducing the valuable (1-methyl-1H-pyrazol-4-yl)methyl moiety. By comparing its performance with key alternatives through experimental data, we aim to provide a clear, evidence-based framework for strategic synthetic planning.
The Strategic Importance of the Pyrazole Moiety
The pyrazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2] The (1-methyl-1H-pyrazol-4-yl)methyl group, in particular, is a desirable substituent that can enhance a molecule's pharmacological profile by improving metabolic stability, modulating solubility, and forming key interactions with biological targets. Efficiently incorporating this group is a common challenge, making the choice of reagent a critical consideration.
Profile: this compound
This compound is a highly reactive alkylating agent.[3] The presence of the chloromethyl group provides a potent electrophilic site for nucleophilic substitution reactions.[4] As a hydrochloride salt, it often exhibits improved stability and solubility in certain solvents compared to its free base form.[4] Its primary application is the direct alkylation of nucleophiles such as amines, phenols, thiols, and carbanions to introduce the (1-methyl-1H-pyrazol-4-yl)methyl scaffold.[3][4]
Caption: General reaction scheme for 4-(chloromethyl)-1-methyl-1H-pyrazole HCl.
The Alternatives: A Comparative Overview
Several other reagents can be used to achieve the same synthetic outcome. The most common alternatives each involve a different synthetic strategy:
-
(1-methyl-1H-pyrazol-4-yl)methanol: A stable and often cheaper precursor. It is less reactive and requires an activation step (e.g., conversion to a tosylate or mesylate) before it can act as an alkylating agent.
-
1-methyl-1H-pyrazole-4-carbaldehyde: This aldehyde is used in reductive amination reactions. It is highly effective for alkylating primary and secondary amines but is not suitable for other nucleophiles like thiols or phenols.
-
4-Bromo-1-methyl-1H-pyrazole: This reagent is employed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or after conversion to an organometallic species. This multi-step approach is more complex but offers versatility for constructing carbon-carbon bonds.
Head-to-Head: Performance and Cost Data
To illustrate the practical differences, we present comparative data for a model N-alkylation reaction of morpholine. The goal is to synthesize 4-((1-methyl-1H-pyrazol-4-yl)methyl)morpholine.
| Reagent | Synthetic Strategy & Conditions | Yield (%) | Process Steps | Relative Cost/mmol* |
| 4-(chloromethyl)-1-methyl-1H-pyrazole HCl | Direct Alkylation: K₂CO₃, Acetonitrile, 60°C, 3h | 94% | 1 | 1.0x |
| (1-methyl-1H-pyrazol-4-yl)methanol | Activation & Alkylation: 1) MsCl, Et₃N, 0°C; 2) Morpholine, 60°C, 5h | 86% | 2 (one-pot) | 0.6x |
| 1-methyl-1H-pyrazole-4-carbaldehyde | Reductive Amination: NaBH(OAc)₃, DCE, rt, 12h | 91% | 1 | 0.8x |
| 4-Bromo-1-methyl-1H-pyrazole | Buchwald-Hartwig Amination: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C, 18h | 75% | 1 | 1.5x |
*Relative cost is an estimation for comparative purposes and can vary significantly by supplier and scale.
Analysis of Results:
-
This compound provides the highest yield in the shortest reaction time via a simple, direct protocol.[4] This makes it ideal for rapid synthesis and library generation.
-
(1-methyl-1H-pyrazol-4-yl)methanol is more economical but requires an additional activation step, which adds complexity and may lower the overall yield.
-
1-methyl-1H-pyrazole-4-carbaldehyde is an excellent alternative for amine alkylation, offering high yields under mild conditions.[1] Its primary limitation is the narrow substrate scope.
-
4-Bromo-1-methyl-1H-pyrazole is the least efficient for this specific transformation, requiring expensive catalysts and harsher conditions, resulting in a lower yield and higher cost.
Detailed Experimental Protocol
Protocol: N-Alkylation using this compound
This protocol details the synthesis of 4-((1-methyl-1H-pyrazol-4-yl)methyl)morpholine.
Caption: Experimental workflow for direct N-alkylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add morpholine (1.0 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile (10 mL per mmol of morpholine).
-
Addition: Add this compound (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 3 hours. Monitor the reaction's progress using an appropriate method like TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and wash the filter cake with acetonitrile. Concentrate the combined filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude material by silica gel column chromatography to yield the final product.
Final Cost-Benefit Verdict
The optimal reagent choice is contingent on the specific priorities of the project.
| Priority Metric | Top Recommendation | Rationale |
| Time & Simplicity | 4-(chloromethyl)-1-methyl-1H-pyrazole HCl | Offers a direct, high-yielding, one-step process ideal for rapid synthesis and discovery phases. |
| Large-Scale Cost | (1-methyl-1H-pyrazol-4-yl)methanol | The lower per-mole cost is advantageous at scale, though it requires process optimization for the two-step procedure. |
| Amine-Specific Synthesis | 1-methyl-1H-pyrazole-4-carbaldehyde | Provides a clean, high-yield reaction under mild conditions specifically for primary/secondary amines. |
| C-C Bond Formation | 4-Bromo-1-methyl-1H-pyrazole | The only viable option among the alternatives for carbon-carbon bond-forming cross-coupling reactions. |
Conclusion for the Practicing Scientist
This compound emerges as a superior reagent when synthetic efficiency, high yield, and operational simplicity are the primary concerns. Its utility as a potent alkylating agent justifies its cost, particularly in the fast-paced environments of drug discovery and early-stage development where time is a critical resource. While more economical or specialized alternatives exist, the reliability and straightforward application of this compound make it an indispensable tool for the modern synthetic chemist.
References
-
Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]
-
de Fatima, A., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Retrieved from [Link]
-
IntechOpen. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(chloromethyl)-1h-pyrazole hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
The chemical structure of this compound, featuring a chlorinated functional group and a pyrazole core, necessitates its classification as hazardous waste. The hydrochloride salt form can also contribute to its corrosive properties. Improper disposal can lead to significant environmental contamination and potential health risks. Therefore, a structured and informed approach to its disposal is not just a matter of compliance, but of professional responsibility.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may not be widely published, its structural components provide clear indicators of its likely hazard profile. It is a halogenated heterocyclic compound, a class of chemicals that often requires special handling.[1][2]
Based on data from structurally similar pyrazole derivatives, the following hazards should be assumed[3][4][5][6]:
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][7] | Wear protective gloves and clothing. Avoid contact with skin. If contact occurs, wash with plenty of soap and water.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][7] | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[3][4] |
| Environmental Hazard | As a chlorinated organic compound, it is potentially harmful to aquatic life with long-lasting effects.[5][8] | Prevent release to the environment. Do not allow to enter drains or surface water.[3][4][9] |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety begins with the consistent use of appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable PPE when handling hazardous substances.[10][11]
Essential PPE includes:
-
Eye and Face Protection : Chemical safety goggles or a face shield.[3]
-
Hand Protection : Compatible, chemical-resistant gloves (e.g., nitrile).[3]
-
Protective Clothing : A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[3]
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12] Eyewash stations and safety showers must be readily accessible.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[2][13]
Protocol for Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene).[1][12]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant, and potentially the environmental hazard symbol).[14][15]
-
Solid Waste : Collect unreacted solid material, contaminated disposable labware (e.g., weighing boats, gloves, paper towels), and contaminated PPE in the designated solid waste container.
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, dedicated liquid waste container.
-
This is considered a halogenated organic solvent waste stream .[1][2] Do not mix with non-halogenated solvent waste, as this complicates the disposal and recycling process.[2]
-
Never mix with acidic or basic waste streams unless as part of a specific neutralization procedure.
-
-
Storage : Keep the waste container tightly closed when not in use.[1][16] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[13][14][15] The SAA should have secondary containment to prevent spills.
Disposal Workflow and Approved Methodologies
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Sources
- 1. ethz.ch [ethz.ch]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. angenechemical.com [angenechemical.com]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
A Comprehensive Guide to the Safe Handling of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of this exploration. This guide provides essential, immediate safety and logistical information for handling 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Due to the limited availability of a comprehensive safety data sheet (SDS) for this compound at the time of this writing, this guide has been developed by leveraging the detailed safety information from a structurally similar compound, 3-(chloromethyl)-1-propyl-1H-pyrazole, and integrating established best practices for the handling of hazardous chemicals. This approach ensures a robust and cautious framework for laboratory operations.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in establishing a safe handling protocol. Based on the data for its structural analog, 3-(chloromethyl)-1-propyl-1H-pyrazole, this compound should be treated as a hazardous substance with the following potential effects[1]:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.
-
May cause respiratory irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals by isolating the hazard from the worker.[2]
-
Chemical Fume Hood: All work involving this compound, especially the handling of the solid powder or the preparation of solutions, must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[2]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3]
Personal Protective Equipment (PPE): A Critical Barrier
The appropriate selection and use of PPE is mandatory to prevent direct contact with the chemical.[4][5]
| Protection Type | Specific PPE Requirement | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standards) is recommended.[6][7] | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield should be worn.[8][9] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Body Protection | A disposable, polyethylene-coated gown with long sleeves and tight-fitting cuffs.[6][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 respirator should be used when handling the powder outside of a certified fume hood (a scenario to be avoided) or during spill cleanup.[7][8] | Minimizes the inhalation of airborne particles. |
Safe Handling and Operational Protocols
Adherence to a strict operational protocol is essential for minimizing the risk of exposure.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations within a chemical fume hood.
-
Use a dedicated set of utensils (spatulas, weighing paper) for this compound.
-
Weigh the desired amount of the solid carefully to avoid generating dust.
-
Clean all utensils and the weighing area thoroughly after use with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Slowly add the solid to the solvent while stirring to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.[10]
-
Keep the container tightly closed when not in use.[1]
Experimental Use
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Avoid the formation of aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills:
-
Ensure you are wearing all the required PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This includes:
-
Empty containers
-
Contaminated PPE
-
Spill cleanup materials
-
Unused compound and solutions
Caption: Workflow for the safe handling of this compound.
Conclusion
The responsible and safe handling of this compound is paramount for protecting the health of laboratory personnel. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to the detailed operational and disposal plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always consult your institution's specific safety protocols and the most current safety data sheets.
References
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Google Cloud.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
- 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
- A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center.
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information.
- This compound Safety Data Sheets(SDS). lookchem.
- Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole. (2024, December 19). CymitQuimica.
- Safety Data Sheet - Pyraclostrobin. (2025, November 25). Cayman Chemical.
- Safety Data Sheet - Pyrazole. Fisher Scientific.
- Which PPE is required to be worn during chemotherapy compounding?. Google Cloud.
- Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021, May 18). Biosynth.
- Safety Data Sheet - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. Fisher Scientific.
- Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard Health.
- Safe handling of hazardous drugs. PubMed Central.
- Safety Data Sheet. (2025, April 24). Sigma-Aldrich.
- Personal Protective Equipment. POGO Satellite Manual.
- What PPE Should Workers Use for Handling Cytotoxic Drugs?. OHS Insider.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. ohsinsider.com [ohsinsider.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triumvirate.com [triumvirate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
